molecular formula C10H13ClNO2- B137633 Ethyl 2-amino-2-phenylacetate hydrochloride CAS No. 879-48-1

Ethyl 2-amino-2-phenylacetate hydrochloride

Cat. No.: B137633
CAS No.: 879-48-1
M. Wt: 215.67 g/mol
InChI Key: FNNXQLSKQSVNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituted Glycine derivative.>

Properties

IUPAC Name

ethyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNXQLSKQSVNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-48-1
Record name Benzeneacetic acid, α-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 879-48-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (aminophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl phenylglycinate hydrochloride, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FVZ6FK48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ethyl 2-amino-2-phenylacetate hydrochloride properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-Amino-2-Phenylacetate Hydrochloride: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, structure, synthesis, and critical applications, with a focus on the scientific principles that underpin its use in the laboratory and industry.

Introduction: A Versatile Building Block

This compound, also known as phenylglycine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine. It exists as a racemic mixture (DL-form) and as distinct D-(-) and L-(+) enantiomers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for various synthetic applications. Its significance lies primarily in its role as a precursor and building block, particularly for the synthesis of semi-synthetic β-lactam antibiotics and as a chiral auxiliary in asymmetric synthesis. The D-enantiomer is of particular industrial importance.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its reactivity and application. This compound possesses a chiral center at the α-carbon, bonded to an amino group, a phenyl group, a hydrogen atom, and an ethyl ester group.

Structural Identifiers
  • IUPAC Name: ethyl 2-amino-2-phenylacetate;hydrochloride[2]

  • Molecular Formula: C₁₀H₁₄ClNO₂[3]

  • Canonical SMILES: CCOC(=O)C(C1=CC=CC=C1)N.Cl[2]

  • InChI Key: FNNXQLSKQSVNLL-UHFFFAOYSA-N[2]

Physicochemical Data

The properties of the racemic mixture and the specific enantiomers can vary, particularly in terms of optical rotation and melting point. The data presented below is consolidated from various sources for the common forms of the compound.

PropertyValueReference(s)
Molecular Weight 215.68 g/mol [3]
Appearance White solid / powder[4]
Melting Point ~119 °C (DL-form)[5]; 193-197 °C (L-form)[4]; 202-204 °C (S-form)
Boiling Point ~257 °C at 760 mmHg[5]
Solubility Soluble in Methanol, Ethanol.[4][5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5]
CAS Number 879-48-1 (DL-form); 17609-48-2 (D-form); 59410-82-1 (L-form)[3][6]

Synthesis and Manufacturing Principles

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method often depends on the desired stereochemistry (racemic vs. enantiomerically pure) and the scale of production. Two primary conceptual stages are involved: the formation of the α-amino acid backbone and the subsequent esterification.

Conceptual Synthesis Pathway: Strecker and Fischer Methodologies

A logical and common approach involves a two-step process: first, the synthesis of the parent amino acid, phenylglycine, followed by its esterification.

  • Strecker Synthesis of Phenylglycine: This classic method provides a robust route to α-amino acids from simple precursors.[7] The reaction begins with an aldehyde (benzaldehyde), which reacts with ammonia to form an imine. Subsequent nucleophilic attack by a cyanide source (e.g., HCN or NaCN) yields an α-aminonitrile. The final step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, producing racemic (DL)-phenylglycine.[7] The use of benzaldehyde as the starting material directly installs the required phenyl group at the α-position.

  • Fischer-Speier Esterification: With phenylglycine in hand, the ethyl ester is formed via Fischer-Speier esterification.[4] This acid-catalyzed reaction involves refluxing the amino acid with an excess of ethanol. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas, protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using excess ethanol and/or removing the water byproduct drives the reaction toward the ester product.[4] When HCl is used as the catalyst, it conveniently forms the desired hydrochloride salt in the final step.

Experimental Protocol: A Representative Synthesis

The following protocol outlines the key steps for the laboratory-scale synthesis of DL-ethyl 2-amino-2-phenylacetate hydrochloride.

Part A: Synthesis of DL-Phenylglycine (via Strecker Synthesis)

  • Imine Formation: In a well-ventilated fume hood, dissolve benzaldehyde and ammonium chloride in an aqueous methanol solution.

  • Cyanide Addition: Slowly add a solution of sodium cyanide. The reaction is exothermic and generates toxic HCN gas; strict safety precautions are mandatory. Stir the mixture at room temperature until the formation of the α-aminonitrile is complete (monitored by TLC).

  • Nitrile Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the solution under reflux. This step hydrolyzes the nitrile to a carboxylic acid and also protonates the amino group.

  • Isolation: Cool the mixture and adjust the pH to the isoelectric point of phenylglycine to precipitate the amino acid. Filter, wash with cold water, and dry the resulting DL-phenylglycine.

Part B: Fischer Esterification to Ethyl Ester Hydrochloride

  • Reaction Setup: Suspend the synthesized DL-phenylglycine in an excess of absolute ethanol.

  • Acid Catalysis: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or alternatively, add thionyl chloride dropwise. This serves both as the catalyst and the source for the final hydrochloride salt.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Product Isolation: Cool the reaction mixture. The product, being a salt, will precipitate from the ethanol solution. The volume can be reduced under vacuum to enhance precipitation.

  • Purification: Filter the crude product, wash with cold diethyl ether to remove any unreacted starting materials and byproducts, and dry under vacuum to yield pure DL-ethyl 2-amino-2-phenylacetate hydrochloride.

Synthesis_Workflow cluster_strecker Part A: Strecker Synthesis cluster_fischer Part B: Fischer Esterification Benzaldehyde Benzaldehyde Aminonitrile α-Aminonitrile Intermediate Benzaldehyde->Aminonitrile NH4Cl Ammonium Chloride NH4Cl->Aminonitrile NaCN Sodium Cyanide NaCN->Aminonitrile HCl_hydrolysis Conc. HCl (Hydrolysis) Phenylglycine DL-Phenylglycine HCl_hydrolysis->Phenylglycine Ethanol Ethanol (Excess) FinalProduct Ethyl 2-Amino-2- Phenylacetate HCl Ethanol->FinalProduct HCl_gas Dry HCl gas (Catalyst) HCl_gas->FinalProduct Aminonitrile->Phenylglycine Reflux Phenylglycine->FinalProduct Reflux Ampicillin_Synthesis PGE_HCl D-(-)-Phenylglycine Ethyl Ester HCl AcylEnzyme Acyl-Enzyme Complex (Activated) PGE_HCl->AcylEnzyme Binds to PGA_Enzyme Immobilized Penicillin G Acylase (PGA) PGA_Enzyme->AcylEnzyme Ampicillin Ampicillin AcylEnzyme->Ampicillin Reacts with Ethanol Ethanol AcylEnzyme->Ethanol Releases PG D-Phenylglycine (Hydrolysis Product) AcylEnzyme->PG Hydrolysis Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Ampicillin Nucleophilic Attack Ampicillin->PGA_Enzyme Releases Water Water (Competing Reactant) Water->PG PG->PGA_Enzyme

Sources

A Comprehensive Technical Guide to Ethyl 2-Amino-2-Phenylacetate Hydrochloride (CAS No. 879-48-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of ethyl 2-amino-2-phenylacetate hydrochloride, a pivotal chiral building block in modern pharmaceutical research and development. We will explore its fundamental chemical identity, synthesis methodologies, critical applications in drug discovery, analytical quality control protocols, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this versatile α-amino acid ester in their synthetic workflows.

Section 1: Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible science. This compound is a salt of the ethyl ester of phenylglycine, a non-proteinogenic amino acid. Its utility is intrinsically linked to its structure: a chiral center alpha to both a phenyl ring and an ester group, making it a valuable precursor for complex molecular architectures.

Nomenclature and Key Identifiers

The compound is most commonly supplied as a racemate (a 1:1 mixture of its (R) and (S) enantiomers). However, enantiomerically pure forms are available and are critical for stereospecific synthesis.

IdentifierValueSource(s)
Chemical Name This compound[1][2]
IUPAC Name ethyl 2-amino-2-phenylacetate;hydrochloride[2]
CAS Number (Racemate) 879-48-1[1][2][3][4]
CAS Number ((S)-enantiomer) 59410-82-1[5][6]
CAS Number ((R)-enantiomer) 17609-48-2[7]
Molecular Formula C₁₀H₁₃NO₂ · HCl (or C₁₀H₁₄ClNO₂)[1][2]
Molecular Weight 215.68 g/mol [1][2]
EC Number 212-907-0[2]
Common Synonyms

In literature and supplier catalogs, this compound may be referred to by several names. Recognizing these is crucial for efficient information retrieval.

  • Phenylglycine ethyl ester hydrochloride[2]

  • DL-Phenylglycine ethyl ester hydrochloride[2]

  • Ethyl phenylglycinate hydrochloride[2]

  • alpha-Amino-benzeneacetic Acid Ethyl Ester Hydrochloride[2]

  • H-DL-Phg-OEt.HCl[2]

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueNotes
Appearance White to off-white crystalline powderBased on typical supplier data.
Melting Point ~119 °C (Racemate)[3] Note that enantiopure forms have different melting points, e.g., 189-191°C for the (R)-form.[7]
Boiling Point ~257 °C at 760 mmHg[3]
Solubility Soluble in methanol[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[3] This prevents degradation from moisture and oxidation.

Section 2: Synthesis and Manufacturing

Core Synthetic Strategy: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of phenylglycine. This classic reaction involves treating the amino acid with ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas.

Causality of Reagent Choice:

  • Ethanol: Serves as both the solvent and the reactant to form the ethyl ester. An excess is used to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Hydrogen Chloride (HCl): This is the critical catalyst. Its primary role is to protonate the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol. A secondary, but equally vital, function is the protonation of the amino group to form an ammonium salt. This prevents the amine from acting as a competing nucleophile, which would lead to unwanted side products like diketopiperazines or amides.

Proposed Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Apparatus Setup: Equip a three-neck round-bottom flask with a reflux condenser, a gas inlet tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent water from hydrolyzing the product.

  • Reagent Charging: Suspend phenylglycine (1.0 eq) in anhydrous ethanol (10-15 mL per gram of amino acid).

  • Acidification: Cool the suspension in an ice bath (0-5 °C). Bubble anhydrous hydrogen chloride gas through the stirred suspension. The amino acid will gradually dissolve as its hydrochloride salt forms. Continue the HCl addition until the solution is saturated.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1), visualizing with ninhydrin stain. The starting material will be visible at the baseline, while the ester product will have a higher Rf value. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete, cool the solution to room temperature. Reduce the solvent volume under reduced pressure. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual starting materials or byproducts.

  • Drying: Dry the purified white solid under vacuum to yield the final product.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Catalyst / Reagent cluster_process Process Phenylglycine Phenylglycine Reflux Heat to Reflux (78 °C, 4-6h) Phenylglycine->Reflux Ethanol Anhydrous Ethanol (Excess) Ethanol->Reflux HCl Anhydrous HCl Gas HCl->Reflux Catalysis & Amine Protection Product Ethyl 2-Amino-2-Phenylacetate Hydrochloride Reflux->Product

Caption: Fischer esterification workflow for synthesizing the target compound.

Section 3: Role in Pharmaceutical Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a high-value intermediate, prized for its structural features that can be incorporated into larger, more complex molecules. Its role is foundational in building the molecular frameworks of potential new drugs.[8]

Application in Peptide Synthesis

Peptides are crucial in biological research and drug formulation.[8] This compound serves as a ready-to-use source for incorporating the phenylglycine (Phg) residue into a growing peptide chain. The ester group provides a convenient C-terminus, while the amine hydrochloride can be deprotected in situ to reveal the free amine for coupling with the next amino acid. This is particularly valuable in the synthesis of peptidomimetics and novel peptide-based drugs.[8]

Visualization of Dipeptide Formation

Peptide_Coupling cluster_process Coupling Reaction A Boc-Protected Amino Acid (AA1) CouplingAgent Coupling Agent (e.g., HATU, HOBt) A->CouplingAgent B Ethyl 2-Amino-2-Phenylacetate Hydrochloride (Source of Phg) Base Base (e.g., DIPEA) (Amine Deprotection) B->Base Free Amine Base->CouplingAgent Free Amine Product Boc-AA1-Phg-OEt (Protected Dipeptide) CouplingAgent->Product

Caption: General workflow for incorporating phenylglycine into a dipeptide.

Utility in Asymmetric Synthesis

For drug development, controlling stereochemistry is paramount. The enantiomerically pure forms of this compound are invaluable starting materials.[8] They provide a pre-defined stereocenter from which chemists can build other chiral centers with a high degree of stereocontrol, a cornerstone of modern asymmetric synthesis. This is essential for creating drugs that interact specifically with their biological targets, maximizing efficacy and minimizing off-target side effects.

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of starting materials is a non-negotiable aspect of drug development. A suite of analytical techniques is employed to ensure each batch of this compound meets stringent specifications.

Standard Protocol for Purity and Identity Confirmation
  • Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. For MS and HPLC, prepare a dilute solution in methanol or acetonitrile/water.

  • ¹H NMR Spectroscopy: This technique confirms the structure.

    • Expected Signals: A triplet and a quartet in the 1.2-1.3 ppm and 4.2-4.3 ppm regions, respectively, corresponding to the ethyl ester group. A complex multiplet in the 7.3-7.5 ppm region for the five protons of the phenyl ring. A singlet around 5.0-5.5 ppm for the α-proton. A broad singlet at high chemical shift (>8.0 ppm) for the ammonium (-NH₃⁺) protons.

  • Mass Spectrometry (MS): This confirms the molecular weight.

    • Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be the free base (M+H)⁺ at an m/z of approximately 180.10, corresponding to the loss of HCl.[9]

  • High-Performance Liquid Chromatography (HPLC): This is used to assess chemical and, if applicable, chiral purity.

    • Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) can be used to determine chemical purity, which should be >98% for research-grade material.

    • Chiral HPLC: To determine enantiomeric excess (e.e.), a specialized chiral column (e.g., a Chiralpak® column) is required with a non-polar mobile phase like hexane/isopropanol.

Visualization of QC Logic Flow

QC_Flowchart start Incoming Material Batch nmr ¹H NMR Analysis start->nmr decision1 Structure Confirmed? nmr->decision1 ms Mass Spec Analysis decision2 Correct Mass? ms->decision2 hplc HPLC Purity Analysis decision3 Purity > 98%? hplc->decision3 decision1->ms Yes fail Batch Rejected decision1->fail No decision2->hplc Yes decision2->fail No pass Batch Approved for Use decision3->pass Yes decision3->fail No

Caption: A typical decision workflow for analytical quality control.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound presents specific hazards.

Hazard ClassGHS CodeDescriptionSource
Serious Eye Damage H318Causes serious eye damage.[2]
Skin Irritation H315Causes skin irritation.[10]
Respiratory Irritation H335May cause respiratory irritation.[10]
Recommended Handling Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield at all times.[11][12]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[13]

  • First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

Storage and Stability
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13] The recommended temperature range is 2-8°C.[3]

  • Stability: The compound is stable under recommended storage conditions.[13]

Incompatibilities
  • Avoid contact with strong oxidizing agents and strong bases.[13] Strong bases will deprotonate the ammonium hydrochloride, liberating the free amine, which may be less stable.

Section 6: Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical science. Its utility as a versatile, high-value building block for constructing complex chiral molecules and peptides is well-established. By understanding its synthesis, properties, applications, and handling requirements, researchers can effectively and safely leverage this compound to advance their drug discovery programs and contribute to the development of next-generation therapeutics.

References

  • This compound | CAS 879-48-1 | SCBT. Santa Cruz Biotechnology.
  • This compound | C10H14ClNO2 | CID 2781252. PubChem.
  • (S)
  • Cas 879-48-1,ETHYL 2-AMINO-2-PHENYLACET
  • This compound | 879-48-1. ChemicalBook.
  • SAFETY DATA SHEET - Ethyl phenylacet
  • Synthesis of Ethyl N-phenylglycin
  • SAFETY DATA SHEET - Ethyl phenylacet
  • SAFETY DATA SHEET - Methyl (2R)
  • SAFETY DATA SHEET - (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride.
  • 879-48-1|this compound|BLD Pharm.
  • (R)
  • L-Phenylglycine ethyl ester hydrochloride. Chem-Impex.
  • (R)
  • CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • This compound (C10H13NO2). PubChemLite.
  • Ethyl phenylglycinate hydrochloride, L- | C10H14ClNO2 | CID 12478775. PubChem.
  • This compound | 879-48-1. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of ethyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the pharmaceutical industry. This document delves into the underlying chemical principles of the Strecker synthesis, offering a detailed, field-proven protocol for its practical implementation. Furthermore, this guide presents a robust purification strategy centered on recrystallization to achieve high-purity product suitable for downstream applications. Safety considerations and analytical characterization of the final compound are also thoroughly addressed to ensure a self-validating and reproducible process.

Introduction: The Significance of this compound

This compound, also known as ethyl phenylglycinate hydrochloride, is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a variety of drugs, including semi-synthetic penicillins and cephalosporins. The ability to produce this intermediate with high purity and yield is therefore of paramount importance in drug development and manufacturing.

This guide will focus on a robust and scalable method for the synthesis of the racemic form of this compound, followed by a detailed purification protocol. The chosen synthetic route is a variation of the classic Strecker synthesis, a powerful and versatile method for the preparation of α-amino acids and their derivatives.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[4][5]
Molecular Weight 215.68 g/mol [4][5]
Appearance White to off-white crystalline solid[5]
Melting Point Approximately 119 °C[5]
Solubility Soluble in methanol and ethanol[5][6]
CAS Number 879-48-1[4][5]

Synthetic Strategy: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide.[1][2][3] In our case, benzaldehyde serves as the aldehyde precursor to the phenylglycine backbone. The overall process can be conceptually divided into two main stages: the formation of the α-aminonitrile and its subsequent conversion to the target ethyl ester hydrochloride.

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the reaction of benzaldehyde and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form 2-amino-2-phenylacetonitrile (the α-aminonitrile).[2][3]

dot graph Strecker_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Benzaldehyde [label="Benzaldehyde"]; Ammonia [label="Ammonia (from NH4Cl)"]; Imine [label="Iminium Ion Intermediate"]; Cyanide [label="Cyanide (from NaCN)"]; Aminonitrile [label="α-Aminonitrile"];

Benzaldehyde -> Imine [label="+ NH3, - H2O"]; Ammonia -> Imine; Imine -> Aminonitrile [label="+ CN-"]; Cyanide -> Aminonitrile; } dito Diagram 1: Formation of the α-Aminonitrile Intermediate.

The α-aminonitrile is then subjected to acidic ethanolysis. The nitrile group is hydrolyzed to a carboxylic acid, which is simultaneously esterified in the presence of ethanol. The amino group is protonated by hydrochloric acid to form the final hydrochloride salt.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the one-pot synthesis of the target compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
BenzaldehydeC₇H₆O106.1210.61 g (0.1 mol)
Sodium CyanideNaCN49.015.39 g (0.11 mol)
Ammonium ChlorideNH₄Cl53.495.88 g (0.11 mol)
Ethanol (absolute)C₂H₅OH46.07100 mL
Hydrochloric Acid (conc.)HCl36.46As needed
Diethyl Ether(C₂H₅)₂O74.12For washing
Water (deionized)H₂O18.02For workup
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, combine ammonium chloride (5.88 g) and 50 mL of absolute ethanol.

  • Addition of Benzaldehyde: To the stirred suspension, add benzaldehyde (10.61 g) dropwise at room temperature.

  • Preparation of Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (5.39 g) in 20 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Formation of α-Aminonitrile: Add the sodium cyanide solution dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. Stir the mixture for 2 hours at room temperature.

  • Acidic Ethanolysis and Esterification: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated hydrochloric acid to the mixture until the pH is strongly acidic (pH < 2). This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted benzaldehyde and other non-polar impurities. Discard the organic layers.

  • Basification and Product Extraction: Cool the aqueous layer in an ice bath and carefully add a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will deprotonate the amino group of the free ester.

  • Extract the free ester into diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-amino-2-phenylacetate as an oil.

  • Formation of Hydrochloride Salt: Dissolve the crude ester in 50 mL of anhydrous diethyl ether. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until no further precipitation is observed.

  • Isolation of the Product: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry in a vacuum oven at 40-50 °C.

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Benzaldehyde, NH4Cl, NaCN in Ethanol"]; Step1 [label="Formation of α-Aminonitrile"]; Step2 [label="Acidic Ethanolysis & Esterification (HCl/Ethanol, Reflux)"]; Step3 [label="Aqueous Workup & Extraction of Impurities"]; Step4 [label="Basification & Extraction of Free Ester"]; Step5 [label="Drying & Solvent Removal"]; Step6 [label="Hydrochloride Salt Formation (HCl in Ether)"]; End [label="Final Product: Ethyl 2-Amino-2-Phenylacetate HCl"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } dito Diagram 2: Experimental Workflow for the Synthesis.

Purification: Achieving High Purity via Recrystallization

The crude product obtained from the synthesis may contain minor impurities. Recrystallization is an effective method for purifying the this compound.

Recrystallization Protocol
  • Solvent Selection: A mixed solvent system of ethanol and diethyl ether is effective for the recrystallization of the hydrochloride salt.[6]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot absolute ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product will start to crystallize. The crystallization can be completed by placing the flask in an ice bath.

  • Inducing Crystallization (if necessary): If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Phenyl protons (multiplet, ~7.4 ppm), CH proton (singlet, ~5.0 ppm), CH₂ of ethyl (quartet, ~4.2 ppm), CH₃ of ethyl (triplet, ~1.2 ppm), NH₃⁺ protons (broad singlet)
¹³C NMR Carbonyl carbon (~170 ppm), Phenyl carbons (~128-135 ppm), CH carbon (~57 ppm), OCH₂ carbon (~63 ppm), CH₃ carbon (~14 ppm)
FT-IR (KBr) N-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1740 cm⁻¹), C-O stretch (~1200 cm⁻¹), aromatic C-H and C=C bands
Melting Point Sharp melting point around 119 °C

Safety and Hazard Considerations

The synthesis of this compound involves the use of several hazardous chemicals. A thorough risk assessment should be conducted before commencing any experimental work.[7]

  • Benzaldehyde: Combustible liquid. May cause skin and eye irritation.[8]

  • Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Reacts with acids to release highly toxic hydrogen cyanide gas.

  • Ammonium Chloride: May cause eye, skin, and respiratory tract irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Ethanol: Flammable liquid and vapor.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis and purification of this compound. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate with high purity. The provided information on the underlying chemistry and analytical characterization serves to create a self-validating system for this important synthetic transformation.

References

  • SciELO. (2008, January 28). Article. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.).
  • Google Patents. (n.d.). US3468930A - Process for the conversion of nitriles to esters.
  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • YouTube. (2020, October 27). Strecker Amino Acid Synthesis | MCAT Organic Chemistry Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
  • LookChem. (n.d.). Cas 879-48-1,this compound. Retrieved from [Link]

Sources

ethyl 2-amino-2-phenylacetate hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a chemical entity recognized primarily as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][2] Despite its widespread use in medicinal chemistry, a comprehensive understanding of its intrinsic biological activity and mechanism of action remains conspicuously absent from the public scientific literature. This guide, therefore, deviates from a conventional review of established pharmacology. Instead, it presents a strategic, field-proven framework for the systematic elucidation of its mechanism of action. We will proceed from the foundational hypothesis that, owing to its core phenylglycine structure, the compound may function as a modulator of metabotropic glutamate receptors (mGluRs), a target class for which other phenylglycine derivatives have shown significant activity.[3][4] This document serves as a technical and strategic roadmap for researchers seeking to unlock the therapeutic potential of this compound, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction and Core Hypothesis

This compound, also known as phenylglycine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine.[5] Its chemical structure is characterized by a phenylglycine core with an ethyl ester modification. This esterification suggests a potential role as a prodrug, designed to enhance bioavailability, which would be hydrolyzed in vivo to release the parent phenylglycine molecule.

The scientific literature is rich with studies on phenylglycine derivatives, particularly in the context of neuroscience. A significant body of work has identified various substituted phenylglycines as potent and selective antagonists or agonists of metabotropic glutamate receptors (mGluRs).[6][7] These G-protein coupled receptors are crucial for modulating synaptic transmission and neuronal excitability throughout the central nervous system, making them attractive targets for a range of neurological and psychiatric disorders.

Therefore, our primary working hypothesis is:

This compound acts as a prodrug of phenylglycine, which in turn modulates the activity of one or more subtypes of metabotropic glutamate receptors.

This guide will systematically outline the experimental strategy to test this hypothesis, from initial target screening to in vivo validation.

Proposed Research Workflow: A Phased Approach

A logical, phased approach is critical to efficiently allocate resources and build a coherent mechanistic narrative. The proposed workflow is divided into three main parts, each designed to answer fundamental questions about the compound's pharmacological identity.

G cluster_0 Part 1: Target Identification & Validation cluster_1 Part 2: Cellular Mechanism Elucidation cluster_2 Part 3: In Vivo Pharmacological Profiling P1_A Step 1.1: Prodrug Potential Assessment (In Vitro Hydrolysis Assay) P1_B Step 1.2: Broad Target Screening (Safety Panel) P1_A->P1_B Determine active moiety P1_C Step 1.3: Focused mGluR Profiling (Binding & Functional Assays) P1_B->P1_C Identify potential targets P2_A Step 2.1: Downstream Signaling Analysis (Western Blot / ELISA) P1_C->P2_A Validated Target P2_B Step 2.2: Neuronal Activity Assessment (Electrophysiology) P2_A->P2_B Confirm cellular impact P3_A Step 3.1: Pharmacokinetic Analysis (Rodent PK) P2_B->P3_A Confirmed Cellular Activity P3_B Step 3.2: Behavioral Phenotyping (CNS Models) P3_A->P3_B Establish exposure & effect

Caption: Proposed research workflow for elucidating the mechanism of action.

Part 1: Preclinical Assessment and Target Validation

The initial phase is designed to cast a wide net to identify potential biological targets and to validate the prodrug hypothesis.

Step 1.1: Prodrug Potential Assessment (In Vitro Hydrolysis)

Causality: Before investigating the compound's interaction with potential targets, it is crucial to determine if it is stable or if it converts to phenylglycine in a biological matrix. The ethyl ester moiety is a classic prodrug strategy to improve cell permeability and oral bioavailability. Esterases in the plasma and liver are the primary enzymes responsible for this hydrolysis. This experiment will dictate whether the parent compound or its metabolite, phenylglycine, should be the focus of subsequent in vitro studies.

Experimental Protocol: In Vitro Hydrolysis Assay

  • Preparation: Prepare stock solutions of this compound and a phenylglycine standard in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In separate sets of microtubes, add pooled human plasma and human liver microsomes.

    • Spike the compound into the matrices at a final concentration of 1-10 µM.

    • Incubate the tubes in a shaking water bath at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.

  • Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound and the formation of phenylglycine.

  • Data Interpretation: Calculate the half-life (t½) of the parent compound in each matrix. A short half-life indicates rapid conversion to phenylglycine, supporting the prodrug hypothesis.

Step 1.2: Broad Target Screening

Causality: While our primary hypothesis is centered on mGluRs, a responsible drug discovery program must investigate potential off-target effects early. An unbiased, broad panel screen provides a comprehensive overview of the compound's bioactivity and can reveal unexpected primary targets or liabilities that could lead to adverse effects.

Methodology: A commercial safety panel, such as the Eurofins SafetyScreen44™, is recommended. This involves screening the compound (and phenylglycine, if hydrolysis is rapid) at a standard concentration (e.g., 10 µM) against a panel of ~44 common off-target liabilities, including receptors, ion channels, and transporters. The results are reported as a percentage of inhibition or activation relative to a control ligand.

Step 1.3: Focused mGluR Profiling

Causality: This is the direct test of our core hypothesis. By systematically evaluating the compound's ability to bind to and modulate the function of all eight mGluR subtypes, we can determine if it has the affinity and efficacy to be considered an mGluR modulator.

Experimental Protocols:

A. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for each of the eight mGluR subtypes (mGluR1-8).

  • Methodology:

    • Use cell membranes prepared from HEK293 or CHO cells stably expressing each mGluR subtype.

    • Incubate the membranes with a known radioligand for the specific receptor subtype.

    • Add increasing concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

B. Functional Assays

G cluster_0 Group I mGluRs (1, 5) cluster_1 Group II (2, 3) & III (4, 6-8) mGluRs Compound Test Compound (Ethyl 2-amino-2-phenylacetate HCl or Phenylglycine) Cell HEK293 Cell expressing a specific mGluR subtype Compound->Cell Gq Gq Protein Activation Cell->Gq Agonist Gi Gi Protein Activation Cell->Gi Agonist PLC PLC Activation Gq->PLC Ca Ca2+ Mobilization PLC->Ca Assay1 Measure Intracellular Ca2+ (e.g., FLIPR Assay) Ca->Assay1 AC Adenylate Cyclase Inhibition Gi->AC cAMP ↓ cAMP Levels AC->cAMP Assay2 Measure cAMP (e.g., HTRF Assay) cAMP->Assay2

Caption: Workflow for mGluR functional characterization.

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the mGluR subtypes for which it shows binding affinity.

  • Methodology (Group I mGluRs - Gq-coupled):

    • Use cells expressing mGluR1 or mGluR5 loaded with a calcium-sensitive dye (e.g., Fluo-4).

    • Agonist mode: Add increasing concentrations of the compound and measure the increase in intracellular calcium using a plate reader (e.g., FLIPR).

    • Antagonist mode: Pre-incubate the cells with the compound, then stimulate with a known agonist (e.g., glutamate or DHPG) and measure the inhibition of the agonist's response.

  • Methodology (Group II/III mGluRs - Gi-coupled):

    • Use cells expressing the target receptor (mGluR2, 3, 4, 6, 7, or 8).

    • Agonist mode: Treat cells with the compound and measure the decrease in forskolin-stimulated cAMP levels using a suitable assay (e.g., HTRF, LANCE).

    • Antagonist mode: Pre-incubate with the compound, then stimulate with a known agonist (e.g., LY354740 for Group II) and measure the reversal of cAMP inhibition.

Data Presentation: Hypothetical mGluR Profiling Results

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
mGluR1>10,000N/AInactive
mGluR2>10,000N/AInactive
mGluR3>10,000N/AInactive
mGluR4>10,000N/AInactive
mGluR5 150 IC50 = 250 Antagonist
mGluR6>10,000N/AInactive
mGluR72,500>10,000Inactive
mGluR8>10,000N/AInactive

This table presents hypothetical data for illustrative purposes.

Part 2: Elucidation of Cellular Mechanism of Action

Assuming Part 1 identified a specific target (e.g., an mGluR5 antagonist), this phase aims to understand the compound's consequences on downstream cellular signaling and neuronal function.

Step 2.1: Downstream Signaling Pathway Analysis

Causality: mGluR5 activation leads to the stimulation of phospholipase C and subsequent activation of signaling cascades involving proteins like ERK (Extracellular signal-regulated kinase) and Akt. An antagonist should block these effects. Confirming this provides a direct link between receptor binding and a measurable intracellular event.

Experimental Protocol: Western Blotting

  • Cell Culture: Use a relevant cell model, such as primary cortical neurons or a neuroblastoma cell line.

  • Treatment:

    • Pre-treat cells with various concentrations of the test compound for 30 minutes.

    • Stimulate the cells with a specific mGluR5 agonist (e.g., DHPG) for 5-10 minutes.

    • Include control groups (vehicle only, agonist only).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). Use secondary antibodies conjugated to HRP.

  • Detection and Analysis: Detect the signal using chemiluminescence and quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal. A successful antagonist will show a dose-dependent inhibition of DHPG-induced ERK phosphorylation.

Step 2.2: Neuronal Activity Assessment

Causality: The ultimate role of mGluR modulation is to alter neuronal excitability and synaptic communication. Electrophysiology provides a direct functional readout of these effects in a physiologically relevant context.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Preparation: Use cultured primary hippocampal or cortical neurons.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs).

    • Apply an mGluR5 agonist to induce a known effect (e.g., potentiation of NMDA receptor currents or induction of a slow inward current).

    • Wash out the agonist and then apply the test compound.

    • Re-apply the agonist in the presence of the test compound.

  • Data Analysis: Analyze changes in firing frequency, resting membrane potential, and the amplitude and frequency of synaptic currents. The compound, acting as an antagonist, should prevent or reverse the effects induced by the mGluR5 agonist.

Part 3: In Vivo Pharmacological Profiling

The final phase translates the in vitro and cellular findings into a whole-organism context, assessing the compound's potential as a therapeutic agent.

Step 3.1: Pharmacokinetic (PK) Analysis

Causality: A compound can only be effective in vivo if it can reach its target in sufficient concentrations for a suitable duration. A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a dose-response relationship for subsequent behavioral studies.

Methodology: Administer a single dose of the compound to rodents (e.g., mice or rats) via relevant routes (e.g., intravenous and oral). Collect blood samples at multiple time points. If the compound is CNS-active, collect brain tissue as well. Analyze the concentration of the parent compound and its primary metabolite (phenylglycine) in plasma and brain homogenates using LC-MS/MS. Key parameters to calculate include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and brain-to-plasma ratio.

Step 3.2: Behavioral Phenotyping

Causality: Based on the identified mechanism, we can predict behavioral outcomes. For example, mGluR5 antagonists are known to have anxiolytic and antidepressant properties. This step tests these predictions in validated animal models.

Methodology:

  • Anxiety Models: Use the Elevated Plus Maze (EPM) or Open Field Test (OFT). An anxiolytic compound will increase the time spent in the open arms of the EPM or in the center of the open field.

  • Depression Models: Use the Forced Swim Test (FST) or Tail Suspension Test (TST). An antidepressant compound will decrease the immobility time in these models.

  • Motor Coordination: Use the Rotarod test to ensure that the observed behavioral effects are not due to sedation or motor impairment.

Conclusion

While this compound is currently relegated to the role of a chemical building block, its structural similarity to known neuroactive phenylglycines warrants a thorough investigation into its own pharmacological potential. The systematic approach outlined in this guide—progressing from in vitro target validation and prodrug assessment to cellular mechanism and in vivo functional outcomes—provides a robust and scientifically rigorous pathway to define its mechanism of action. By following this framework, researchers can effectively determine if this compound is merely an intermediate or a promising lead for the development of novel therapeutics.

References

  • Jane, D. E., Thomas, N. K., & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481–488. [Link]

  • Roberts, P. J. (1995). Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update. Neuropharmacology, 34(8), 813–819. [Link]

  • PubChem. (n.d.). N-Phenylglycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., He, H., Wang, G., Zhang, M., Chen, B., & Hu, X. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4448–4459. [Link]

  • Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333–342. [Link]

  • Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1994). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. British Journal of Pharmacology, 112(3), 809–816. [Link]

  • MySkinRecipes. (n.d.). N-Phenylglycine Ethyl Ester. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). pharmacology/toxicology review and evaluation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, W., Hao, S., Fu, F., Jiang, J., & Chen, Y. (2022). Enantioselective Discrimination of l-Phenylglycine Ethyl Ester through Supramolecular Assembly with a Binaphthyl-Linked Zinc Bisporphyrinate Host. Inorganic Chemistry, 61(30), 11849–11856. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Antiinflammatory Activity of DL-Phenylglycine Ester and Amide Analogues. Retrieved from [Link]

  • Hüttel, W. (2010). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 27(4), 571–588. [Link]

  • LookChemicals. (n.d.). 879-48-1,this compound. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Ethyl 2-Amino-2-Phenylacetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 2-amino-2-phenylacetate hydrochloride stands as a pivotal structural motif in medicinal chemistry. More than a mere synthetic intermediate, its α-amino acid ester framework provides a versatile platform for the development of novel therapeutic agents. This guide delves into the diverse biological activities exhibited by its derivatives, primarily focusing on their anticancer, antimicrobial, and neuroprotective potential. By leveraging this scaffold, researchers can design prodrugs with enhanced physicochemical properties and targeted delivery mechanisms. We will explore the underlying mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Part 1: The Core Scaffold: A Foundation for Drug Design

Chemical Identity and Strategic Importance

This compound (CAS: 879-48-1) is a derivative of phenylglycine, an unnatural amino acid.[1][2][3] Its structure, featuring a primary amine, an ethyl ester, and a phenyl ring, makes it an ideal "building block" for creating a wide array of more complex molecules.[4] The hydrochloride salt form enhances its stability and aqueous solubility, simplifying its use in various synthetic applications.

The α-Amino Acid Ester Motif: A Gateway to Prodrug Design

The true power of this scaffold lies in its identity as an α-amino acid ester. This functional arrangement is a classic and highly successful strategy in prodrug design.[5] Prodrugs are inactive precursors that are converted in vivo to the active pharmacological agent through chemical or enzymatic processes.[5]

Key advantages of this approach include:

  • Enhanced Permeability and Absorption: Masking the polar amine and carboxylic acid functionalities of a parent drug via esterification can increase its lipophilicity, facilitating passage across biological membranes.[]

  • Improved Aqueous Solubility: The primary amine of the scaffold can be protonated at physiological pH, which can improve the water solubility of otherwise poorly soluble parent drugs.[7]

  • Targeted Delivery: A significant advantage is the ability to hijack amino acid transport systems.[8] Many peptide transporters, such as PEPT1, are overexpressed in certain tissues, including the intestine and some cancer cells. Amino acid ester prodrugs can be recognized by these transporters, leading to enhanced uptake and targeted drug delivery.[][7][8]

G cluster_0 Extracellular Space cluster_1 Cellular Environment Prodrug Amino Acid Ester Prodrug Derivative Transporter Amino Acid Transporter (e.g., PEPT1) Prodrug->Transporter Recognition & Transport ActiveDrug Active Drug (Released) Backbone Scaffold Backbone (Metabolized) Hydrolysis Esterase Activity or Chemical Hydrolysis Hydrolysis->ActiveDrug Hydrolysis->Backbone Transporter->Hydrolysis Intracellular Release

Caption: Prodrug activation via an amino acid transporter.

Part 2: Anticancer Activities of Phenylacetate Derivatives

Derivatives of phenylacetate have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[9]

Mechanisms of Action: From Cytostasis to Apoptosis

The anticancer effects of these derivatives are not attributed to a single pathway but rather a combination of cellular insults:

  • Inhibition of Protein Prenylation: Phenylacetate and its analogues can disrupt lipid metabolism within tumor cells, leading to the inhibition of protein prenylation. This post-translational modification is critical for the function of many proteins involved in cell growth signaling, such as Ras. Disrupting this process leads to cytostasis (growth arrest).[10]

  • Induction of Cell Differentiation: Some derivatives can induce malignant cells to differentiate into mature, non-proliferating cell types. For example, sodium phenylacetate was shown to cause promyelocytic leukemia cells to differentiate into granulocytes.[11] This represents a non-toxic approach to halting cancer progression.[11]

  • Apoptosis Induction: More potent derivatives can trigger programmed cell death (apoptosis). Studies on phenylacetamide derivatives have shown they can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, evidenced by the upregulation of Bax and FasL RNA expression and increased caspase-3 activity.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • Lipophilicity: A direct correlation has been observed between the lipophilicity of phenylacetate derivatives and their cytostatic potency.[10] More lipophilic compounds are generally more effective at inhibiting protein prenylation and cell growth.[10]

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly impact cytotoxicity. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety were found to be more cytotoxic against prostate (PC3) and breast (MCF-7) cancer cell lines than those with an electron-donating methoxy moiety.[9][13]

Data Summary: Cytotoxicity of Phenylacetamide Derivatives

The following table summarizes the in vitro cytotoxicity (IC50) of selected phenylacetamide derivatives against various human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
2b PC3 (Prostate Carcinoma)52[9][13]
2c PC3 (Prostate Carcinoma)80[9][13]
2c MCF-7 (Breast Cancer)100[9][13]
3d MDA-MB-468 (Breast Cancer)0.6 ± 0.08[12]
3d PC-12 (Pheochromocytoma)0.6 ± 0.08[12]
3d MCF-7 (Breast Cancer)0.7 ± 0.4[12]
ImatinibPC3 (Prostate Carcinoma)40[9][13]
ImatinibMCF-7 (Breast Cancer)98[9][13]

Table 1: Comparative IC50 values of phenylacetamide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cultured cancer cells. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Antimicrobial Properties

The structural features of amino acid derivatives make them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat rising antibiotic resistance.[14][15]

Targeting the Microbial Cell: Mechanisms of Action

The primary mechanism for many amino acid-based antimicrobials, particularly those designed to be amphiphilic, involves the disruption of the bacterial cell membrane.[14]

  • Cationic Interaction: Derivatives with a net positive charge (e.g., from the protonated primary amine) can interact electrostatically with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[14]

  • Membrane Permeabilization: This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately cell death. The combination of a hydrophobic part (the phenyl ring) and a hydrophilic, charged head (the amino group) is key to this activity.

Spectrum of Activity

Derivatives based on this scaffold have the potential for broad-spectrum activity. Studies on various amino acid and peptide derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[16] The specific activity is highly dependent on the final structure of the derivative. For instance, converting the carboxylic acid to a methyl ester has been shown to improve antimicrobial activity in some series.[16]

G cluster_workflow Antimicrobial Screening Workflow Synthesis Derivative Synthesis MIC_Assay Broth Microdilution (Determine MIC) Synthesis->MIC_Assay MBC_Assay Plating for MBC (Determine MBC) MIC_Assay->MBC_Assay Hits (Low MIC) Time_Kill Time-Kill Kinetics MBC_Assay->Time_Kill MOA Mechanism of Action (e.g., Membrane Permeability) Time_Kill->MOA

Caption: A typical workflow for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or McFarland standard tubes

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This results in wells containing 50 µL of compound at various concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density on a plate reader.

Part 4: Neuroactive and Neuroprotective Potential

The structural similarity of the core scaffold to endogenous molecules like phenylalanine and phenethylamine suggests that its derivatives could possess neuroactive properties.

Modulating Neuronal Pathways
  • Dopamine Reuptake Inhibition: Structures related to β-phenethylamine are known to interact with monoamine transporters. A structure-activity relationship study of β-phenethylamine derivatives showed that modifications to the aromatic ring and alkylamine side chain could modulate dopamine reuptake inhibitory activity.[17] This suggests that derivatives of ethyl 2-amino-2-phenylacetate could be designed to target these transporters.

  • Neuroprotection: Amino acid esters and antagonists of excitatory amino acid receptors have shown promise in providing neuroprotection.[18][19] In models of bacterial meningitis, the excitatory amino acid antagonist kynurenic acid significantly reduced neuronal injury.[19] Derivatives could be engineered to act as antagonists at receptors like the NMDA receptor, potentially mitigating excitotoxic damage in conditions like stroke or traumatic brain injury.[20]

Crossing the Blood-Brain Barrier (BBB)

A major challenge in developing drugs for CNS disorders is crossing the highly selective BBB. The use of amino acid transporters, which are present at the BBB to supply the brain with essential nutrients, is a viable strategy.[18] By creating derivatives that mimic natural amino acids, it may be possible to facilitate transport into the CNS, delivering a therapeutic payload directly to the brain.

Conclusion and Future Directions

This compound is a privileged scaffold that serves as an excellent starting point for the development of diverse bioactive compounds. Its derivatives have demonstrated compelling anticancer, antimicrobial, and potential neuroactive properties. The inherent α-amino acid ester structure is particularly advantageous for creating prodrugs with improved pharmacokinetic profiles and the ability to utilize endogenous transport systems for targeted delivery.

Future research should focus on synthesizing libraries of derivatives with systematic modifications to the phenyl ring, the amine, and the ester moiety to build comprehensive structure-activity relationship models. Exploring multifunctional derivatives, such as those with dual anticancer and antimicrobial activity, could lead to novel therapies. Furthermore, optimizing these structures for CNS penetration could unlock their potential for treating a range of neurological disorders.

References

  • Thibaut, D., et al. Cytostatic activity of phenylacetate and derivatives against tumor cells.
  • Mohammadhosseini, N., et al. 2-(4-Fluorophenyl)
  • Greenwald, R. B., et al. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH, .
  • Al-Ghananeem, A. M., et al. Amino Acids in the Development of Prodrugs. PMC - PubMed Central, .
  • BOC Sciences. Amino Acids for Prodrug Development. BOC Sciences, .
  • Vig, B. S., et al. Amino acids as promoieties in prodrug design and development.
  • Tsekova, D., et al. Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, .
  • Tsekova, D., et al. (PDF) Antimicrobial activities of amphiphilic derivatives of α-amino acids.
  • Tavallaei, M., et al. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, .
  • Samid, D., et al.
  • Huttunen, K. M., et al. Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online, .
  • Mohammadhosseini, N., et al. 2-(4-Fluorophenyl)
  • Wang, G., et al. (PDF) Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives.
  • Cholewiński, G., et al.
  • National Center for Biotechnology Information.
  • Adla, S. K., et al.
  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • Kim, K. M., et al. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, .
  • Bürki, H. R., et al. Neuroprotective effect of excitatory amino acid antagonist kynurenic acid in experimental bacterial meningitis. PubMed, .
  • BLD Pharm.
  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.
  • National Center for Biotechnology Information. This compound (C10H13NO2). PubChemLite, .
  • Olgen, S., et al. Targeting harmful effects of non-excitatory amino acids as an alternative therapeutic strategy to reduce ischemic damage. Frontiers, .

Sources

ethyl 2-amino-2-phenylacetate hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₀H₁₄ClNO₂), a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. We move beyond mere data presentation to explain the causality behind experimental choices and the interpretation of spectral features, ensuring a robust and self-validating understanding of the molecule's identity and purity.

Introduction and Significance

This compound is the hydrochloride salt of the ethyl ester of phenylglycine. Its chiral nature and bifunctional architecture—possessing both a primary amine and an ester—make it a valuable building block for the synthesis of a wide range of biologically active molecules, including semi-synthetic penicillins and cephalosporins.

Given its critical role as a starting material, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide the necessary tools for this characterization. This guide will systematically explore:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and determine the precise connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups and confirm the presence of the ammonium salt, ester, and aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and deduce structural information from fragmentation patterns.

The synergy of these techniques provides a complete and validated "fingerprint" of the molecule.

Molecular Structure Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound possesses a stereocenter at the alpha-carbon (Cα), a phenyl group attached to Cα, and an ethyl ester moiety. The primary amine is protonated to form an ammonium chloride salt.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Dissolve Sample in Deuterated Solvent nmr Acquire Spectrum (400 MHz Spectrometer) prep->nmr Insert into Spectrometer proc Fourier Transform, Phase & Baseline Correction nmr->proc Raw Data (FID) calib Calibrate to Solvent Residual Peak proc->calib assign Assign Peaks: δ, Multiplicity, Integration calib->assign Processed Spectrum structure Confirm Molecular Structure assign->structure M [C₆H₅-CH(NH₂)-COOEt]⁺• m/z = 179 (Molecular Ion) F106 [C₆H₅-CH=NH₂]⁺ m/z = 106 (Base Peak) M->F106 α-cleavage L73 •COOEt M->L73

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is fundamental. Ethyl 2-amino-2-phenylacetate hydrochloride, a key chiral building block and a derivative of the non-proteinogenic amino acid phenylglycine, serves as a critical component in the synthesis of various pharmaceuticals. This guide provides a comprehensive technical overview of its core physical and chemical characteristics, supported by experimental protocols and data interpretation to empower its effective use in research and development.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the ethyl ester of phenylglycine. It exists as a racemic mixture (DL-form) or as individual enantiomers (D- or L-form). It is imperative for researchers to distinguish between these forms, as stereochemistry can significantly influence physical properties and biological activity.

IdentifierDataSource
IUPAC Name ethyl 2-amino-2-phenylacetate;hydrochloride[1]
Molecular Formula C₁₀H₁₄ClNO₂[2][3][4]
Molecular Weight 215.68 g/mol [2][3][4]
CAS Number 879-48-1 (Racemate)[2][4]
17609-48-2 ((R)-enantiomer)
59410-82-1 ((S)-enantiomer)[5][6]

The molecular structure consists of a central chiral carbon bonded to a phenyl group, an amino group (protonated as an ammonium chloride salt), a hydrogen atom, and an ethyl ester group. This structure is fundamental to its utility as a constrained amino acid analogue.

Caption: Molecular structure of this compound.

Physical Properties

The physical state of this compound is typically a white to off-white crystalline solid. Its key physical constants are summarized below.

PropertyValueComments and Source(s)
Appearance White to off-white crystalline solidInferred from typical appearance of amino acid hydrochlorides.
Melting Point 119 °CFor the racemic (DL) form, recrystallized from ethanol.[2]
189-191 °CFor the (R)-enantiomer.[3]
202-204 °CFor the (S)-enantiomer.[6]
Boiling Point ~257-294 °C (Decomposes)Values reported likely refer to the free base. Hydrochloride salts typically decompose at elevated temperatures rather than boil.[2][3]
Solubility Soluble in Methanol[2] Due to its ionic salt nature, it is expected to have moderate solubility in water and other polar protic solvents, and limited solubility in nonpolar organic solvents.

Expert Insight: The significant variation in melting points between the racemic and enantiomerically pure forms is a critical consideration. The lower melting point of the racemate suggests it forms a racemic compound with a different, likely less stable, crystal lattice than the enantiopure forms. This has direct implications for purification, as crystallization can be used for chiral resolution. When reporting or using this compound, specifying the stereochemistry is essential for reproducibility.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible, fully assigned spectra are scarce, the expected chemical shifts can be predicted based on the molecular structure. The protonated amino group (NH₃⁺) often results in broad signals and may exchange with solvent protons.

Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration Rationale
Ar-H 7.3 - 7.5 m 5H Aromatic protons of the phenyl group.
α-CH ~5.2 s or t 1H Methine proton, deshielded by the adjacent phenyl, ester, and ammonium groups. May couple with NH₃⁺ protons.
O-CH₂ -CH₃ ~4.2 q 2H Methylene protons of the ethyl group, adjacent to the ester oxygen.
O-CH₂-CH₃ ~1.2 t 3H Methyl protons of the ethyl group.

| NH₃ ⁺ | 8.5 - 9.5 | br s | 3H | Protons of the ammonium group, typically broad and solvent-dependent. |

Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C =O ~168-170 Carbonyl carbon of the ester.
Ar-C (quaternary) ~135 Phenyl carbon attached to the alpha-carbon.
Ar-C H ~128-130 Aromatic carbons.
α-C H ~55-58 Alpha-carbon, attached to multiple electronegative groups.
O-C H₂-CH₃ ~62 Methylene carbon of the ethyl ester.

| O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups present in the molecule.

Table of Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100 - 2800 N-H in R-NH₃⁺ Symmetric and asymmetric stretching
~3030 C-H (Aromatic) Stretching
~2980 C-H (Aliphatic) Stretching
~1740 C=O (Ester) Stretching
~1600, ~1490 C=C (Aromatic) Ring stretching

| ~1200 | C-O (Ester) | Stretching |

Expert Insight: In the FTIR spectrum, the most telling feature for the hydrochloride salt is the broad absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. This often overlaps with the C-H stretching bands. The sharp, strong peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

Chemical Stability and Reactivity

Storage and Handling: this compound should be stored in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon).[2] The compound is a hydrochloride salt and can be hygroscopic. It should be protected from moisture and strong bases, which would neutralize the salt and liberate the free amino ester.

Reactivity:

  • Basification: Treatment with a base (e.g., NaHCO₃, Et₃N) will deprotonate the ammonium group to yield the free base, ethyl 2-amino-2-phenylacetate. This free base is less stable and more prone to self-condensation or degradation.

  • Hydrolysis: Under acidic or basic conditions, the ethyl ester is susceptible to hydrolysis, yielding phenylglycine.

  • N-Acylation/Alkylation: The primary amino group can readily react with acylating or alkylating agents to form N-substituted derivatives. This reactivity is central to its use as a synthetic building block.

Experimental Protocols

The following section details standardized, self-validating protocols for the synthesis and analysis of this compound.

Synthesis via Fischer Esterification

This protocol is adapted from a standard procedure for the synthesis of amino acid esters using thionyl chloride as an efficient catalyst and dehydrating agent.[7]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product start Suspend D-Phenylglycine in absolute Ethanol add_socl2 Add Thionyl Chloride dropwise at <10°C start->add_socl2 Stirring reflux Reflux for 3-4 hours add_socl2->reflux Warm to reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete precipitate Precipitate with Diethyl Ether concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry product Ethyl 2-amino-2-phenylacetate Hydrochloride filter_dry->product

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in pharmaceutical synthesis, is a compound that demands meticulous handling and a thorough understanding of its safety profile. As a substituted glycine derivative, its utility in drug development is significant, but not without inherent risks that must be managed to ensure the safety of laboratory personnel and the integrity of research.[1] This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and an understanding of its chemical properties. It is designed for researchers, scientists, and drug development professionals who work with this compound, offering not just procedural steps, but the scientific rationale behind them.

Chemical and Physical Properties: The Foundation of Safe Handling

A fundamental understanding of a chemical's physical and chemical properties is the cornerstone of a robust safety protocol. These properties dictate its behavior under various conditions and inform the necessary precautions for storage, handling, and emergency response.

PropertyValueSource
Molecular Formula C10H14ClNO2[1][2]
Molecular Weight 215.67 g/mol [2]
Appearance White Solid[1]
Melting Point 119 °C[1]
Boiling Point 257 °C at 760 mmHg[1]
Flash Point 120 °C[1]
Solubility Soluble in Methanol[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

The solid nature of this compound at room temperature means that the primary route of exposure during handling is through inhalation of dust or direct contact with the skin and eyes. Its solubility in methanol indicates that solutions of this compound will also require careful handling. The recommended storage under an inert atmosphere suggests a potential for reactivity with air or moisture, which is a critical consideration for maintaining its chemical integrity and preventing unforeseen reactions.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound has a specific GHS classification that underscores the necessary precautions.

GHS Pictogram:

alt text

Signal Word: Danger [2]

Hazard Statements:

  • H318: Causes serious eye damage. [2] This is the most significant hazard associated with this compound. The hydrochloride salt form can be corrosive to eye tissue, leading to irreversible damage if not addressed immediately.

  • H315: Causes skin irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

Precautionary Statements:

The precautionary statements provide actionable guidance to mitigate the identified hazards:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER or doctor/physician.

The causality behind these statements is directly linked to the compound's chemical nature. As an amine hydrochloride, it can react with the moisture in the eyes and respiratory tract to release small amounts of hydrochloric acid, leading to irritation and damage.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A safe laboratory environment for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is essential when handling the solid to minimize the inhalation of dust particles and when preparing solutions to control vapor exposure.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[5][6] Their proximity is critical for a rapid response in the event of an accidental exposure.

Personal Protective Equipment (PPE):

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing, particularly when working with solutions.[6]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves.[3] Butyl rubber gloves are often recommended for handling esters and amine hydrochlorides.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A lab coat must be worn to protect street clothing and prevent skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[3] The type of respirator will depend on the concentration of airborne particles.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the quality of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Do not breathe dust.[8]

  • Wash hands thoroughly after handling.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[4][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7] Contact with strong bases can deprotonate the amine hydrochloride, releasing the free base which may have different reactivity and solubility characteristics.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][4][5]

  • Store at the recommended temperature of 2-8°C.[1] This is likely to slow down any potential degradation pathways.

  • Store under an inert atmosphere (e.g., nitrogen or argon).[1] This precaution is crucial to prevent oxidation or reaction with atmospheric moisture.

Emergency Procedures: A Proactive Approach

A well-defined emergency plan is a critical component of a comprehensive safety strategy. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5] The speed of response is critical to minimizing eye damage.

  • Skin Contact: Remove contaminated clothing and shoes immediately.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release Measures:

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area. The following workflow illustrates the logical steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Waste_Disposal_Reporting Waste Disposal & Reporting Alert Alert Personnel & Evacuate Area Assess Assess Spill Severity & Identify Hazards Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent material for solids) PPE->Contain Cleanup Carefully Sweep or Scoop Up Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report the Incident to Supervisor Collect Collect Waste in a Labeled, Sealed Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Workflow for the safe handling of a chemical spill.

Conclusion

The safe handling of this compound is not merely a matter of following a checklist; it is a mindset rooted in a deep understanding of the compound's properties and potential hazards. By integrating robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency protocols, researchers can mitigate the risks associated with this valuable pharmaceutical intermediate. This guide serves as a technical resource to empower scientists to work with this compound confidently and safely, ensuring both personal well-being and the integrity of their scientific endeavors.

References

The Cornerstone of Synthesis: A Technical Guide to Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of ethyl 2-amino-2-phenylacetate hydrochloride, a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. From its historical roots in foundational chemical reactions to its modern applications in life-saving therapeutics, this document offers a comprehensive technical overview for the discerning scientific audience.

Genesis: A Tale of Two Foundational Reactions

The discovery of this compound is not marked by a singular event but is rather the logical and elegant culmination of two cornerstone reactions in organic chemistry: the Strecker amino acid synthesis and the Fischer esterification. The historical significance of this compound lies in its embodiment of these powerful synthetic transformations, which together provided a new avenue for the creation of non-proteinogenic amino acids and their derivatives.

The journey begins with the synthesis of the parent α-amino acid, phenylglycine. The Strecker synthesis , first reported by Adolph Strecker in 1850, provides a straightforward method for producing α-amino nitriles from an aldehyde, ammonia, and cyanide, which are then hydrolyzed to the corresponding amino acid.[1] In the case of phenylglycine, the readily available benzaldehyde serves as the starting material.

Following the synthesis of phenylglycine, the next critical step is the esterification of the carboxylic acid group. Here, the work of Emil Fischer, a titan of organic chemistry, is paramount. In 1895, Fischer and Arthur Speier described a method for converting carboxylic acids into esters by refluxing them with an alcohol in the presence of a strong acid catalyst. This reaction, now famously known as the Fischer-Speier esterification , proved to be a versatile and widely applicable method for the protection and modification of carboxylic acids.[2] The application of this method to phenylglycine using ethanol and a strong acid catalyst, such as hydrochloric acid, directly yields ethyl 2-amino-2-phenylacetate as its hydrochloride salt. The hydrochloride form is particularly useful as it enhances the stability and crystallinity of the compound, facilitating its isolation and storage.[3]

The convergence of these two powerful synthetic methods provided chemists with a reliable and scalable route to this compound, unlocking its potential as a valuable building block in more complex molecular architectures.

Synthesis and Characterization: From Benchtop to Bulk

The preparation of this compound is a well-established process that can be reliably performed in a laboratory setting and has been adapted for industrial-scale production. The two primary synthetic strategies remain rooted in the historical foundations of the Strecker and Fischer reactions.

Synthetic Pathways

A common and efficient laboratory-scale synthesis involves a two-step process:

  • Strecker Synthesis of Phenylglycine: This initial step involves the reaction of benzaldehyde, an ammonium salt (such as ammonium chloride), and a cyanide source (like sodium or potassium cyanide) to form the intermediate α-aminophenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields phenylglycine.[4]

  • Fischer Esterification to this compound: The synthesized phenylglycine is then esterified using an excess of absolute ethanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with ethanol to generate anhydrous HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the product. The reaction of the amino acid with thionyl chloride and alcohol is a common method for the preparation of amino acid esters.

Diagram 1: General synthetic pathway to this compound.
Detailed Experimental Protocol: Fischer Esterification of Phenylglycine

This protocol outlines a typical laboratory procedure for the synthesis of this compound from phenylglycine.

Materials:

  • DL-Phenylglycine

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend DL-phenylglycine in absolute ethanol. The flask should be cooled in an ice bath.

  • Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride dropwise to the cooled suspension. This addition is highly exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reflux: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the hydrochloride salt.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to obtain this compound as a white crystalline solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [5]
Appearance White crystalline solid
Melting Point Approximately 158-160 °C (decomposes)
Solubility Soluble in water and ethanol
CAS Number 879-48-1[5]
Table 1: Physicochemical Properties of this compound

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts (δ) in ppm are approximately:

    • 1.2-1.4 (t, 3H, -CH₂CH₃ )

    • 4.2-4.4 (q, 2H, -CH₂ CH₃)

    • 5.2-5.4 (s, 1H, Ph-CH -NH₃⁺)

    • 7.3-7.6 (m, 5H, Ar-H )

    • 8.5-9.0 (br s, 3H, -NH₃ ⁺) Note: The broad singlet for the ammonium protons can exchange with deuterium in D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule. Approximate chemical shifts (δ) in ppm are:

    • 13-15 (-CH₂C H₃)

    • 55-57 (Ph-C H-NH₃⁺)

    • 62-64 (-C H₂CH₃)

    • 127-130 (Ar-C H)

    • 135-137 (Ar-C ipso)

    • 168-170 (C =O)

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) are:

    • ~3000 (br, N-H stretch of NH₃⁺)

    • ~1740 (s, C=O stretch of the ester)

    • ~1600, ~1495 (m, C=C stretches of the aromatic ring)

    • ~1220 (s, C-O stretch of the ester)

Applications in Drug Development and Beyond

The utility of this compound lies in its identity as a chiral building block and a versatile intermediate in the synthesis of a wide range of biologically active molecules.

A Cornerstone in Antibiotic Synthesis

Perhaps the most significant application of this compound is as a key precursor in the industrial synthesis of semi-synthetic β-lactam antibiotics.[6] The D-enantiomer, D-(-)-ethyl 2-amino-2-phenylacetate hydrochloride, is particularly crucial for the production of blockbuster drugs such as:

  • Ampicillin: A broad-spectrum penicillin antibiotic.

  • Cephalexin: A first-generation cephalosporin antibiotic.

In the synthesis of these antibiotics, the D-phenylglycyl side chain is attached to the β-lactam nucleus (6-aminopenicillanic acid for penicillins or 7-aminocephalosporanic acid for cephalosporins). The use of the optically pure D-enantiomer is critical for the pharmacological activity of the final drug.

Diagram 2: Role in semi-synthetic antibiotic production.
Emerging Roles in Medicinal Chemistry

Beyond its well-established role in antibiotics, phenylglycine derivatives are being explored for a range of other therapeutic applications. Research has shown that compounds incorporating the phenylglycine scaffold exhibit diverse biological activities, including:

  • Anticonvulsant Activity: Phenylglycinamide derivatives have been investigated as potential new broad-spectrum anticonvulsants.[7] These compounds are often designed as hybrids, integrating the phenylglycine moiety with other pharmacophores to target multiple biological pathways involved in epilepsy.

  • Antiviral and Anti-inflammatory Agents: N-phenylglycine, a closely related derivative, serves as a key intermediate in the synthesis of various antiviral and anti-inflammatory drugs.[8] The rigid, aromatic nature of the phenylglycine core can provide a valuable scaffold for optimizing drug-receptor interactions.

  • PPARγ Agonists: L-phenylglycine derivatives have been designed and synthesized as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which are targets for the treatment of type 2 diabetes.[9]

Utility in Asymmetric Synthesis

As a chiral molecule, this compound and its parent amino acid are valuable as chiral auxiliaries in asymmetric synthesis.[10] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The well-defined stereochemistry of optically pure phenylglycine derivatives makes them effective tools for inducing chirality in a variety of chemical transformations.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions. Its synthesis, a direct application of the Strecker and Fischer methodologies, has provided the scientific community with a versatile and indispensable building block. From its critical role in the production of life-saving antibiotics to its emerging applications in the treatment of a host of other diseases, this seemingly simple molecule continues to be a cornerstone of modern synthetic and medicinal chemistry. As drug discovery and development continue to evolve, the demand for such well-characterized and readily accessible chiral intermediates will undoubtedly persist, ensuring the continued relevance of this compound for years to come.

References

  • Ningbo Inno Pharmchem Co., Ltd. N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Available at: [Link]

  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
  • Li, T., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & medicinal chemistry, 26(15), 4370–4381.
  • Jaros, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3364.
  • MySkinRecipes. Ethyl 2-[(2-phenylethyl)amino]acetate. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 28, p.10 (1948).
  • Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Phenylglycine. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • University of California, Los Angeles. 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]

  • Google Patents. US3887606A - Process for the preparation of DL-phenylglycine esters.
  • Chegg. Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum mm 3090-. Available at: [Link]

  • Chegg. Solved Assignment: (Labeled IR spectrum for ethyl. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

  • Rahmani Khajouei, M., et al. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 11(4), 277–284.
  • Czarnecka, K., et al. (2017). Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl] - and N-[(phenoxy)ethoxyethyl]aminoalkanols. Bioorganic & medicinal chemistry, 25(1), 255–264.
  • Stasiak, A., et al. (2020). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. European journal of medicinal chemistry, 187, 111956.
  • Park, M. S., & Park, H. S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak hoeji, 47(5), 276-282.
  • PubChemLite. This compound (C10H13NO2). Available at: [Link]

  • SpectraBase. (S)-Ethyl-2-phenyl-2-(phenylamino)acetate. Available at: [Link]

  • The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition. Available at: [Link]

  • Crysdot LLC. (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 2-Amino-2-Phenylacetate Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Phenylglycine Precursor

Ethyl 2-amino-2-phenylacetate hydrochloride is a pivotal starting material in organic synthesis, serving as a readily available and versatile building block. As the ethyl ester hydrochloride salt of phenylglycine, a non-proteinogenic amino acid, it is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a chiral center, a reactive primary amine, and an ester functionality, making it an ideal precursor for a diverse range of molecular architectures, including peptide mimics, heterocyclic compounds, and complex pharmaceutical intermediates.[3][4] This guide provides an in-depth exploration of its properties, handling, and core synthetic applications, complete with detailed, field-proven protocols.

Figure 1: Chemical Structure of this compound

cluster_main N NH₃⁺ C_alpha C N->C_alpha H_alpha H C_alpha->H_alpha C_phenyl C_alpha->C_phenyl C_ester C C_alpha->C_ester Phenyl C₆H₅ C_phenyl->Phenyl O_double O C_ester->O_double C_ester->O_double O_single O C_ester->O_single C_ethyl1 CH₂ O_single->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 Cl Cl⁻

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[5][6]
Molecular Weight 215.68 g/mol [5][6]
CAS Number 879-48-1[5][7]
Appearance White to off-white solid/powder[8]
Melting Point 119 °C[8]
Solubility Soluble in methanol[8]
Storage Store under inert gas at 2-8°C[8][9]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as a skin, eye, and respiratory irritant.[5][10][11] Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields.[10][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended.[8][12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Application: N-Acylation for Amide Synthesis

The primary amine of ethyl 2-amino-2-phenylacetate is a nucleophilic handle for a wide array of chemical transformations. N-acylation is arguably the most fundamental of these, converting the amine into an amide. This transformation is critical for two primary reasons:

  • Peptide Synthesis: It forms the basis of peptide bond formation, a cornerstone of drug discovery.

  • Protecting Group Strategy: The resulting amide is significantly less nucleophilic and basic than the starting amine, effectively "protecting" it and allowing for subsequent chemical modifications at other parts of the molecule, such as the ester group.

Figure 2: General Scheme for N-Acylation

cluster_reactants Reactants cluster_product Product reactant1 Ethyl 2-amino-2-phenylacetate (free base) product N-Acylated Product reactant1->product + reactant2 R-COCl (Acyl Chloride) reactant2->product base Base (e.g., Et₃N) base->product

Caption: Reaction workflow for the N-acylation of ethyl 2-amino-2-phenylacetate.

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol details a standard Schotten-Baumann reaction for the N-acylation of ethyl 2-amino-2-phenylacetate. A tertiary amine base is used to neutralize the HCl generated during the reaction, driving it to completion.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes to generate the free amine in situ. The mixture may become a clear solution or remain a slurry.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride and acid), and finally with brine.[13]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid/oil by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the N-benzoyl-phenylglycine ethyl ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Representative Data for N-Acylation

ParameterValueRationale
Reaction Time 2 - 4 hoursTypically sufficient for completion at room temperature; monitor by TLC.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; RT is sufficient for completion.
Typical Yield 80 - 95%This is a high-yielding reaction under optimized conditions.
Purity >95%Achievable with standard purification techniques like recrystallization.
Reactant Ratio 1 : 1.1 : 2.2A slight excess of the acylating agent ensures full conversion. Two equivalents of base are needed: one to free the amine and one to scavenge the generated HCl.

Application in Dipeptide Synthesis

Building upon N-acylation, ethyl 2-amino-2-phenylacetate is a valuable component in peptide synthesis. The following protocol outlines the steps to form a dipeptide, which involves hydrolysis of the ethyl ester followed by amide coupling with another amino acid ester.

Figure 3: Workflow for Dipeptide Synthesis

A N-Acylated Phenylglycine Ethyl Ester (from Protocol 1) B Ester Hydrolysis (e.g., LiOH, THF/H₂O) A->B Step 1 C N-Acylated Phenylglycine (Carboxylic Acid) B->C D Peptide Coupling (e.g., HATU, DIPEA) + H₂N-R'-CO₂Et C->D Step 2 E Protected Dipeptide D->E

Caption: Key steps in synthesizing a dipeptide from an N-acylated precursor.

Protocol 2: Synthesis of a Protected Dipeptide

This protocol is a two-step process starting from the product of Protocol 1.

Step 1: Saponification (Ester Hydrolysis)

Materials:

  • N-benzoyl-phenylglycine ethyl ester (product from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-protected carboxylic acid, which can often be used in the next step without further purification.

Step 2: Peptide Coupling

Materials:

  • N-benzoyl-phenylglycine (product from Step 1)

  • A second amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask, dissolve the N-benzoyl-phenylglycine (1.0 eq) in anhydrous DMF.

  • Add the second amino acid ester hydrochloride (1.1 eq) and HATU (1.1 eq).

  • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. The extra equivalent of base is to neutralize the hydrochloride salt of the incoming amino acid ester.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the protected dipeptide.

The Importance of Chirality: Resolution Concepts

Ethyl 2-amino-2-phenylacetate possesses a stereocenter at the α-carbon. For pharmaceutical applications, it is often crucial to use a single enantiomer (either R or S), as different enantiomers can have vastly different pharmacological and toxicological profiles.[3][14] While enantiomerically pure versions are commercially available[9][15], the racemic mixture can be separated through a process called chiral resolution.

A classical method involves the formation of diastereomeric salts. The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid).[3] This creates a mixture of two diastereomers (R-amine/R-acid and S-amine/R-acid), which have different physical properties (like solubility) and can be separated by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Figure 4: Conceptual Workflow of Chiral Resolution

cluster_start Racemic Mixture cluster_diastereomers Diastereomeric Salts A R-Amine C Add Chiral Acid (e.g., (+)-Tartaric Acid) B S-Amine D [R-Amine][(+)-Acid] C->D E [S-Amine][(+)-Acid] C->E F Fractional Crystallization (Separation by Solubility) D->F E->F G Isolated Salt 1 [R-Amine][(+)-Acid] F->G H Isolated Salt 2 (in solution) F->H I Base Treatment G->I J Pure R-Amine I->J

Caption: Conceptual diagram of separating enantiomers via diastereomeric salt formation.

References

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Oakwood Chemical. (n.d.). (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. Retrieved January 4, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H13NO2). Retrieved January 4, 2026, from [Link]

  • iChemical. (n.d.). (R)-Ethyl 2-amino-2-phenylacetate HCl, CAS No. 17609-48-2. Retrieved January 4, 2026, from [Link]

  • American Chemical Society. (2025). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved January 4, 2026, from [Link]

  • Crysdot LLC. (n.d.). (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. Retrieved January 4, 2026, from [Link]

  • LookChem. (n.d.). Cas 879-48-1,this compound. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.
  • MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved January 4, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-[(2-phenylethyl)amino]acetate. Retrieved January 4, 2026, from [Link]

  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylglycine. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved January 4, 2026, from [Link]

  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved January 4, 2026, from [Link]

  • PubMed. (2014). Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. Retrieved January 4, 2026, from [Link]

  • PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Purification of 2-Amino-1-Phenylethanol Enantiomers By Stripping Crystallization. Retrieved January 4, 2026, from [Link]

Sources

Application Notes & Protocols: Ethyl 2-Amino-2-Phenylacetate Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of ethyl 2-amino-2-phenylacetate hydrochloride, a versatile and economically significant chiral building block in organic synthesis. We will move beyond a simple catalog of reactions to provide a foundational understanding of its reactivity, utility, and the causal logic behind its application in constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Value of a Phenylglycine Derivative

This compound is the hydrochloride salt of the ethyl ester of phenylglycine. Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a primary amine, an ester, and a phenyl group, all centered around a stereogenic carbon. This unique arrangement makes it a cornerstone reagent for introducing the α-aryl-α-amino acid motif, a privileged scaffold found in numerous pharmaceuticals and bioactive natural products.

As a readily available and stable crystalline solid, it serves as a practical entry point for a variety of synthetic transformations. This guide will detail its application in three major areas:

  • Multicomponent Reactions (MCRs): For the rapid generation of molecular complexity.

  • Heterocyclic Synthesis: As a key component in forming foundational ring systems.

  • Asymmetric Synthesis: Leveraging its inherent chirality to control stereochemical outcomes.

Physicochemical Properties & Strategic Handling

Before deployment in a reaction, understanding the reagent's properties is crucial. The hydrochloride salt form enhances stability and shelf-life but necessitates a key preparatory step for most applications.

PropertyValueSource(s)
IUPAC Name ethyl 2-amino-2-phenylacetate;hydrochloride[1]
CAS Number 879-48-1[1][2]
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.67 g/mol [1]
Appearance White to off-white crystalline solid
Key Feature Racemic and enantiopure forms are available[3][4]

Expert Insight: The Critical Neutralization Step The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. For reactions requiring a nucleophilic amine (e.g., Ugi, imine formation), an in situ neutralization step is mandatory. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts (≥1.0 equivalent). The choice of base is critical; a bulky base like DIPEA is often preferred to minimize potential side reactions.

cluster_start Initial State cluster_process Activation cluster_end Reactive State start Ethyl 2-amino-2-phenylacetate HCl (Amine Protonated, Non-nucleophilic) process Add ≥1.0 eq. Base (e.g., TEA, DIPEA) in Aprotic Solvent start->process Neutralization end Free Amine (Nucleophilic) process->end Liberation of Nucleophile

Caption: Workflow for activating the amine functionality.

Core Application I: The Ugi Reaction for Rapid Peptoid Synthesis

Multicomponent reactions (MCRs) are paragons of efficiency, creating complex products in a single step. The Ugi four-component reaction (U-4CR) is arguably the most prominent isocyanide-based MCR, directly yielding α-acylamino carboxamides, which are valuable peptide mimics (peptoids).[5][6]

Mechanistic Rationale: this compound, after neutralization, serves as the amine component. The reaction proceeds through the initial condensation of the amine and an aldehyde to form an imine. This imine is then attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer from the carboxylic acid component to yield the final, stable product. The reaction's power lies in its convergence, combining four distinct points of diversity into one molecule.[7][8]

Ugi_Workflow Amine Ethyl 2-amino- 2-phenylacetate (Free Base) Reaction Ugi 4-CR (One Pot) Amine->Reaction Aldehyde Aldehyde (R¹-CHO) Aldehyde->Reaction Acid Carboxylic Acid (R²-COOH) Acid->Reaction Isocyanide Isocyanide (R³-NC) Isocyanide->Reaction Product α-Acylamino Carboxamide (Peptoid) Reaction->Product Forms 2 amide bonds in a single step Pictet_Spengler Start β-Phenylethylamine Derivative + Aldehyde Step1 Iminium Ion Formation Start->Step1 H⁺ Catalyst Step2 Intramolecular Electrophilic Attack (6-endo-trig) Step1->Step2 C-C Bond Formation Step3 Deprotonation & Rearomatization Step2->Step3 Product Tetrahydroisoquinoline Step3->Product

Sources

Application Notes & Protocols: Ethyl 2-Amino-2-Phenylacetate Hydrochloride as a Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Chiral α-Amino Esters

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemistry a critical design element. Chiral α-amino acids and their derivatives represent a privileged class of starting materials, often referred to as the "chiral pool," providing readily available, stereodefined centers for complex molecular construction.

Among these, ethyl 2-amino-2-phenylacetate, the ethyl ester of phenylglycine, stands out for its utility. The presence of a stereogenic center alpha to both an amine and an ester group, flanked by a phenyl ring, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its hydrochloride salt—a stable, crystalline solid—as a versatile chiral building block. We will move beyond simple procedural lists to dissect the causality behind protocol design, empowering researchers to adapt and innovate in their own synthetic challenges.

Core Attributes of the Reagent

Ethyl 2-amino-2-phenylacetate hydrochloride is a white to off-white crystalline solid. Its stability and ease of handling as a salt are significant practical advantages over the free amine, which is less stable. The key to its utility is the liberation of the free amine in situ, typically with a non-nucleophilic base, just before its intended reaction.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1][2]
Appearance White to off-white crystalline powderN/A
Chirality Available as (R), (S), and racemic forms[3][4]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsN/A
CAS Number 879-48-1 (DL-form)[1][2][5] 17609-48-2 ((R)-form)[4] 59410-82-1 ((S)-form)[3]N/A

The workflow for utilizing this reagent almost invariably begins with the neutralization of the hydrochloride salt.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Synthetic Transformation Reagent Ethyl 2-Amino-2-Phenylacetate Hydrochloride (Salt) FreeAmine In-situ Generation of Free Amino Ester Reagent->FreeAmine + Base, Solvent Base Non-nucleophilic Base (e.g., Et3N, DIPEA) Solvent Anhydrous Solvent (e.g., CH2Cl2, THF) Product Chiral Product (e.g., β-Lactam) FreeAmine->Product + Reactants Reactants Electrophilic Partner(s) (e.g., Acid Chloride, Imine) G cluster_reactants Reactant Formation cluster_cycloaddition [2+2] Cycloaddition AminoEster Ethyl (R)-2-amino- 2-phenylacetate Imine Chiral Imine (R-configuration retained) AminoEster->Imine + Aldehyde, -H2O Aldehyde R'-CHO BetaLactam Diastereomerically Enriched β-Lactam Imine->BetaLactam + Ketene AcidChloride R''-CH(X)COCl Ketene Ketene (R''-C=C=O) AcidChloride->Ketene + Base, -HCl Base Et3N Ketene->BetaLactam

Caption: Staudinger synthesis of a chiral β-lactam.

Protocol: Diastereoselective Synthesis of a Model β-Lactam

This protocol describes a representative one-pot synthesis of a cis-β-lactam via the Staudinger reaction. The stereochemical outcome (cis vs. trans) can be highly dependent on the solvent, base, and addition sequence. [6] Materials:

  • (S)-Ethyl 2-amino-2-phenylacetate hydrochloride

  • Benzaldehyde

  • 2-Chloroacetyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Imine Formation (In Situ):

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (1.0 eq).

    • Suspend the salt in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

    • Add benzaldehyde (1.0 eq) to the suspension.

    • Cool the flask to 0 °C in an ice bath.

  • Base Addition and Amine Liberation:

    • Slowly add triethylamine (2.2 eq) dropwise via syringe over 15 minutes. The first equivalent neutralizes the HCl salt, while the second is for the subsequent ketene generation.

    • Causality Note: A slow, controlled addition at low temperature is crucial. This minimizes side reactions and allows for the controlled formation of the imine. The triethylamine hydrochloride salt will precipitate.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cycloaddition:

    • Re-cool the reaction mixture to 0 °C.

    • In a separate flask, prepare a solution of 2-chloroacetyl chloride (1.05 eq) in a small volume of anhydrous CH₂Cl₂.

    • Add the 2-chloroacetyl chloride solution to the reaction mixture dropwise over 30-45 minutes using a syringe pump.

    • Causality Note: This is the most critical step. The slow addition of the acid chloride ensures that the concentration of the highly reactive ketene (formed in situ by reaction with Et₃N) remains low, preventing ketene dimerization and promoting the desired cycloaddition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-lactam.

    • Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy. The coupling constants between the C3 and C4 protons of the lactam ring are diagnostic for cis (~5-6 Hz) vs. trans (~2-3 Hz) isomers.

Application Focus: Synthesis of Other Chiral Amines

The phenylglycine scaffold is a gateway to a wide array of other valuable chiral amines and amino alcohols. [7][8]The functional handles—the amine and the ester—can be selectively manipulated while retaining the original stereocenter.

Protocol: Synthesis of (S)-2-Amino-2-phenylethanol

This protocol details the reduction of the ester moiety to a primary alcohol, yielding a valuable chiral amino alcohol. These are important ligands and synthons in their own right. [9] Materials:

  • (S)-Ethyl 2-amino-2-phenylacetate hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rochelle's salt (potassium sodium tartrate) solution, saturated

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Preparation of the Free Amine:

    • In a flask, suspend (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous THF.

    • Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature to generate the free amine in solution. Filter off the triethylamine hydrochloride precipitate under nitrogen and wash the solid with a small amount of anhydrous THF. Use the resulting filtrate directly in the next step.

    • Causality Note: It is critical to remove the ammonium salt before adding the strong reducing agent, LiAlH₄, to avoid unnecessary consumption of the hydride and evolution of hydrogen gas.

  • Reduction:

    • To a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

    • Cool the LiAlH₄ suspension to 0 °C.

    • Safety First: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be maintained under an inert atmosphere.

    • Slowly add the THF solution of the free amino ester from the previous step to the LiAlH₄ suspension dropwise via an addition funnel.

    • Causality Note: The reduction is highly exothermic. A slow, controlled addition at 0 °C is essential for safety and to prevent side reactions.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction by the sequential, slow, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Causality Note: This specific quenching procedure (the Fieser work-up) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the isolation of the product compared to an acid quench.

    • Stir the resulting white suspension vigorously at room temperature for 1 hour.

    • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified by recrystallization or chromatography if necessary.

Safety and Handling

  • This compound: May cause skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle in a well-ventilated fume hood.

  • Reagents: Triethylamine, 2-chloroacetyl chloride, and lithium aluminum hydride are corrosive, flammable, and/or water-reactive. Consult the Safety Data Sheet (SDS) for each reagent and handle with extreme care under an inert atmosphere.

References

  • Vertex AI Search. Ethyl 2-[(2-phenylethyl)
  • Santa Cruz Biotechnology. This compound | CAS 879-48-1. N.p., n.d. Web.
  • PubChem. This compound | C10H14ClNO2 | CID 2781252. N.p., n.d. Web.
  • Encyclopedia.pub. Synthesis of β-Lactams. N.p., 2020. Web.
  • National Center for Biotechnology Information. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. N.p., n.d. Web.
  • Organic Chemistry Portal. β-Lactam synthesis. N.p., n.d. Web.
  • National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. N.p., n.d. Web.
  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. N.p., 2024. Web.
  • ResearchGate.
  • ChemicalBook. This compound | 879-48-1. N.p., 2025. Web.
  • Oakwood Chemical. (S)
  • Imperial College London. New b-lactam analogues as antimicrobial agents: design and synthesis. N.p., n.d. Web.
  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. N.p., n.d. Web.
  • American Chemical Society.
  • ResearchGate. Chiral Amine Synthesis.

Sources

Application Note: Quantitative Analysis of Ethyl 2-Amino-2-Phenylacetate Hydrochloride using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of Ethyl 2-Amino-2-Phenylacetate Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. A precise and accurate High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed and rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document provides a comprehensive protocol, including system suitability parameters, validation procedures, and data analysis, intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound, also known as phenylglycine ethyl ester hydrochloride, is a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential for ensuring product quality and consistency.

This guide outlines a reversed-phase HPLC (RP-HPLC) method that offers excellent specificity, linearity, accuracy, and precision for the quantification of this compound. The method is designed to be readily implementable in a standard analytical laboratory.

Physicochemical Properties of the Analyte

  • Chemical Name: this compound[3]

  • CAS Number: 879-48-1[4]

  • Molecular Formula: C₁₀H₁₄ClNO₂[3]

  • Molecular Weight: 215.68 g/mol [5]

  • Structure: (A representative image would be placed here in a final document)

  • Key Features for HPLC-UV analysis: The presence of a phenyl group provides strong UV absorbance, making it suitable for detection by a UV spectrophotometer.

Proposed HPLC-UV Analytical Method

The following HPLC method is proposed for the quantification of this compound. The conditions have been selected based on the chemical properties of the analyte and common practices for the analysis of primary aromatic amines and related pharmaceutical compounds.[5][6]

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II Prime LC System or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good peak shape and resolution. Adjusting the pH to 3.0 ensures the analyte, a primary amine, is in its protonated form, leading to better retention and symmetrical peaks on a silica-based C18 column.

  • Detection Wavelength: The phenyl group in the analyte is expected to have a strong absorbance around 254 nm, a common wavelength for aromatic compounds that provides good sensitivity.

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation:

  • Prepare a 0.02 M Potassium Dihydrogen Phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Adjust the pH of the buffer solution to 3.0 ± 0.05 with diluted phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase by sonication for 15 minutes before use.

4.1.2. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

4.1.3. Working Standard Solutions for Linearity:

  • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 150 µg/mL (e.g., 10, 25, 50, 75, 100, 150 µg/mL).

4.1.4. Sample Preparation:

  • Accurately weigh a quantity of the test sample containing approximately 100 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing

Before initiating any sample analysis, the suitability of the chromatographic system must be verified. This is performed by injecting the 100 µg/mL working standard solution six times. The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[7][8][9]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Protocol (as per ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2][10] The following validation parameters should be assessed.

Validation_Workflow cluster_method Method Validation as per ICH Q2(R2) cluster_precision Precision Sub-types Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Validated_Method Validated Method Robustness->Validated_Method

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Caption: General analytical workflow diagram.

Conclusion

The proposed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in a quality control environment. This application note provides a comprehensive framework for the implementation and validation of this analytical procedure, contributing to the reliable quality assessment of this important pharmaceutical intermediate.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of Ethyl 2-Amino-2-Phenylacetate Hydrochloride by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl 2-Amino-2-Phenylacetate Hydrochloride

This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods to ensure its quality, purity, and stability. As a derivative of phenylglycine, its stereochemical integrity is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive analysis of this compound.

The protocols detailed herein are designed to address two primary analytical challenges: the accurate determination of purity and the resolution of its enantiomers, and the assessment of its stability through the identification and quantification of potential impurities and degradation products. The methodologies are grounded in established chromatographic principles and adhere to the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH).

Part 1: Chiral and Achiral Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains the workhorse for routine quality control in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. For this compound, both achiral (for purity) and chiral (for enantiomeric excess) HPLC methods are essential.

Scientific Rationale for Method Development

The analytical strategy for this compound hinges on its physicochemical properties. The presence of a primary amine, an ester functional group, and a phenyl ring dictates the choice of chromatographic conditions. The chiral center at the alpha-carbon necessitates the use of a chiral stationary phase (CSP) for the separation of its enantiomers.

Reversed-phase chromatography is the preferred mode for achiral analysis, offering excellent retention and separation of the main component from potential non-chiral impurities. For chiral separations, polysaccharide-based CSPs are a common and effective choice for amino acid derivatives, providing the necessary stereospecific interactions for resolution.[1]

Protocol 1: Achiral Purity Determination by Reversed-Phase HPLC-UV

This method is designed for the quantitative determination of this compound and its separation from non-chiral impurities.

Table 1: HPLC-UV Method Parameters for Achiral Purity Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter and degas both mobile phases.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the sample diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using the response factor of the reference standard for quantification.

Protocol 2: Enantiomeric Purity Determination by Chiral HPLC-UV

This method is designed to separate and quantify the R- and S-enantiomers of ethyl 2-amino-2-phenylacetate.

Table 2: HPLC-UV Method Parameters for Chiral Analysis

ParameterRecommended Condition
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the specified volumes of n-hexane, isopropanol, and TFA. Ensure thorough mixing and degassing.

  • Standard Preparation: Prepare a solution of the racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL to verify the resolution of the two enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for an extended period (often 1-2 hours) to ensure a stable baseline and reproducible retention times.

  • Analysis: Inject the racemic standard to confirm system suitability (baseline separation of enantiomers). Subsequently, inject the sample solution.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Part 2: Stability-Indicating Method Development and Impurity Profiling by LC-MS

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from degradation products, process impurities, excipients, or other potential impurities.[2][3] LC-MS is a powerful tool for this purpose, providing both chromatographic separation and mass spectrometric identification of unknown compounds.[4][5]

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[6][7] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.

Workflow for Forced Degradation and Method Development:

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow cluster_validation Method Validation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC_UV Initial HPLC-UV Analysis (Purity Method) Acid->HPLC_UV Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC_UV Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_UV Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC_UV Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC_UV LC_MS LC-MS Analysis of Stressed Samples HPLC_UV->LC_MS Samples with degradation Identify Identify Degradation Products (m/z and Fragmentation) LC_MS->Identify Method_Opt Optimize HPLC Method for Separation of All Peaks Identify->Method_Opt Validate Validate Stability-Indicating Method (ICH Q2(R1)) Method_Opt->Validate API Ethyl 2-amino-2- phenylacetate HCl API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for developing a stability-indicating method.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Withdraw and process aliquots as in the acid hydrolysis study.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance and its solution to light according to ICH Q1B guidelines.

Protocol 3: LC-MS Method for Impurity Profiling and Quantification

This method is designed for the sensitive detection, identification, and quantification of this compound and its related substances.

Table 3: LC-MS Method Parameters

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for profiling) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C

Expected Mass Transitions for SRM (for a Triple Quadrupole MS):

  • Parent Ion (m/z): 180.1 (M+H)+ for the free base

  • Product Ions (m/z): To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the phenyl ring.

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples from forced degradation studies and un-stressed material in the initial mobile phase composition. For quantitative analysis, prepare a calibration curve using a reference standard.

  • LC-MS Analysis: Analyze the samples using the conditions outlined in Table 3.

  • Data Processing for Impurity Profiling:

    • Compare the chromatograms of stressed and un-stressed samples to identify degradation peaks.

    • Extract the mass spectra of the degradation peaks to determine their molecular weights.

    • Utilize MS/MS fragmentation data to propose structures for the degradation products.

  • Method Validation for Quantification: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Logical Relationship in LC-MS Method Development:

LCMS_Development_Logic Analyte_Props Analyte Properties (pKa, logP) Ionization Select Ionization Mode (ESI Positive) Analyte_Props->Ionization LC_Opt Optimize LC Separation (Resolution, Peak Shape) Analyte_Props->LC_Opt Full_Scan Full Scan MS (Determine [M+H]+) Ionization->Full_Scan MSMS MS/MS Fragmentation (Identify Product Ions) Full_Scan->MSMS SRM_Dev Develop SRM Method (Quantification) MSMS->SRM_Dev Validation Method Validation (ICH Q2(R1)) SRM_Dev->Validation LC_Opt->SRM_Dev

Sources

Synthetic Pathways to Ethyl 2-Amino-2-Phenylacetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-2-phenylacetate, a key chiral building block, serves as a foundational scaffold for a multitude of pharmacologically active molecules. Its derivatives are integral to the synthesis of compounds ranging from enzyme inhibitors to central nervous system agents. The strategic introduction of diverse functionalities at the amino and carboxyl groups, as well as modifications to the phenyl ring, allows for the fine-tuning of biological activity. This technical guide provides an in-depth exploration of robust and versatile synthetic routes to access a wide array of ethyl 2-amino-2-phenylacetate derivatives, with a focus on methodologies that offer high yield, stereocontrol, and scalability. We will delve into classical approaches and modern catalytic strategies, providing both the theoretical underpinnings and practical, field-proven protocols for their implementation.

I. Foundational Strategies for the α-Amino Ester Core

The construction of the core ethyl 2-amino-2-phenylacetate structure can be approached from several fundamental synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control.

The Strecker Synthesis: A Classic Route to α-Amino Acids

The Strecker synthesis, first reported in 1850, remains a cornerstone of α-amino acid synthesis due to its simplicity and the ready availability of starting materials.[1] The reaction proceeds through the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by hydrolysis to the corresponding amino acid.[2][3] For the synthesis of ethyl 2-amino-2-phenylacetate, benzaldehyde serves as the key precursor.

Mechanism and Rationale: The reaction is initiated by the formation of an imine from benzaldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile.[4] The nitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid, which can be esterified to the desired ethyl ester. A significant advantage of this method is its straightforward, one-pot nature for the initial aminonitrile formation.[5] However, the classical Strecker synthesis produces a racemic mixture, necessitating a subsequent resolution step if a single enantiomer is required.

Protocol 1: Racemic Ethyl 2-Amino-2-Phenylacetate via Strecker Synthesis

Step 1: α-Aminonitrile Formation

  • In a well-ventilated fume hood, to a solution of benzaldehyde (1 eq.) in methanol, add ammonium chloride (1.1 eq.) and potassium cyanide (1.1 eq.).

  • Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis and Esterification

  • The crude α-aminonitrile is subjected to hydrolysis with a strong acid (e.g., concentrated HCl) under reflux.

  • After hydrolysis is complete (monitored by TLC), the mixture is cooled, and the excess acid is neutralized.

  • The resulting amino acid hydrochloride is then esterified by refluxing in ethanol in the presence of a catalytic amount of thionyl chloride or by bubbling dry HCl gas through the ethanolic solution.

  • The final product, ethyl 2-amino-2-phenylacetate hydrochloride, can be isolated by crystallization.

II. Asymmetric Synthesis: Accessing Chiral Derivatives

For many pharmaceutical applications, obtaining enantiomerically pure derivatives is crucial. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Chiral Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis has emerged as a highly effective method for the enantioselective synthesis of α-amino acids.[6] This technique involves the use of a chiral catalyst, often derived from Cinchona alkaloids, to mediate the reaction between an aqueous phase and an organic phase.[7] The O'Donnell amino acid synthesis is a prominent example, utilizing a Schiff base of a glycine ester which is deprotonated and then alkylated under biphasic conditions.[8]

Mechanism and Rationale: The chiral phase-transfer catalyst forms a lipophilic ion pair with the enolate of the glycine Schiff base, transporting it into the organic phase where the alkylation reaction occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. This method offers the advantage of mild reaction conditions and the use of readily available starting materials.[9]

Protocol 2: Enantioselective Synthesis via Chiral Phase-Transfer Catalysis

  • Prepare the benzophenone imine of glycine ethyl ester by reacting glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base.[7]

  • In a round-bottom flask, dissolve the glycine imine (1 eq.) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.05-0.1 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% NaOH).

  • To the vigorously stirred biphasic mixture, add the desired alkylating or arylating agent (e.g., benzyl bromide for the synthesis of a phenylalanine derivative).

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The organic layer is separated, washed, dried, and concentrated.

  • The resulting Schiff base is hydrolyzed with aqueous acid to yield the enantiomerically enriched ethyl 2-amino-2-phenylacetate derivative. The enantiomeric excess (ee) can be determined by chiral HPLC.

Enzymatic Kinetic Resolution

Enzymatic methods offer unparalleled selectivity and are conducted under mild, environmentally benign conditions.[10] Kinetic resolution is a widely used enzymatic approach to separate a racemic mixture.[11] In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted.[12]

Mechanism and Rationale: Lipases are commonly employed for the kinetic resolution of racemic esters.[13] For instance, in the presence of an acyl donor, a lipase can selectively acylate the amino group of one enantiomer of ethyl 2-amino-2-phenylacetate, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, selective hydrolysis of one enantiomer of an N-acylated derivative can be employed. Dynamic kinetic resolution (DKR) is an advanced variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[14]

Protocol 3: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Amino-2-Phenylacetate

  • To a solution of racemic this compound (1 eq.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add a lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., ethyl acetate).

  • The suspension is stirred at a controlled temperature (e.g., 30-40 °C).

  • The reaction is monitored for conversion (typically to ~50%) by chiral HPLC.

  • Once the desired conversion is reached, the enzyme is filtered off.

  • The filtrate is concentrated, and the N-acylated product is separated from the unreacted (and now enantiomerically enriched) ethyl 2-amino-2-phenylacetate by column chromatography or crystallization.

III. Derivatization at the Amino Group

The amino group of ethyl 2-amino-2-phenylacetate is a prime site for introducing molecular diversity. N-acylation and N-alkylation are fundamental transformations for creating a vast library of derivatives.

N-Acylation

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or an anhydride, typically in the presence of a base to neutralize the acid byproduct.[15] This reaction is generally high-yielding and can be used to introduce a wide variety of acyl groups.

Protocol 4: General Procedure for N-Acylation

  • Dissolve this compound (1 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) and cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to afford the N-acylated product.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of N-substituted amines.[16][17] This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[18] This one-pot procedure is highly efficient and avoids the handling of unstable imine intermediates.

Mechanism and Rationale: The initial imine formation is typically acid-catalyzed. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity and tolerance of various functional groups.[19] More recently, biocatalytic reductive amination using imine reductases (IREDs) has gained prominence for its high enantioselectivity and green credentials.[20][21]

Protocol 5: N-Alkylation via Reductive Amination

  • To a solution of this compound (1 eq.) and an aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., methanol or dichloroethane), add a mild acid catalyst (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the N-alkylated derivative.

IV. Summary of Synthetic Strategies

The choice of synthetic route will be dictated by the specific requirements of the target derivative. The following table provides a comparative overview of the discussed methodologies.

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Strecker Synthesis Aldehyde + Ammonia + CyanideSimple, inexpensive starting materials.[1]Produces a racemic mixture; use of toxic cyanide.
Chiral Phase-Transfer Catalysis Glycine Schiff base + Chiral CatalystHigh enantioselectivity; mild conditions.[6][7]Catalyst can be expensive; optimization may be required.
Enzymatic Kinetic Resolution Racemate + EnzymeExcellent enantioselectivity; green chemistry.[10][11]Maximum 50% yield for one enantiomer (without DKR).
N-Acylation Amine + Acylating AgentHigh yields; wide variety of acyl groups can be introduced.[15]Requires a stoichiometric amount of base.
Reductive Amination Amine + Carbonyl + Reducing AgentOne-pot procedure; high efficiency and functional group tolerance.[16][22]Requires careful choice of reducing agent.

V. Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the key synthetic strategies discussed.

Strecker_Synthesis Benzaldehyde Benzaldehyde Aminonitrile α-Aminonitrile Benzaldehyde->Aminonitrile Imine Formation & Cyanide Attack Ammonia_Cyanide NH₃, KCN Product Ethyl 2-Amino-2- Phenylacetate (Racemic) Aminonitrile->Product Hydrolysis & Esterification Hydrolysis_Esterification 1. H₃O⁺, Δ 2. EtOH, H⁺

Caption: The Strecker Synthesis Workflow.

Chiral_PTC Glycine_Schiff_Base Glycine Ethyl Ester Schiff Base Alkylation Alkylation (R-X) Glycine_Schiff_Base->Alkylation Phase Transfer Base_Catalyst Base (aq) Chiral PTC Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Product Enantioenriched Derivative Hydrolysis->Product

Caption: Enantioselective Synthesis via Chiral PTC.

Derivatization Start Ethyl 2-Amino-2-Phenylacetate Acylation N-Acylation (RCOCl, Base) Start->Acylation Reductive_Amination Reductive Amination (R'COR'', [H]) Start->Reductive_Amination Acylated_Product N-Acylated Derivative Acylation->Acylated_Product Alkylated_Product N-Alkylated Derivative Reductive_Amination->Alkylated_Product

Caption: Derivatization at the Amino Group.

VI. Conclusion

The synthesis of derivatives of this compound is a rich and diverse field, offering numerous pathways to a wide range of potentially bioactive molecules. The classical Strecker synthesis provides a straightforward entry to the racemic core structure, while modern asymmetric methods, including chiral phase-transfer catalysis and enzymatic resolutions, enable access to enantiomerically pure compounds. Furthermore, the strategic derivatization of the amino group through N-acylation and reductive amination opens up vast chemical space for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel and valuable derivatives of this important scaffold.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 689-700. Retrieved from [Link]

  • Rowles, I., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Retrieved from [Link]

  • Pearson Education. (2024). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Retrieved from [Link]

  • Rowles, I., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PubMed. Retrieved from [Link]

  • News-Medical.net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. Retrieved from [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4688-4734. Retrieved from [Link]

  • Wang, J., et al. (2016). Enantioselective Synthesis of α-Mercapto-β-amino Esters via Rh(II)/Chiral Phosphoric Acid-Cocatalyzed Three-Component Reaction of Diazo Compounds, Thiols, and Imines. Organic Letters, 18(23), 6022-6025. Retrieved from [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • American Chemical Society. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

  • Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8179. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(20), 8211-8224. Retrieved from [Link]

  • Pearson Education. (2024). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • Ou, Z., & Li, R. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 550-553, 111-114. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Coldham, I., et al. (2007). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. The Journal of Organic Chemistry, 72(1), 101-112. Retrieved from [Link]

  • MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 2-Amino-2-Phenylacetate Hydrochloride as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-2-phenylacetate hydrochloride is a pivotal chiral building block in the pharmaceutical industry. As a derivative of phenylglycine, its structural motif is incorporated into a range of blockbuster drugs, from life-saving β-lactam antibiotics to widely-used central nervous system (CNS) therapeutics. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of this precursor. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for the synthesis of key active pharmaceutical ingredients (APIs). We will explore its application in the chemoenzymatic synthesis of Ampicillin and the chemical synthesis of a key intermediate for Methylphenidate. Furthermore, comprehensive analytical protocols for quality control are detailed to ensure purity, identity, and enantiomeric integrity.

Introduction to this compound

Significance in Medicinal Chemistry

This compound, often supplied as a racemic mixture (DL-Phenylglycine ethyl ester hydrochloride) or in its enantiomerically pure forms, is a highly valued starting material in organic synthesis.[1] Its core structure, featuring a chiral center at the α-carbon adjacent to the phenyl ring and the amine group, makes it an essential precursor for creating the side chains of several semi-synthetic pharmaceuticals.[2] The primary amine provides a reactive handle for amide bond formation, while the ester group can be hydrolyzed or modified. This versatility allows for its incorporation into complex molecular architectures, most notably in the acylation of β-lactam cores to produce potent antibiotics and in the construction of piperidine-based CNS stimulants.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties is fundamental for safe handling and successful process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 879-48-1[3][4]
Molecular Formula C₁₀H₁₄ClNO₂[5]
Molecular Weight 215.68 g/mol [4][5]
Appearance White to off-white solid/crystalline powder[3]
Melting Point ~119 °C (racemic)[3]
Boiling Point ~257 °C at 760 mmHg[3]
Solubility Soluble in Methanol[3]
Storage 2-8°C under inert gas (Nitrogen or Argon)[3]
Safety and Handling Guidelines

As a laboratory chemical, proper safety protocols are mandatory.

  • GHS Hazard Statements: H318: Causes serious eye damage.[5]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid breathing dust.[8][9]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound is best demonstrated through its application in the synthesis of diverse pharmaceutical agents. The following sections detail protocols for two distinct drug classes.

Application I: Chemoenzymatic Synthesis of Ampicillin

2.1.1. Introduction & Rationale

Ampicillin is a broad-spectrum β-lactam antibiotic. Its synthesis involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a phenylglycine side chain.[10] While traditional chemical methods often require harsh conditions and protecting groups, enzymatic synthesis using Penicillin G Acylase (PGA) offers superior selectivity, milder reaction conditions, and higher yields, representing a greener and more efficient industrial approach.[10][11] In this workflow, the D-enantiomer of the phenylglycine derivative is selectively coupled to the 6-APA core.

2.1.2. Experimental Workflow: Ampicillin Synthesis

Precursor D-Phenylglycine Ethyl Ester HCl (Precursor) Reactor Aqueous Buffer pH 6.0-7.0, 10-25°C Precursor->Reactor SixAPA 6-Aminopenicillanic Acid (6-APA) SixAPA->Reactor Reaction Enzymatic Acylation Reactor->Reaction Enzyme Immobilized Penicillin G Acylase (PGA) Enzyme->Reactor Catalyst pH_Control pH Adjustment (Acid) pH < 2.0 Reaction->pH_Control Reaction Mixture Dissolution Clear Solution of Ampicillin HCl pH_Control->Dissolution Solubilize Product Crystallization pH Adjustment (Base) pH 4.5-5.0, Cool to 0-5°C Dissolution->Crystallization Induce Precipitation Product Ampicillin Crystals Crystallization->Product Isolation Filtration & Drying Product->Isolation Final Pure Ampicillin Trihydrate Isolation->Final

Caption: Chemoenzymatic synthesis of Ampicillin from its core precursors.

2.1.3. Protocol: Enzymatic Synthesis of Ampicillin

This protocol is adapted from established industrial methodologies.[10][11]

  • Reactor Setup: To a temperature-controlled jacketed reactor, add purified water (approx. 10 volumes relative to 6-APA). Begin stirring and bring the temperature to 15-20°C.

  • Substrate Addition: Add 6-aminopenicillanic acid (6-APA, 1.0 eq) and D-phenylglycine ethyl ester hydrochloride (1.05-1.2 eq) to the reactor. Stir until the solids are well-suspended.

  • pH Adjustment: Adjust the pH of the suspension to 6.5-7.0 using a 3M ammonia solution. This is critical as the enzyme's optimal activity and the stability of the β-lactam ring are highly pH-dependent.

  • Enzyme Addition: Add immobilized Penicillin G Acylase (PGA). The enzyme loading is typically determined by its activity units (e.g., 1.0-1.5 KU/L).[11]

  • Reaction Monitoring: Maintain the reaction at 15-20°C and pH 6.5-7.0 by the continuous addition of 3M ammonia solution. The progress of the acylation can be monitored by HPLC, observing the consumption of 6-APA and the formation of ampicillin. The reaction is typically complete within 2-4 hours.

  • Product Solubilization: Once the reaction reaches completion (>95% conversion), cool the mixture to 10°C and stop the agitation to allow the immobilized enzyme to settle. Decant or filter the supernatant. Adjust the pH of the reaction mixture to 1.5-2.0 with 15% hydrochloric acid. This step protonates the ampicillin, rendering it soluble in the aqueous phase as the hydrochloride salt, and helps separate it from unreacted starting materials.[11]

  • Crystallization: Filter the acidified solution to remove any solids. Transfer the clear filtrate to a crystallizer and cool to 10-15°C. Slowly adjust the pH to 4.9-5.0 using a 10% sodium hydroxide solution while maintaining the temperature.[11] As the pH approaches its isoelectric point, ampicillin will precipitate out of the solution.

  • Isolation and Drying: Age the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization. Filter the solid product, wash with cold purified water, and then with a cold water-miscible solvent like isopropanol.[12] Dry the product under vacuum at 40-50°C to yield ampicillin trihydrate.

Application II: Synthesis of a Methylphenidate Intermediate

2.2.1. Introduction & Rationale

Methylphenidate (Ritalin™) is a piperidine derivative used to treat ADHD.[13] The biologically active form is the (2R,2'R)-threo-enantiomer.[14] The synthesis involves creating the α-phenyl-α-piperidyl acetate core. Ethyl 2-amino-2-phenylacetate can be a precursor to key intermediates in this synthesis, such as α-phenyl-α-pyridyl-2-methyl acetate, which is subsequently reduced to the piperidine ring system.[15]

2.2.2. Experimental Workflow: Intermediate Synthesis & Reduction

Precursor Phenylglycine Ester Derivative Coupling Coupling Reaction Precursor->Coupling Pyridine 2-Halopyridine Pyridine->Coupling Intermediate1 α-Phenyl-α-pyridyl-2-methyl acetate Coupling->Intermediate1 Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂, Pressure) Intermediate1->Reduction Intermediate2 α-Phenyl-α-piperidyl-2-methyl acetate (Racemic threo/erythro mixture) Reduction->Intermediate2 Purification Purification / Isomer Separation Intermediate2->Purification Final Key Methylphenidate Precursor Purification->Final

Caption: Synthesis pathway for a key piperidine intermediate of Methylphenidate.

2.2.3. Protocol: Synthesis and Reduction of α-Phenyl-α-pyridyl-2-methyl acetate

This protocol describes a common pathway for forming the core piperidine structure.[15]

  • Synthesis of Pyridyl Intermediate: (Note: This step often starts from a related phenylacetic acid derivative). A mixture of α-phenyl-α-pyridyl-2-methyl acetate (1.0 eq) is dissolved in a suitable solvent such as methanol (10 volumes).

  • Catalyst Addition: To the solution, add 5% Palladium on Carbon (Pd/C) catalyst (50% wet, ~10% w/w relative to the starting material) and a small amount of 0.1 N perchloric acid in acetic acid. The acid assists in the hydrogenation process.

  • Hydrogenation: The reaction mixture is transferred to a high-pressure reactor (autoclave). The vessel is purged with nitrogen and then pressurized with hydrogen gas to 12-15 kg/cm ².

  • Reaction Conditions: The mixture is heated to 45-50°C and stirred vigorously for 15-18 hours. The hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring.

  • Work-up: After cooling and venting the reactor, the catalyst is carefully removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure to remove the solvent.

  • Isolation: The concentrated residue is diluted with water and basified with an aqueous sodium hydroxide solution. This neutralizes the acid and allows for the extraction of the free base product, α-phenyl-α-piperidyl-2-methyl acetate, into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. This mixture of diastereomers (threo and erythro) typically requires further purification, such as column chromatography or selective crystallization, to isolate the desired threo-isomer for the final synthesis steps of Methylphenidate.[14]

Quality Control & Analytical Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of both the precursor and the final pharmaceutical products.

Protocol: HPLC-UV for Purity Assessment

This method is suitable for determining the chemical purity of ethyl 2-amino-2-phenylacetate HCl.

Table 2: HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Sample Prep. Dissolve 1 mg/mL in 50:50 Water:Acetonitrile

Rationale: The C18 column provides excellent retention for the phenyl group. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. A gradient elution is used to ensure that any potential impurities with different polarities are effectively separated and eluted.

Protocol: Chiral HPLC for Enantiomeric Purity

For applications where a specific enantiomer is required (e.g., synthesis of (2R,2'R)-threo-Methylphenidate), determining the enantiomeric excess (% ee) is critical.

Table 3: Chiral HPLC Parameters for Enantiomeric Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based, such as Chiralcel OD-H)
Mobile Phase Isocratic mixture of Hexane and Isopropanol with a small percentage of a basic or acidic modifier (e.g., 80:20 Hexane:IPA + 0.1% Diethylamine)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Sample Prep. Dissolve 1 mg/mL in the mobile phase

Rationale: Chiral stationary phases create a chiral environment that allows for the differential interaction of the two enantiomers, resulting in their separation. The isocratic mobile phase provides consistent conditions for optimal resolution. The choice of column and mobile phase often requires method development and screening.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals for ethyl 2-amino-2-phenylacetate include the ethyl ester protons (a quartet and a triplet), the aromatic protons of the phenyl ring, and the methine proton at the chiral center.[16]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the compound and identify impurities.[16]

References

  • This compound Chemical Properties. LookChem. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. Crysdot LLC. Available at: [Link]

  • Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Available at: [Link]

  • Process for the synthesis of cefaclor. Google Patents (US8071330B2).
  • Enzymatic preparation of cefaclor with immobilized penicillin acylase. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Improved preparation method of ampicillin. Google Patents (CN103937866A).
  • Cefaclor preparation and preparation method thereof. Google Patents (CN105769873A).
  • Cephalosporanic Acids patented technology retrieval search results. Patsnap. Available at: [Link]

  • Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. designer-drug.com. Available at: [Link]

  • PROCESS FOR THE SYNTHESIS OF CEFACLOR. European Patent Office (EP 1831390 B1). Available at: [Link]

  • Method of preparing anhydrous ampicillin. Google Patents (US3299046A).
  • (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. Oakwood Chemical. Available at: [Link]

  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of Related Substances of Ampicillin – A β-Lactam Antibiotics. ResearchGate. Available at: [Link]

  • Drug precursors. Wikipedia. Available at: [Link]

  • Low-temperature synthesis of methylphenidate hydrochloride. Google Patents (WO2012080834A1).
  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. Available at: [Link]

  • Automation of Sample Derivatization Using the Agilent 1260 Infinity II Prime LC System for Amino Acid Analysis. Agilent Technologies. Available at: [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-2-phenylacetate hydrochloride is a crucial building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its structure, featuring a chiral center and both amino and ester functionalities, makes it a versatile intermediate for the construction of more complex molecules, including but not limited to, certain anticoagulants and enzyme inhibitors. This document provides a detailed, reliable, and scientifically-grounded guide for the laboratory-scale synthesis of this compound, designed for professionals in research and development. The protocol is based on the well-established Strecker synthesis, followed by a Fischer esterification.

Reaction Scheme

The overall synthetic route can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
BenzaldehydeC₇H₆O106.12≥99%
Sodium CyanideNaCN49.01≥98%
Ammonium ChlorideNH₄Cl53.49≥99.5%
Sulfuric AcidH₂SO₄98.0895-98%
EthanolC₂H₅OH46.07Absolute (≥99.5%)
Hydrochloric Acid (gas)HCl36.46Anhydrous
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
TolueneC₇H₈92.14Anhydrous
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solution
Sodium SulfateNa₂SO₄142.04Anhydrous
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Ice bath

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Part 1: Strecker Synthesis of 2-Amino-2-phenylacetonitrile

This initial step involves the formation of the α-aminonitrile intermediate from benzaldehyde.[1]

Workflow for Part 1

Strecker_Synthesis_Workflow start Start dissolve_reagents Dissolve NaCN and NH4Cl in water in a flask. start->dissolve_reagents add_benzaldehyde Add benzaldehyde and methanol to the flask. dissolve_reagents->add_benzaldehyde stir_reaction Stir the mixture at room temperature. add_benzaldehyde->stir_reaction workup Perform aqueous workup and extract with toluene. stir_reaction->workup dry_and_concentrate Dry the organic layer and concentrate to obtain the aminonitrile. workup->dry_and_concentrate end Proceed to Part 2 dry_and_concentrate->end

Caption: Workflow for the Strecker synthesis of 2-amino-2-phenylacetonitrile.

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (24.5 g, 0.5 mol) and ammonium chloride (29.4 g, 0.55 mol) in 100 mL of deionized water.

  • To this solution, add 100 mL of methanol.

  • While stirring vigorously, add benzaldehyde (53.0 g, 0.5 mol) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and add 200 mL of water and 200 mL of toluene.

  • Shake the funnel and separate the layers. Extract the aqueous layer with an additional 100 mL of toluene.

  • Combine the organic layers and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-phenylacetonitrile. This intermediate is often used in the next step without further purification.

Part 2: Hydrolysis of 2-Amino-2-phenylacetonitrile to Phenylglycine

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions.

Step-by-Step Procedure:

  • To the crude 2-amino-2-phenylacetonitrile from Part 1, add a mixture of 150 mL of concentrated sulfuric acid and 150 mL of deionized water. Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly and with cooling in an ice bath.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.

  • Cool the mixture to room temperature and then in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. The phenylglycine will precipitate as a white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Dry the solid in a vacuum oven to obtain crude phenylglycine.

Part 3: Fischer Esterification of Phenylglycine to this compound

The final step involves the esterification of the carboxylic acid with ethanol and the formation of the hydrochloride salt.[2][3][4]

Workflow for Part 3

Fischer_Esterification_Workflow start Start with Phenylglycine suspend_in_ethanol Suspend phenylglycine in absolute ethanol. start->suspend_in_ethanol saturate_with_hcl Saturate the suspension with anhydrous HCl gas at 0°C. suspend_in_ethanol->saturate_with_hcl reflux Reflux the reaction mixture. saturate_with_hcl->reflux cool_and_concentrate Cool the mixture and remove the solvent under reduced pressure. reflux->cool_and_concentrate recrystallize Recrystallize the crude product from ethanol/diethyl ether. cool_and_concentrate->recrystallize isolate_and_dry Isolate the pure product by filtration and dry. recrystallize->isolate_and_dry end Final Product isolate_and_dry->end

Caption: Workflow for the Fischer esterification and salt formation.

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, suspend the crude phenylglycine (from Part 2) in 250 mL of absolute ethanol.

  • Cool the flask in an ice bath and bubble anhydrous hydrogen chloride gas through the stirred suspension until it is saturated.

  • Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then recrystallized. Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product in a vacuum desiccator to yield pure this compound.

Characterization

The final product should be a white to off-white crystalline solid.

PropertyExpected Value
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [5][6]
Melting Point 202-204 °C[7]
¹H NMR (400 MHz, DMSO-d₆) δ 8.95 (s, 3H, NH₃⁺), 7.55-7.45 (m, 5H, Ar-H), 5.25 (s, 1H, α-CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5 (C=O), 134.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 62.0 (OCH₂), 56.0 (α-CH), 13.5 (CH₃)
IR (KBr, cm⁻¹) 3000-2800 (NH₃⁺ stretch), 1745 (C=O ester stretch), 1600, 1495 (aromatic C=C stretch)

Reaction Mechanism

The synthesis proceeds through two key mechanisms: the Strecker synthesis and the Fischer esterification.

Strecker Synthesis Mechanism

The Strecker synthesis begins with the in situ formation of an imine from benzaldehyde and ammonia (from ammonium chloride). The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile. Subsequent acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid.[8]

Caption: Mechanism of the Strecker synthesis of phenylglycine.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then attacks the carbonyl carbon, and after a series of proton transfers and the elimination of water, the ester is formed.[2][3][4]

Fischer_Esterification_Mechanism phenylglycine Phenylglycine protonated_pg Protonated Phenylglycine phenylglycine->protonated_pg + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_pg->tetrahedral_intermediate + Ethanol ethanol Ethanol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H2O ester Ethyl Phenylglycinate protonated_ester->ester - H+

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Drawing from established chemical principles and field-proven experience, this document provides in-depth, practical solutions in a direct question-and-answer format.

Section 1: Understanding the Synthetic Pathways

The synthesis of this compound is typically approached via two primary routes: the direct esterification of phenylglycine or a multi-step approach beginning with a Strecker synthesis. The choice of pathway often depends on the availability and cost of starting materials.

  • Direct Esterification of Phenylglycine: This is the most common and direct method. It involves the reaction of phenylglycine with ethanol in the presence of a strong acid catalyst. The resulting ester is then precipitated as its hydrochloride salt.

  • Strecker Synthesis Route: This classic method for amino acid synthesis starts from benzaldehyde. It reacts with an ammonia source and cyanide to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, yields the desired product.[1][2][3]

Synthetic_Pathways cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Strecker Synthesis PG Phenylglycine EAPH Ethyl 2-Amino-2- Phenylacetate HCl PG->EAPH Ethanol, HCl (or SOCl₂) Benz Benzaldehyde AAN α-Aminonitrile Benz->AAN NH₃, HCN PGE Ethyl Phenylglycinate AAN->PGE 1. H₃O⁺ (Hydrolysis) 2. Ethanol, H⁺ (Esterification) EAPH_clone Ethyl 2-Amino-2- Phenylacetate HCl PGE->EAPH_clone HCl Troubleshooting_Crystallization Start Product 'Oils Out' Check_Solvent Is residual ethanol present? Start->Check_Solvent Add_Solvent Add a non-polar co-solvent (e.g., Diethyl Ether, MTBE) Check_Solvent->Add_Solvent Yes Check_Solvent->Add_Solvent No Triturate Triturate the oil with a spatula Add_Solvent->Triturate Cool Cool slowly to 0-4°C Triturate->Cool Seed Add a seed crystal Cool->Seed Success Solid Precipitate Forms Seed->Success Yes Redissolve Re-dissolve in minimal warm isopropanol Seed->Redissolve No Failure Oil Persists: Purify by column chromatography Redissolve->Add_Solvent Redissolve->Failure

Sources

Technical Support Center: Navigating Reactions with Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered when working with this versatile reagent. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Introduction: The Utility and Challenges of a Key Building Block

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its structure, featuring a chiral center, a primary amine, and an ester functional group, allows for a wide range of chemical transformations. However, this same reactivity profile can present several challenges, including racemization, hydrolysis, and the formation of unwanted side products. This guide will address these issues systematically, providing you with the knowledge to optimize your reactions and ensure the integrity of your products.

Part 1: Synthesis of this compound - Troubleshooting the Foundation

The quality of your starting material is paramount. Issues in the synthesis of this compound can cascade through subsequent reaction steps. The most common synthetic route is the Fischer esterification of phenylglycine.

FAQ 1: My Fischer esterification of phenylglycine is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the Fischer esterification of phenylglycine are a frequent challenge. The equilibrium nature of the reaction and the properties of the amino acid itself are key factors.

Potential Causes and Solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials.

    • Solution: Employ a large excess of the alcohol (ethanol) to drive the equilibrium towards the product. Using ethanol as the solvent is a common and effective strategy. Additionally, removing water as it forms, for instance with a Dean-Stark apparatus, can significantly improve yields, though this is less common for this specific transformation.

  • Insufficient Acid Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

    • Solution: Ensure a sufficient amount of a strong acid catalyst is used. While sulfuric acid is effective, introducing dry HCl gas into the ethanol is a standard and highly effective method for this specific esterification. Using thionyl chloride (SOCl₂) in ethanol is another powerful method that generates anhydrous HCl in situ[1].

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the reaction has gone to completion.

  • Workup Issues: Product loss can occur during the workup and isolation steps.

    • Solution: The hydrochloride salt of the ester is quite soluble in water. Therefore, it is important to avoid aqueous workups until after the product has been crystallized from the alcoholic solution. Concentrating the reaction mixture and allowing the hydrochloride salt to crystallize out upon cooling is a standard procedure[2].

Table 1: Recommended Reaction Conditions for Fischer Esterification of Phenylglycine

ParameterRecommended ConditionRationale
Alcohol Absolute Ethanol (large excess)Acts as both reactant and solvent, driving the equilibrium.
Catalyst Dry HCl gas or SOCl₂Provides a strong acidic environment for protonation of the carboxylic acid.
Temperature RefluxIncreases reaction rate to reach equilibrium faster.
Reaction Time 3-6 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Workup Non-aqueousPrevents hydrolysis of the ester and dissolution of the product salt.

Part 2: Navigating Reactions with this compound

Once you have high-quality starting material, the next step is to successfully employ it in your desired reaction, most commonly N-acylation or peptide coupling.

FAQ 2: I am observing significant racemization in my reaction. How can I prevent this?

The stereochemical integrity of the α-carbon is often critical for the biological activity of the final product. The α-proton of amino acid esters is susceptible to abstraction by base, leading to racemization.

Causality of Racemization:

Racemization occurs through the formation of a planar enolate intermediate upon deprotonation of the α-carbon. The presence of an electron-withdrawing group (the ester) increases the acidity of this proton, making it more susceptible to abstraction by a base.

Strategies to Minimize Racemization:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases can readily deprotonate the α-carbon.

    • Recommendation: Use sterically hindered or weaker bases. For peptide couplings, bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but for particularly sensitive substrates, even weaker bases like N-methylmorpholine (NMM) or collidine may be preferable[3]. Avoid strong bases like sodium hydroxide or alkoxides if the stereochemistry is important.

  • Reaction Temperature: Higher temperatures can provide the activation energy for proton abstraction and subsequent racemization.

    • Recommendation: Perform your reactions at lower temperatures (e.g., 0 °C or even -20 °C), especially during the activation and coupling steps in peptide synthesis.

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization[4].

    • Recommendation: Monitor your reaction closely and quench it as soon as it is complete. Avoid unnecessarily long reaction times.

  • Coupling Reagents for Peptide Synthesis: Certain coupling reagents are known to be more "racemization-free" than others.

    • Recommendation: Use coupling reagents that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which are known to suppress racemization. Reagents such as COMU and DEPBT, when used with specific bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), have been shown to be very effective in preventing racemization of phenylglycine derivatives[3].

Diagram 1: Racemization Mechanism and Prevention Strategies

G cluster_0 Racemization Pathway cluster_1 Prevention Strategies Start Chiral Ethyl 2-amino-2-phenylacetate Enolate Planar Enolate Intermediate Start->Enolate α-proton abstraction Base Strong Base (e.g., NaOH, RO⁻) Base->Enolate Racemic Racemic Product Enolate->Racemic Reprotonation MildBase Use Weaker/Hindered Base (e.g., DIPEA, NMM) LowTemp Low Reaction Temperature (0 °C) Coupling Use Racemization Suppressing Coupling Reagents (e.g., COMU/TMP)

Caption: The racemization pathway and key prevention strategies.

FAQ 3: My peptide coupling reaction is forming a significant amount of a diketopiperazine byproduct. What is happening and how can I avoid it?

Diketopiperazine formation is a common side reaction in peptide synthesis, particularly when working with amino acid esters. It is an intramolecular cyclization of a dipeptide-ester, leading to a stable six-membered ring and loss of your linear peptide.

Mechanism of Diketopiperazine Formation:

After the successful coupling of the second amino acid to your ethyl 2-amino-2-phenylacetate, the N-terminal amino group of the resulting dipeptide can attack the ester carbonyl, leading to cyclization and release of ethanol. This is especially problematic when proline is one of the first two amino acids[5].

Prevention Strategies:

  • Choice of Resin in Solid-Phase Peptide Synthesis (SPPS): If you are performing SPPS, the choice of resin can influence the rate of diketopiperazine formation.

    • Recommendation: Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can suppress this side reaction[5].

  • Dipeptide Coupling: Instead of coupling single amino acids sequentially, you can couple a pre-formed dipeptide.

    • Recommendation: Synthesize the dipeptide separately and then couple it to your growing peptide chain. This bypasses the dipeptide-ester intermediate that is prone to cyclization.

  • Use of N-Trityl Protected Amino Acids: The bulky trityl group can sterically hinder the cyclization.

    • Recommendation: In the second coupling step, use an N-trityl protected amino acid. The trityl group can be removed under mildly acidic conditions[5].

FAQ 4: I am having trouble with the workup of my N-acylation reaction. The product seems to be hydrolyzing. How can I improve my workup procedure?

The ester group of ethyl 2-amino-2-phenylacetate and its derivatives is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

Workup Best Practices to Avoid Hydrolysis:

  • Temperature Control: Perform all workup steps at low temperatures (e.g., using an ice bath).

  • Mild Aqueous Washes: Use mild acidic and basic solutions for washing.

    • Acidic Wash: A dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride can be used to remove unreacted amines or basic coupling reagents. Avoid strong acids.

    • Basic Wash: A saturated solution of sodium bicarbonate is typically sufficient to remove unreacted carboxylic acids or acidic additives like HOBt. Avoid strong bases like NaOH or KOH.

  • Minimize Contact Time: Do not let your product remain in contact with aqueous acidic or basic solutions for extended periods. Perform extractions and separations promptly.

  • Brine Wash: Always wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Part 3: Purification and Analysis

Proper purification and characterization are essential to ensure you have the desired product with the required purity and stereochemical integrity.

FAQ 5: What are the best methods for purifying my product?

The choice of purification method will depend on the properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification. It can be highly effective at removing both structurally similar and dissimilar impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Flash Column Chromatography: This is a versatile technique for separating compounds based on polarity.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating multiple components.

  • Purification via Salt Formation: For amine-containing products, forming a salt with an acid (e.g., HCl or oxalic acid) can induce crystallization and facilitate purification. The pure salt can then be neutralized to give the free amine[6].

FAQ 6: How can I assess the purity and confirm the structure of my product?

A combination of analytical techniques is recommended for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the electronic environment of all the protons in your molecule, allowing for structural elucidation. Pay attention to the chemical shifts, integration values, and splitting patterns.

    • ¹³C NMR: Shows the different carbon environments in your molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: A powerful technique for assessing purity. The retention time of your compound can be compared to that of a standard. The peak area can be used to quantify purity.

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of your product. This technique uses a chiral stationary phase to separate enantiomers, which will have different retention times[7].

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of your compound, confirming its molecular weight.

Diagram 2: General Workflow for Synthesis, Purification, and Analysis

G Start Ethyl 2-amino-2-phenylacetate Hydrochloride Reaction N-Acylation or Peptide Coupling Start->Reaction Workup Controlled Workup (Low Temp, Mild Reagents) Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Analysis Purification->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR HPLC HPLC (Purity) Analysis->HPLC ChiralHPLC Chiral HPLC (e.e.) Analysis->ChiralHPLC MS Mass Spectrometry Analysis->MS

Caption: A typical experimental workflow.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Racemization in amino acids?. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • iChemical. (R)-Ethyl 2-amino-2-phenylacetate HCl, CAS No. 17609-48-2. [Link]

  • Oakwood Chemical. (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • CORA. Impurity occurrence and removal in crystalline products from process reactions. [Link]

  • Organic Syntheses. ethyl phenylacetate. [Link]

  • Reddit. Fischer Esterification. [Link]

  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis. [Link]

  • YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • YouTube. Fischer Esterification Trick #organicchemistry #chemistry #science. [Link]

  • Organic Syntheses. glycine ethyl ester hydrochloride. [Link]

  • PubMed. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. [Link]

  • Pearson. Fischer Esterification Practice Problems. [Link]

  • Google Patents.
  • RSC Publishing. Resolution of esters of phenylglycine with (+)-tartaric acid. [Link]

  • Crysdot LLC. (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. [Link]

  • PrepChem.com. Synthesis of ethyl phenylacetate. [Link]

  • Google Patents.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Chromatography Online. Enantiomer Separations. [Link]

  • Semantic Scholar. Identification by HSQC and quantification by qHNMR innovative pharmaceutical amino acid analysis.. [Link]

  • PubMed. Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. [Link]

  • PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-2-phenylacetate hydrochloride. This crucial intermediate demands precise control over reaction conditions to ensure high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a common issue stemming from several factors, including an incomplete reaction, product loss during workup, or competing side reactions.

  • Analysis of the Problem: The primary synthesis route is the Fischer esterification of phenylglycine with ethanol, catalyzed by hydrogen chloride.[1][2] This is an equilibrium-controlled reaction. According to Le Chatelier's principle, the accumulation of the water byproduct will shift the equilibrium back towards the starting materials, halting the reaction and reducing the yield.

  • Strategic Solutions:

    • Ensure Anhydrous Conditions: Water is the enemy of Fischer esterification. Use oven-dried glassware, anhydrous ethanol, and dry hydrogen chloride gas or a solution of HCl in anhydrous ethanol.

    • Utilize Excess Ethanol: Employing ethanol as the solvent and as a reactant in large excess (e.g., 5-10 equivalents or more) shifts the reaction equilibrium towards the product side, significantly improving conversion.

    • Optimize Workup pH: During aqueous workup to remove excess acid, precise pH control is vital. If the pH is too high (basic), the desired amino ester can be hydrolyzed back to the amino acid or the free base can be liberated, which may be more soluble in the aqueous layer, leading to extraction losses.

    • Refine Purification: Product can be lost during recrystallization if an inappropriate solvent is used or if the solution is not cooled sufficiently. Perform small-scale solvent screening to find a system that provides high recovery of pure crystals.

Q2: The reaction stalls and doesn't proceed to completion, leaving significant unreacted phenylglycine. What should I adjust?

This is a classic symptom of equilibrium limitation in a Fischer esterification.

  • Causality: Phenylglycine exists as a zwitterion, which reduces the reactivity of the carboxylic acid group. The acid catalyst (HCl) is crucial as it protonates the carbonyl, making it more electrophilic, and also protonates the amino group, breaking the zwitterionic structure.[2] However, the water formed during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.

  • Troubleshooting Workflow:

    G start Incomplete Reaction: Phenylglycine Remains check_water Are conditions strictly anhydrous? start->check_water check_ethanol Is ethanol in sufficient excess? (e.g., >5 equivalents) check_water->check_ethanol Yes add_drying Action: Use oven-dried glassware. Use anhydrous reagents. check_water->add_drying No check_catalyst Is HCl concentration adequate? (Catalytic to stoichiometric) check_ethanol->check_catalyst Yes increase_ethanol Action: Increase ethanol concentration. Use it as the solvent. check_ethanol->increase_ethanol No check_time_temp Are reaction time and temperature optimized? check_catalyst->check_time_temp Yes adjust_catalyst Action: Increase HCl concentration. Consider bubbling dry HCl gas. check_catalyst->adjust_catalyst No success Problem Resolved check_time_temp->success Yes adjust_conditions Action: Increase reflux time (monitor by TLC). Ensure consistent heating. check_time_temp->adjust_conditions No

    Caption: Troubleshooting workflow for an incomplete esterification reaction.

Q3: My final product is impure, with significant side products detected. What are they and how can they be minimized?

The primary side reaction of concern is intermolecular condensation to form amide-linked dimers or oligomers.

  • Mechanistic Insight: The amino group of one phenylglycine molecule is nucleophilic and can attack the activated carboxyl group (or the newly formed ester) of another molecule. This leads to the formation of a peptide (amide) bond.

  • Preventative Measures:

    • The Role of the Hydrochloride Salt: This is the most critical control point. By using a sufficient amount of hydrogen chloride, the nucleophilic amino group is protonated to form a non-nucleophilic ammonium salt (-NH3+).[2][3] This "protects" the amine, effectively preventing it from participating in side reactions. The synthesis is therefore designed to produce the hydrochloride salt directly.

    • Temperature Control: While higher temperatures increase the rate of esterification, excessively high temperatures can promote side reactions and degradation. Refluxing ethanol provides a suitable and self-regulating temperature.

    • Purification: Effective recrystallization is key to removing any formed impurities. A common solvent system for recrystallization is ethanol/diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the dual role of hydrogen chloride (HCl) in this synthesis?

HCl serves two indispensable functions:

  • Acid Catalyst: It protonates the carbonyl oxygen of the carboxylic acid group of phenylglycine. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. This is the fundamental catalytic cycle of the Fischer esterification.[2][4]

  • Protecting Group: It converts the primary amine (-NH2) into an ammonium salt (-NH3+ Cl-). This positively charged group is no longer nucleophilic, preventing the amine from attacking other molecules and forming undesirable amide byproducts.[3]

Q2: What are the optimal reaction parameters for this synthesis?

While optimization is specific to each lab's setup, the following parameters provide a robust starting point.

ParameterRecommended ConditionRationale
Solvent/Reagent Anhydrous EthanolServes as both the reactant and solvent, driving the equilibrium forward when used in excess.
Catalyst Anhydrous Hydrogen ChlorideActs as both catalyst and protecting agent. Can be bubbled as a gas or added as a concentrated solution in anhydrous ethanol.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 4-24 hoursThe reaction should be monitored by a suitable method (e.g., TLC, HPLC) to determine completion.
Atmosphere Inert (e.g., Nitrogen) with Drying TubePrevents atmospheric moisture from entering the reaction and inhibiting the equilibrium.
Q3: Are there alternative methods for this esterification, and what are their pros and cons?

Yes, other methods exist, but the Fischer-Speier method is often preferred for its simplicity and cost-effectiveness.[4]

  • Thionyl Chloride (SOCl2) Method:

    • Procedure: Phenylglycine is reacted with thionyl chloride in ethanol. The thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloroformate in situ. The HCl generated catalyzes the esterification.[5]

    • Pros: Often faster and can lead to higher yields as the reaction is not reversible.

    • Cons: Thionyl chloride is highly toxic, corrosive, and moisture-sensitive, requiring careful handling in a fume hood.[6] The reaction is also more exothermic and harder to control on a large scale.

  • Pre-formed HCl in Ethanol:

    • Procedure: Dry HCl gas is bubbled through anhydrous ethanol to create a solution of known concentration. This solution is then used for the esterification.

    • Pros: Offers precise control over the amount of HCl added.

    • Cons: Requires handling of corrosive HCl gas.

Optimized Experimental Protocol

This protocol details a standard lab-scale synthesis using the Fischer-Speier method.

Materials:

  • D-Phenylglycine

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid or Acetyl Chloride (for generating HCl in situ, optional) or a cylinder of HCl gas

  • Diethyl Ether (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride or silica gel drying tube to the top of the condenser. Ensure all glassware is oven-dried.

  • Reagent Charging: To the flask, add D-Phenylglycine (e.g., 15.1 g, 0.1 mol).

  • Solvent Addition: Add anhydrous ethanol (100 mL). Stir to create a suspension.

  • Catalyst Introduction: Cool the mixture in an ice bath. Slowly and carefully, bubble dry HCl gas through the suspension for 15-20 minutes, or alternatively, cautiously add acetyl chloride (e.g., 8.6 mL, 0.12 mol) dropwise. The mixture will warm up; maintain the temperature below 10 °C. Safety Note: Both operations must be performed in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress by periodically taking a small sample and analyzing it via TLC (e.g., using a mobile phase of DCM:Methanol 9:1 and ninhydrin stain). The reaction is complete when the starting phenylglycine spot has disappeared.

  • Workup: Allow the reaction mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Crystallization: Slowly add anhydrous diethyl ether to the concentrated ethanolic solution while stirring until the solution becomes persistently cloudy.

  • Isolation: Place the flask in an ice bath or refrigerator (4 °C) for several hours (or overnight) to complete crystallization. Collect the white crystalline product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism.

G RCOOH Phenylglycine (R-COOH) + H+ Protonated_COOH Protonated Carboxylic Acid RCOOH->Protonated_COOH Protonation Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate1 Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Water_Leaves Intermediate + H2O Proton_Transfer->Water_Leaves Elimination of Water Ester_H Protonated Ester Water_Leaves->Ester_H Ester Ethyl Phenylacetate (Ester) + H+ Ester_H->Ester Deprotonation Ethanol Ethanol (R'-OH) Ethanol->Protonated_COOH

Caption: Mechanism of Fischer esterification for ethyl 2-amino-2-phenylacetate.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • News-Medical.net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Al-Ameedee, M. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?[Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Scientific Research Publishing. (2020). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • SciELO. (2008). Synthesis, characterization and hydrolytic behavior of amide prodrugs of flurbiprofen. [Link]

  • Organic Syntheses. (n.d.). Ethyl Phenylacetate. [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?[Link]

Sources

Technical Support Center: Ethyl 2-amino-2-phenylacetate Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 2-amino-2-phenylacetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include phenylglycine, benzaldehyde, or benzyl cyanide.[1]

  • Reaction By-products: This may include the di-ester or other side-reaction products.

  • Degradation Products: The most common degradation product is α-phenylglycine, formed via the hydrolysis of the ethyl ester. This is exacerbated by the presence of water, especially under basic or acidic conditions.[2]

Q2: My final product is a sticky oil or fails to crystallize. What is the likely cause?

A2: This is a frequent issue. The primary causes are:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil.

  • Residual Solvent: Incomplete removal of the crystallization solvent can lead to an oily product. Ensure the product is dried thoroughly under high vacuum.

  • Hygroscopic Nature: The hydrochloride salt can absorb atmospheric moisture, which can inhibit crystallization. Handle the compound in a dry environment or under an inert atmosphere.[3]

Q3: How stable is this compound, and what are the optimal storage conditions?

A3: The compound is susceptible to ester hydrolysis, particularly when exposed to moisture. As a salt, it is generally more stable than its free-base form. For long-term storage, it is recommended to keep the material under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4] This minimizes both hydrolysis and potential oxidative degradation.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A4: A combination of methods provides the most comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with an additive like TFA or formic acid) is a good starting point.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities with distinct proton signals. Key for identifying residual solvents or process-related impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the mass of the parent compound and any unknown impurities, helping to elucidate their structures.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Literature values range from 119°C to 204°C, depending on the specific salt form and isomeric purity.[3][5]

Part 2: Troubleshooting Guide & In-Depth Protocols

This section provides a problem-oriented approach to common purification challenges, linking them to validated experimental protocols.

Problem: Persistent Low Purity After Initial Isolation

If your crude product shows significant impurities by HPLC or NMR, a robust purification step is necessary. The choice between recrystallization and chromatography depends on the nature of the impurities.

The following diagram illustrates a decision-making workflow for purifying crude ethyl 2-amino-2-phenylacetate HCl.

G cluster_0 start Crude Ethyl 2-amino-2-phenylacetate HCl analysis Purity Assessment (HPLC, NMR) start->analysis decision Impurity Type? analysis->decision recryst Protocol A: Optimized Recrystallization decision->recryst Polar (e.g., Phenylglycine) or Non-polar impurities chrom Free Base Conversion & Protocol B: Chromatography decision->chrom Structurally similar impurities final_product Pure Product (>99%) recryst->final_product reconvert Convert back to HCl salt chrom->reconvert reconvert->final_product

Caption: Decision workflow for purification strategy.

Recrystallization is highly effective for removing impurities with different solubility profiles than the desired compound. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Causality: This process works on the principle of differential solubility. As a saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out. Impurities, being present in lower concentrations, remain in the solution (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: Choose a primary solvent. Alcohols like ethanol or isopropanol are excellent choices. Refer to the table below for starting points.

  • Dissolution: In an appropriately sized flask, add the crude ethyl 2-amino-2-phenylacetate HCl. Add the minimum amount of the chosen hot primary solvent (e.g., ethanol) to just dissolve the solid completely. Use a magnetic stirrer and a condenser to prevent solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Anti-Solvent Addition (if needed): If crystallization is sluggish, an "anti-solvent" (a solvent in which the compound is insoluble, like hexanes or diethyl ether) can be added dropwise to the cooled solution until turbidity persists.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent or a cold mixture of the primary/anti-solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data Table: Recrystallization Solvent Systems

Primary SolventAnti-SolventTypical Ratio (v/v)Notes
EthanolDiethyl Ether1:2 to 1:5Good for general purpose purification. Ether is highly flammable.
Isopropanoln-Hexane1:3 to 1:6A safer alternative to diethyl ether. Excellent for removing non-polar impurities.
MethanolToluene1:4 to 1:8Methanol has high solvency; use sparingly.[3]
Problem: Presence of Structurally Similar Impurities

When impurities are very close in structure and polarity to the product, recrystallization may be ineffective. In such cases, column chromatography is the preferred method. However, the hydrochloride salt is often too polar to run effectively on standard silica gel. The solution is to convert it to the less polar free base, perform chromatography, and then reform the salt.

This diagram shows the relationship between the target molecule and its common process-related impurities.

G Product Ethyl 2-amino-2-phenylacetate HCl (Target) FreeBase Free Base Form Product->FreeBase + Base - HCl Hydrolysis Ester Hydrolysis (Impurity) Product->Hydrolysis + H₂O FreeBase->Product + HCl Acid α-Phenylglycine Hydrolysis->Acid StartingMaterial Incomplete Reaction (Impurity Source) PG Phenylglycine StartingMaterial->PG

Caption: Common impurities and their relationship to the product.

Causality: The free amine is significantly less polar than the corresponding ammonium hydrochloride salt. This allows for effective separation from other non-polar or moderately polar impurities on a normal-phase silica gel column. The subsequent conversion back to the HCl salt restores stability and provides the desired final form.

Step-by-Step Methodology:

  • Conversion to Free Base:

    • Dissolve the crude HCl salt in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, in a separatory funnel.

    • Mechanism: The bicarbonate deprotonates the ammonium ion (R-NH₃⁺Cl⁻) to the free amine (R-NH₂), which is preferentially soluble in the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base, typically an oil.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Dissolve the crude free base in a minimal amount of the starting mobile phase.

    • Load the sample onto the column and elute with the solvent gradient.

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Conversion back to Hydrochloride Salt:

    • Dissolve the purified free base oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

References

  • This compound Properties. LookChem. [Link]

  • (R)-Ethyl 2-amino-2-phenylacetate HCl, CAS No. 17609-48-2. iChemical. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

  • This compound | C10H14ClNO2. PubChem. [Link]

  • ethyl phenylacetate. Organic Syntheses Procedure. [Link]

  • Method for crystallization of amino acids.

Sources

Technical Support Center: Stability of Ethyl 2-Amino-2-Phenylacetate Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Inherent Instability

This compound, a key building block in pharmaceutical synthesis, is an ester of the amino acid phenylglycine. Like many α-amino acid esters, its chemical stability in solution is a critical parameter that can significantly impact experimental outcomes and product shelf-life. The primary degradation pathway for this compound is hydrolysis of the ethyl ester linkage, yielding phenylglycine and ethanol. The rate of this hydrolysis is highly dependent on the solution's pH, temperature, and composition.

The hydrochloride salt form is supplied to enhance stability by keeping the α-amino group protonated.[1] This positive charge withdraws electron density from the ester carbonyl, making it less susceptible to nucleophilic attack. However, under certain conditions, significant degradation can still occur. This guide will help you understand, predict, and mitigate these stability issues.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with this compound in solution.

Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the ethyl ester, which breaks down the molecule into phenylglycine and ethanol. This is a common issue with amino acid esters in aqueous or protic solvents. The rate of this degradation is significantly influenced by the pH of your solution.

Question 2: At what pH is my solution of this compound most stable?

Answer: Generally, α-amino acid esters exhibit maximum stability in the acidic pH range of 4-5.[2] In this range, the amino group is protonated, which electrostatically disfavors intramolecular attack on the ester carbonyl. As the pH increases towards neutral and alkaline conditions, the free amino group is a more potent nucleophile, leading to accelerated degradation.

Question 3: I need to work at a neutral or slightly alkaline pH. How can I minimize degradation?

Answer: Working at neutral or alkaline pH will inherently increase the rate of hydrolysis. To minimize this:

  • Prepare solutions fresh: Avoid storing solutions at neutral or alkaline pH for extended periods. Prepare them immediately before use.

  • Lower the temperature: Store your solutions at reduced temperatures (2-8°C) to slow down the degradation kinetics.

  • Consider aprotic solvents: If your experimental design allows, using a dry aprotic solvent can prevent hydrolysis. However, ensure your compound is soluble and the solvent is compatible with your downstream applications.

Question4: How can I confirm that hydrolysis is the cause of the instability I'm observing?

Answer: You can confirm hydrolysis by using an analytical technique like High-Performance Liquid Chromatography (HPLC). You should be able to detect a decrease in the peak corresponding to ethyl 2-amino-2-phenylacetate and a concurrent increase in the peak for phenylglycine. See the "Experimental Protocols" section for a detailed HPLC method.

Question 5: Are there other degradation pathways I should be aware of besides hydrolysis?

Answer: While hydrolysis is the primary degradation pathway, under specific conditions such as high heat or in the presence of oxidative agents, other degradation products could potentially form. A forced degradation study is the most effective way to identify these potential degradants.[1][3][4][5][6]

Visualizing Degradation and Experimental Workflow

Degradation Pathway

The primary degradation of this compound in aqueous solution is through hydrolysis. The following diagram illustrates this process.

G cluster_0 Primary Degradation Pathway Ethyl 2-amino-2-phenylacetate Ethyl 2-amino-2-phenylacetate Phenylglycine Phenylglycine Ethyl 2-amino-2-phenylacetate->Phenylglycine Hydrolysis (H2O, H+ or OH-) Ethanol Ethanol Ethyl 2-amino-2-phenylacetate->Ethanol Hydrolysis (H2O, H+ or OH-)

Caption: Hydrolysis of ethyl 2-amino-2-phenylacetate.

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of your solution, a systematic approach is necessary. The following workflow outlines the key steps.

G Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Incubate at Different Conditions Incubate at Different Conditions Prepare Solutions->Incubate at Different Conditions Sample at Time Points Sample at Time Points Incubate at Different Conditions->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Quantify Parent and Degradant Quantify Parent and Degradant HPLC Analysis->Quantify Parent and Degradant Determine Degradation Rate Determine Degradation Rate Quantify Parent and Degradant->Determine Degradation Rate End End Determine Degradation Rate->End

Caption: Workflow for stability assessment.

Quantitative Data Summary

The following table provides a hypothetical yet realistic representation of the degradation of this compound under different pH and temperature conditions. Actual rates should be determined experimentally.

pHTemperature (°C)Half-life (t½) (hours)Primary Degradant
4.025> 500Phenylglycine
7.425~ 48Phenylglycine
9.025~ 5Phenylglycine
7.44~ 150Phenylglycine

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products under various stress conditions.[1][3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the initial solvent to the original concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC (see Protocol 2) to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method allows for the simultaneous quantification of ethyl 2-amino-2-phenylacetate and its primary degradant, phenylglycine.[7][8]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    10 50 50
    12 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare separate standard solutions of this compound and phenylglycine in the mobile phase.

  • Sample Solutions: Dilute the samples from your stability study with the mobile phase to an appropriate concentration.

3. Analysis:

  • Inject the standards to determine their retention times.

  • Inject the samples from your stability study to quantify the amount of parent compound remaining and the amount of phenylglycine formed.

References

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Phar - bepls. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: A tool for determination of stability of drugs. Journal of Pharmaceutical and Biomedical Analysis, 30(1), 1-14.
  • Forced Degradation Studies. (2016). SciSpace. Retrieved January 4, 2026, from [Link]

  • Sherekar, D. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved January 4, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 3-33).
  • Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. Retrieved January 4, 2026, from [Link]

  • Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. Retrieved January 4, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H13NO2). Retrieved January 4, 2026, from [Link]

  • iChemical. (n.d.). (R)-Ethyl 2-amino-2-phenylacetate HCl. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • MicroSolv Technology Corporation. (2012). Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote. Retrieved January 4, 2026, from [Link]

  • Lowe, G., & Williams, A. (1964). KINETICS OF THE HYDROLYSIS OF BENZOYLGLYCINE ETHYL ESTER CATALYZED BY PAPAIN. Biochimica et Biophysica Acta, 85, 305-315.
  • Jakaria, S., et al. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences, 112(5), 1435-1445.
  • Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. (2012). Journal of the Chinese Chemical Society, 59(10), 1279-1284.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved January 4, 2026, from [Link]

  • lookchem. (n.d.). Cas 879-48-1,this compound. Retrieved January 4, 2026, from [Link]

  • Brauer, S. A., et al. (2023).
  • Spectrum Classes. (2024, February 25). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity [Video]. YouTube. [Link]

  • Brauer, S. A., et al. (2023).
  • Um, I. H., et al. (2025). Kinetics and Mechanism of the Anilinolysis of 1, 2-Phenylene Phosphorochloridate in Acetonitrile.

Sources

identifying and minimizing byproducts in ethyl 2-amino-2-phenylacetate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of ethyl 2-amino-2-phenylacetate hydrochloride. As Senior Application Scientists with extensive experience in synthetic chemistry, we have developed this comprehensive guide to assist you in navigating the common challenges associated with this synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize unwanted byproducts, ensuring the highest purity and yield of your target compound.

Our approach is grounded in a deep understanding of the reaction mechanisms and practical, field-proven insights. We aim to empower you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via a modified Strecker synthesis.

Issue 1: Presence of an Amide Impurity

Question: After the hydrolysis of the aminonitrile intermediate, I observe a significant amount of a byproduct that appears to be 2-amino-2-phenylacetamide. What causes this, and how can I prevent it?

Answer: The formation of 2-amino-2-phenylacetamide is a common issue arising from incomplete hydrolysis of the nitrile group in the α-aminonitrile intermediate.

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or acid concentration) are insufficient, the reaction can stall at the amide stage.

Solutions:

  • Increase Reaction Time and/or Temperature: Prolonging the hydrolysis step or increasing the reaction temperature can provide the necessary energy to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time.

  • Optimize Acid Concentration: The concentration of the acid catalyst (typically HCl or H₂SO₄) is critical. A higher concentration can facilitate the complete hydrolysis of both the nitrile and the intermediate amide. However, excessively harsh conditions can lead to other side reactions, so optimization is key.

  • Stepwise Hydrolysis: Consider a two-step hydrolysis. First, use milder conditions to convert the nitrile to the amide, isolate the amide, and then subject it to more vigorous conditions to hydrolyze it to the carboxylic acid. This can sometimes offer better control and higher purity.

Issue 2: Formation of Oligomeric Byproducts

Question: My final product is contaminated with higher molecular weight species. I suspect oligomerization. How does this happen, and what are the mitigation strategies?

Answer: Oligomerization can occur through the intermolecular reaction of the amino group of one molecule with the ester group of another, forming peptide-like bonds.[1][2] This is particularly prevalent if the reaction is heated for extended periods in the absence of a strong acid, or during workup if the pH is not carefully controlled.

Mechanism of Oligomerization:

Caption: Intermolecular reaction leading to dimer formation.

Mitigation Strategies:

  • Maintain Acidic Conditions: The hydrochloride salt form of the product is crucial. The protonated amine is not nucleophilic and thus cannot initiate oligomerization. Ensure the pH remains acidic throughout the synthesis and purification steps.

  • Temperature Control: Avoid excessive heating, especially during solvent removal or distillation. High temperatures can promote intermolecular condensation.

  • Prompt Isolation: Once the reaction is complete, proceed with the workup and isolation of the hydrochloride salt without unnecessary delays. Leaving the free amine in solution, especially at elevated temperatures, increases the risk of oligomerization.

Issue 3: Racemization of the Final Product

Question: I started with an enantiomerically pure starting material, but my final product is a racemic mixture. What causes this loss of stereochemical integrity?

Answer: The α-proton of the amino ester is susceptible to deprotonation, especially under basic or even neutral conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.[3][4]

Racemization Pathway:

Caption: Mechanism of racemization via an enolate intermediate.

Preventative Measures:

  • Strict pH Control: As with oligomerization, maintaining a low pH is the most effective way to prevent racemization. The protonated amino group stabilizes the chiral center and disfavors deprotonation.

  • Avoid Strong Bases: During workup, if an extraction is necessary, use a weak base (e.g., sodium bicarbonate) and perform the extraction quickly at low temperatures. Avoid strong bases like sodium hydroxide.

  • Low-Temperature Processing: Perform all purification and isolation steps at the lowest practical temperature to minimize the rate of enolization and subsequent racemization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of forming the hydrochloride salt?

A1: The hydrochloride salt serves several critical purposes:

  • Stability: It prevents oligomerization by protonating the primary amine, rendering it non-nucleophilic.[1][2]

  • Purification: The salt is typically a crystalline solid, which facilitates purification by recrystallization.

  • Handling: The solid salt is generally easier to handle and store than the freebase, which may be an oil and less stable.

Q2: How can I effectively remove unreacted benzaldehyde from my product?

A2: Unreacted benzaldehyde from the initial step of the Strecker synthesis can often be carried through the reaction sequence. It can be removed by:

  • Acidic Wash: During the workup, an acidic wash (e.g., with dilute HCl) will ensure your product is in the aqueous layer as the hydrochloride salt, while the non-polar benzaldehyde remains in the organic layer.

  • Recrystallization: Choose a recrystallization solvent system in which the this compound has low solubility at cool temperatures, while benzaldehyde remains in solution. A common system is ethanol/diethyl ether.

Q3: My reaction seems to stall at the α-aminonitrile stage. What could be the issue?

A3: The formation of the α-aminonitrile is an equilibrium process.[5][6] To drive the reaction forward:

  • Water Removal: The formation of the imine intermediate generates water. Using a dehydrating agent or a Dean-Stark trap can shift the equilibrium towards the product.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the cyanide source and ammonia (or ammonium salt) can help drive the reaction to completion.

Q4: What analytical techniques are best for identifying the byproducts mentioned?

A4: A combination of techniques is recommended for a thorough analysis:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information to identify the amide, oligomers, and unreacted starting materials.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of impurities, which is particularly useful for identifying oligomers.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of your product and separating it from byproducts. Chiral HPLC can be used to determine the enantiomeric excess and detect racemization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional groups, for example, distinguishing between a nitrile (C≡N stretch) and a primary amide (N-H and C=O stretches).

Experimental Protocols

Protocol 1: Monitoring Reaction for Incomplete Hydrolysis
  • Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot with a small amount of saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • TLC Analysis: Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., 50:50 ethyl acetate:hexane). Visualize the spots under UV light and/or with a potassium permanganate stain. The amide byproduct will have a different Rf value than the desired amino ester.

  • HPLC Analysis: For more quantitative analysis, inject a diluted sample of the organic extract onto an HPLC system with a suitable column (e.g., C18) and mobile phase.

Protocol 2: Chiral HPLC for Racemization Analysis
  • Column Selection: Use a chiral column designed for the separation of amino acid derivatives.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. Two separate peaks of equal area indicate a racemic mixture, while a single peak or two peaks of unequal area indicate some degree of enantiomeric purity.

References

  • Mosqueira, G. et al. (2008). An interpretation of the oligomerization of amino acids under prebiotic conditions. Origins of Life and Evolution of Biospheres. Available at: [Link]

  • Chandler, J. et al. (2015). Formation of oligopeptides in high yield under simple programmable conditions. Nature Communications. Available at: [Link]

  • Williams, L. et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life. Available at: [Link]

  • Kralj, M. et al. (2024). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and proteinogenic α-amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jørgensen, T. J. D. et al. (2019). Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four-Helix Bundles of DNA or RNA. Angewandte Chemie International Edition. Available at: [Link]

  • Kouznetsov, V. V. & Galvis, C. E. P. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. Available at: [Link]

  • Converti, A. et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Biancalana, L. et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Khan Academy. Available at: [Link]

  • Google Patents. (n.d.). Process for the racemization of an alpha-amino acid. Google Patents.
  • Bendelsmith, A. J. et al. (2020). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2017). Racemization in amino acids?. ResearchGate. Available at: [Link]

  • Crysdot LLC. (n.d.). (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. Crysdot LLC. Available at: [Link]

  • Oakwood Chemical. (n.d.). (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. Oakwood Chemical. Available at: [Link]

  • iChemical. (n.d.). (R)-Ethyl 2-amino-2-phenylacetate HCl. iChemical. Available at: [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • Wiley Online Library. (2021). Efficient racemization of N-phenylacetyl-D-glufosinate for L-glufosinate production. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • NIH. (n.d.). Ethyl 2-acetylhydrazono-2-phenylacetate. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Effects of a fermented cotton straw-apple pomace mixture on growth performance, rumen microbial community, and metabolome in beef cattle. Frontiers. Available at: [Link]

Sources

resolving solubility problems of ethyl 2-amino-2-phenylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the dedicated technical support guide for resolving solubility challenges with ethyl 2-amino-2-phenylacetate hydrochloride (CAS 879-48-1). This resource is designed for researchers, scientists, and drug development professionals to provide both quick-reference answers and in-depth troubleshooting strategies for experiments involving this compound.

Introduction: Understanding the Molecule

This compound is the hydrochloride salt of a primary amine. The presence of the hydrochloride group generally enhances aqueous solubility compared to the free base form by allowing the amine group to be protonated, forming a more polar, water-soluble salt.[1][2] However, its solubility is not without complexities and is highly dependent on the solution's environment. This guide will address the most common issues encountered and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A: While comprehensive public data is limited, based on its chemical structure and available information, the compound is known to be soluble in methanol.[3] As a hydrochloride salt, it is expected to be highly soluble in water due to its ionic nature.[1] Its solubility in other organic solvents will vary based on polarity. A summary is provided in the table below.

Table 1: General Solubility Profile

Solvent Expected Solubility Rationale / Notes
Water High The hydrochloride salt form promotes ionization and interaction with polar water molecules.[1]
Methanol Soluble Listed as a known solvent in chemical databases.[3]
Ethanol Likely Soluble Ethanol is a polar protic solvent that can solvate both the ionic and organic parts of the molecule.
DMSO Likely Soluble A highly polar aprotic solvent capable of dissolving a wide range of compounds.[4]
Acetonitrile Moderately Soluble Less polar than water or methanol; solubility may be limited.

| Dichloromethane | Low to Insoluble | As a nonpolar solvent, it is unlikely to effectively solvate the ionic salt form. |

Q2: Why is my compound not dissolving completely in water, even though it's a salt?

A: Several factors can cause incomplete dissolution in water:

  • pH of the Solution: The intrinsic pH of the solution may not be optimal. Although it's a salt, the final pH can influence the equilibrium between the ionized and unionized forms.

  • Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions (e.g., from NaCl or KCl in buffers like PBS), it can suppress the dissolution of the hydrochloride salt.[5]

  • Insufficient Solvent: The concentration you are attempting to achieve may exceed the compound's maximum solubility under your specific conditions.

  • Kinetics: Dissolution may be slow. Ensure adequate agitation and time are provided.

Q3: Can I heat the solution to improve solubility?

A: Yes, for most endothermic substances, increasing the temperature will increase both the rate of dissolution and the overall solubility.[6] However, be cautious:

  • Chemical Stability: Confirm that the compound is stable at elevated temperatures and will not degrade.

  • Recrystallization: The compound may precipitate out of the solution as it cools back to ambient temperature. This can be a problem if the experiment is conducted at room temperature.

Q4: How does pH affect the solubility of this compound?

A: this compound is the salt of a weak base (the amine) and a strong acid (HCl). Its solubility is highly pH-dependent. The amine group can be protonated (R-NH3+) or deprotonated (R-NH2). In acidic conditions (lower pH), the equilibrium shifts towards the protonated, more water-soluble form. As the pH increases towards and above the pKa of the amine, the less soluble, unionized free base form will dominate, causing a sharp decrease in solubility.[6][7]

Caption: pH-solubility profile for a typical amine hydrochloride salt.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues. Follow these steps when simple methods are insufficient.

Problem: Persistent Cloudiness or Incomplete Dissolution in Aqueous Buffers (e.g., PBS)

This is a common scenario, especially in biological and pharmaceutical research. The cause is often multifactorial.

Troubleshooting_Workflow start Incomplete Dissolution in Aqueous Buffer check1 Verify Compound & Purity start->check1 step2 Strategy 2: Co-Solvent System check1->step2 If pH adjustment is not an option decision1 Is buffer system flexible? check1->decision1 Purity OK step1 Strategy 1: pH Adjustment action2 Screen water-miscible co-solvents (Ethanol, PEG 300, Propylene Glycol, DMSO) step2->action2 step3 Strategy 3: Surfactants / Complexation action3 Screen solubilizers like Tween® 80, Solutol® HS-15, or HP-β-CD step3->action3 action1a Lower pH with a non-chloride acid (e.g., Citrate, Acetate) decision1->action1a Yes action1b If pH is fixed, consider other strategies decision1->action1b No end Achieved Target Concentration action1a->end action1b->step2 action2->step3 Precipitation on dilution? action2->end action3->end

Caption: Systematic workflow for troubleshooting solubility issues.

Step 1: Investigate and Mitigate the Common Ion Effect

The high chloride concentration in buffers like Phosphate-Buffered Saline (PBS) can significantly depress the solubility of hydrochloride salts.[5]

  • Causality: Le Châtelier's principle dictates that adding a product ion (Cl-) to the dissolution equilibrium (R-NH3+Cl- ⇌ R-NH3+ + Cl-) will shift the equilibrium to the left, favoring the solid, undissolved state.

  • Protocol:

    • Attempt to dissolve the compound in pure, deionized water at the same target concentration. If it dissolves readily, the common ion effect in your buffer is the likely culprit.

    • Solution A (Recommended): If your experimental design allows, switch to a buffer system that does not contain chloride ions. Good alternatives include phosphate, citrate, or acetate buffers, using sodium or potassium as the counter-ion.

    • Solution B: If the buffer cannot be changed, you may need to accept a lower maximum solubility or employ advanced formulation strategies as described below.

Step 2: Implement a Co-solvent System

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for dissolving organic molecules.[8][9] This is a powerful technique for achieving higher concentrations.

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule. This enhances the solubility of the non-polar phenyl and ethyl groups of your compound.[9]

  • Protocol:

    • Prepare a concentrated stock solution of your compound in a suitable, water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 300).

    • Slowly add this stock solution to your aqueous buffer with vigorous stirring.

    • Critical Point: Be mindful of the final co-solvent concentration. For cell-based assays, high concentrations of solvents like DMSO can be toxic. Aim to keep the final concentration as low as possible, typically <1% and often <0.1%.[10]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solvent Polarity Common Use & Considerations
Ethanol High Often used in oral formulations. Can cause precipitation on dilution.[8]
Propylene Glycol (PG) High A common vehicle for parenteral and oral drugs. Less volatile than ethanol.[10]
Polyethylene Glycol (PEG 300/400) High Low molecular weight PEGs are liquid and effective solubilizers.[10][11]
Dimethyl Sulfoxide (DMSO) High Excellent solubilizing power for initial stock solutions. Potential for cell toxicity.[4]

| N-Methyl-2-pyrrolidone (NMP) | High | Strong solvent, but use in preclinical studies requires toxicity assessment.[10] |

Step 3: Advanced Solubilization with Surfactants or Cyclodextrins

If precipitation occurs upon dilution of a co-solvent stock, or if higher concentrations are needed, surfactants or complexing agents can be used to create stable formulations.

  • Causality (Surfactants): Surfactants like Tween® 80 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the non-polar parts of the drug molecule, effectively shielding it from the water and increasing its apparent solubility.[8][10]

  • Causality (Cyclodextrins): Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) have a cage-like structure with a hydrophobic interior and a hydrophilic exterior. The phenyl group of your compound can enter the hydrophobic cavity, forming an "inclusion complex" that has much greater aqueous solubility.[8][10]

  • Protocol:

    • Prepare the aqueous buffer containing the desired concentration of the surfactant (e.g., 0.5-2% Tween® 80) or cyclodextrin (concentration varies widely).

    • Attempt to dissolve the compound directly into this solution, or add a concentrated stock solution (from Step 2) to it.

    • These methods are highly effective at preventing precipitation and are widely used in drug formulation.[10]

Key Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for measuring thermodynamic solubility.[7]

  • Preparation: Add an excess amount of this compound to a known volume of your chosen solvent (e.g., water, pH 7.4 phosphate buffer) in a sealed vial. "Excess" means that solid material is clearly visible after initial mixing.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Stop agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[12]

  • Result: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Protocol 2: Generating a pH-Solubility Profile

This experiment is critical for understanding the behavior of an ionizable compound.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use buffers that will not interfere with your analysis.

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (often on a logarithmic scale) against the pH of the buffer.

  • Analysis: The resulting curve will visually demonstrate the pH range where the compound is most soluble and identify the pH at which it begins to precipitate.[7] This information is invaluable for selecting appropriate formulation and experimental conditions.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • LookChem. (n.d.). Cas 879-48-1, this compound. Available at: [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]

Sources

Technical Support Center: Refining Analytical Methods for Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical challenges encountered with this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your analytical results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the analysis of this compound.

HPLC Analysis

Q1: My HPLC peak for this compound is tailing. What are the likely causes and solutions?

A1: Peak tailing is a common issue and can be caused by several factors.[1]

  • Secondary Silanol Interactions: The free amino group in your analyte can interact with acidic silanol groups on the surface of the silica-based stationary phase. This is a frequent cause of tailing for basic compounds.

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize these interactions. Alternatively, use a base-deactivated column or an "end-capped" column where the silanol groups are chemically bonded with a reagent like trimethylsilane.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]

    • Solution: Reduce the injection volume or dilute your sample.[2]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak shape issues.[2][3]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[2][3]

Q2: I'm observing inconsistent retention times for my analyte. What should I investigate?

A2: Fluctuating retention times can compromise the reliability of your method. Here are the primary areas to troubleshoot:[4]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.

    • Solution: Ensure accurate and consistent preparation of your mobile phase, including the buffer components and organic modifier ratio. Use a reliable pH meter for buffer preparation. It is also important to make sure the mobile phase is properly degassed.[2]

  • Pump Performance: Air bubbles in the pump or faulty check valves can lead to variable flow rates and, consequently, shifting retention times.[1][3]

    • Solution: Purge the pump to remove any trapped air bubbles.[2] If the problem persists, inspect and clean or replace the check valves.

  • Column Temperature: Temperature fluctuations can affect retention.[5]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

Q3: My baseline is noisy. What are the potential sources and how can I fix it?

A3: A noisy baseline can interfere with the accurate integration of peaks, especially at low concentrations.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.[3]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter your mobile phase before use.

  • Detector Issues: A failing lamp in a UV detector or a contaminated flow cell can cause noise.[1]

    • Solution: Check the lamp's energy output and replace it if necessary. Flush the flow cell with an appropriate cleaning solvent.

  • System Leaks: Even a small leak in the system can introduce air and cause baseline disturbances.[1]

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.

Titration Analysis

Q1: I'm getting variable results with my acid-base titration for the hydrochloride salt. What are the common errors?

A1: Inaccurate and imprecise titration results often stem from procedural or equipment-related issues.

  • Endpoint Determination: Visually determining the endpoint with an indicator can be subjective and lead to inconsistencies.[6]

    • Solution: Use a calibrated pH meter for a potentiometric titration. This provides a more objective and accurate determination of the equivalence point.

  • Titrant Standardization: The concentration of your titrant (e.g., sodium hydroxide) can change over time due to absorption of atmospheric carbon dioxide.[7]

    • Solution: Standardize your titrant regularly against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Improper Mixing: Inadequate mixing of the analyte solution as the titrant is added can lead to localized areas of high pH and a premature endpoint.[7][8]

    • Solution: Ensure continuous and thorough mixing with a magnetic stirrer throughout the titration.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific analytical challenges.

Troubleshooting Guide: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method that can separate this compound from its potential degradation products.[9][10]

Workflow Diagram:

HPLC_Troubleshooting cluster_0 Method Development & Troubleshooting start Initial Method Conditions stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress Generate Degradants analysis Analyze Stressed Samples stress->analysis resolution Adequate Resolution? analysis->resolution optimize Optimize Method (Mobile Phase, Gradient, Column) resolution->optimize No validate Method Validation (Specificity, Linearity, Accuracy, Precision) resolution->validate Yes optimize->analysis Re-analyze

Caption: Workflow for developing and troubleshooting a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Forced Degradation Studies: Subject the drug substance to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11] This is crucial for demonstrating the specificity of the method.[12]

  • Initial Chromatographic Conditions: A good starting point for a reversed-phase HPLC method would be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis of Stressed Samples: Inject the stressed samples and the unstressed drug substance.

  • Evaluation of Resolution: Assess the chromatograms for the separation of the main peak from any degradation product peaks. The goal is baseline resolution (Rs > 1.5) for all relevant peaks.

  • Troubleshooting Poor Resolution:

    • Co-eluting Peaks: If degradation products co-elute with the main peak, method optimization is necessary.

    • Optimization Strategies:

      • Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For an amine-containing compound, small changes in pH can significantly impact retention and selectivity.

      • Organic Modifier: Try a different organic modifier, such as methanol, or a combination of acetonitrile and methanol.

      • Column Selectivity: If mobile phase optimization is insufficient, screen different column chemistries (e.g., Phenyl, Cyano, Polar-Embedded).[13]

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Troubleshooting Guide: Potentiometric Titration

Objective: To accurately determine the purity of this compound using a potentiometric titration.

Logical Relationship Diagram:

Titration_Troubleshooting cluster_1 Potentiometric Titration Troubleshooting A Inaccurate Results Endpoint Drifting Incorrect Purity Calculation Poor Reproducibility B Potential Causes Electrode Malfunction Unstandardized Titrant Improper Sample Preparation A:f0->B:c0 A:f1->B:c1 A:f2->B:c2 C Solutions Calibrate/Clean Electrode Standardize Titrant Ensure Complete Dissolution B:c0->C:s0 B:c1->C:s1 B:c2->C:s2

Caption: Troubleshooting logic for inaccurate potentiometric titration results.

Common Problems and Solutions:

ProblemProbable Cause(s)Recommended Solution(s)
Drifting or Unstable pH Readings 1. Dirty or clogged electrode junction. 2. Incorrect filling solution in the electrode. 3. Air bubble trapped near the electrode bulb.1. Clean the electrode according to the manufacturer's instructions. 2. Ensure the correct filling solution is used and at the proper level. 3. Gently tap or shake the electrode to dislodge any air bubbles.
Inaccurate Purity Calculation 1. Inaccurate concentration of the titrant.[8] 2. Incorrect sample weight. 3. Improper identification of the equivalence point from the titration curve.1. Standardize the titrant against a certified primary standard immediately before use. 2. Use a calibrated analytical balance and ensure accurate weighing. 3. Use the first or second derivative of the titration curve to precisely locate the equivalence point.
Poor Reproducibility 1. Incomplete dissolution of the sample. 2. Inconsistent mixing speed. 3. Temperature fluctuations during titration.[14]1. Ensure the sample is fully dissolved before starting the titration. Gentle warming or sonication may be necessary. 2. Use a consistent stirring speed for all titrations. 3. Perform titrations in a temperature-controlled environment if possible.

III. References

  • ChemicalBook. (n.d.). This compound | 879-48-1. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Retrieved from

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from

  • BLD Pharm. (n.d.). 879-48-1|this compound|BLD Pharm. Retrieved from

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from

  • Solubility of Things. (n.d.). Common Sources of Error in Acid-Base Titrations. Retrieved from

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Chemistry For Everyone. (2023, July 3). What Are Common Titration Errors? [Video]. YouTube. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • PubChemLite. (n.d.). This compound (C10H13NO2). Retrieved from

  • National Institutes of Health. (n.d.). Ethyl phenylacetate | C10H12O2 | CID 7590. PubChem. Retrieved from

  • National Institutes of Health. (n.d.). This compound | C10H14ClNO2 | CID 2781252. PubChem. Retrieved from

  • Chemistry For Everyone. (2023, October 21). What Causes Unexpected Results When Performing Titration Experiments? [Video]. YouTube. Retrieved from

  • Metrohm. (2022, July 15). How to avoid titration errors in your lab. Retrieved from

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from

  • MSE Supplies LLC. (2023, October 3). Avoiding Common Titration Pitfalls for Reliable Results. Retrieved from

  • Journal of Pharmaceutical Analysis. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from

Sources

common pitfalls in the handling and storage of ethyl 2-amino-2-phenylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-EAPH-2026-01

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 2-amino-2-phenylacetate hydrochloride. As a key building block in the synthesis of various pharmaceuticals and complex organic molecules, its stability and proper handling are paramount to achieving reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common pitfalls in the handling and storage of this reagent. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower users to proactively avoid common sources of experimental failure.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the use of this compound, providing a systematic approach to identifying and resolving them.

Issue: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Low or no yield of the desired product.

  • Presence of unexpected byproducts in analytical data (TLC, LC-MS, NMR).

  • Failure to form the expected amide bond in coupling reactions.

Root Cause Analysis and Solutions:

The primary culprits for inconsistent yields are often reagent degradation, improper reaction setup, or suboptimal reaction conditions, especially given the steric hindrance of the phenylglycine moiety.

Troubleshooting Workflow:

G start Low/No Yield Observed check_reagent 1. Verify Reagent Quality - Check appearance (should be white solid) - Suspect degradation if discolored/clumpy start->check_reagent check_activation 2. Assess Amine Liberation - Was a base used to neutralize HCl? - Stoichiometry of base correct? check_reagent->check_activation Reagent OK solution_reagent Solution: - Use a fresh, properly stored vial. - Purify if necessary. check_reagent->solution_reagent Degradation Suspected check_conditions 3. Evaluate Coupling Conditions - Is the coupling reagent potent enough? - Are solvent, temperature, and time optimized? check_activation->check_conditions Base Used solution_activation Solution: - Use ≥1 eq. of a non-nucleophilic base (e.g., DIPEA, NMM). - Allow for a pre-mixing step before adding coupling partner. check_activation->solution_activation Base Issue solution_conditions Solution: - Switch to a stronger coupling reagent (e.g., HATU, COMU). - Change solvent (e.g., NMP) to improve solubility. - Increase reaction time or temperature moderately. check_conditions->solution_conditions Suboptimal Conditions

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Explanation:

  • Reagent Quality: this compound is susceptible to degradation, primarily through hydrolysis. Before use, visually inspect the reagent. It should be a white to off-white crystalline solid.[1] Discoloration (yellowing) or a clumpy, non-crystalline appearance suggests potential moisture absorption and subsequent hydrolysis.

  • Liberation of the Free Amine: The compound is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The amine is protonated and thus non-nucleophilic. For it to participate in a reaction (e.g., amide bond formation), it must be deprotonated to the free amine. This requires the addition of a base.

    • Protocol: Use at least one equivalent of a non-nucleophilic tertiary amine base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Add the base to the solution of the hydrochloride salt in an anhydrous polar aprotic solvent (like DMF or NMP) and stir for 5-10 minutes before adding the coupling partner and coupling reagents.[2]

  • Steric Hindrance: The phenyl group adjacent to the amine presents significant steric bulk, which can hinder the approach of an activated carboxylic acid.[3] Standard coupling reagents like DCC or EDC alone may be insufficient.

    • Recommendation: Employ more potent onium salt-based coupling reagents such as HATU, HBTU, or COMU, which are known to be more effective for sterically hindered couplings.[2]

Issue: Appearance of a Byproduct with Mass = -OEt or +H₂O

Symptoms:

  • LC-MS analysis shows a peak corresponding to the mass of 2-amino-2-phenylacetic acid.

  • NMR may show the disappearance of the characteristic ethyl ester signals and the appearance of a carboxylic acid proton.

Root Cause Analysis and Solutions:

This is a classic sign of ester hydrolysis . The ethyl ester group is cleaved, leaving a carboxylic acid. This is most commonly caused by exposure to moisture, particularly under basic conditions.

Mechanism: Base-Catalyzed Ester Hydrolysis

G EAPH Ethyl 2-amino-2-phenylacetate Intermediate Tetrahedral Intermediate EAPH->Intermediate + OH⁻ Product 2-amino-2-phenylacetic acid + Ethanol Intermediate->Product - EtO⁻

Caption: Simplified pathway of base-catalyzed hydrolysis.

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: While a base is necessary to deprotonate the amine hydrochloride, a large excess of a strong base or the presence of hydroxide ions (from water) will accelerate hydrolysis. Use the stoichiometric amount of a hindered, non-nucleophilic base like DIPEA. Avoid aqueous bases like sodium bicarbonate if possible.

  • pH Control: The rate of hydrolysis for amino acid esters increases significantly at a pH above 8.[4][5] If aqueous workup is necessary, it should be performed with cooled, pH-neutral, or slightly acidic solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are crucial for maintaining the reagent's integrity. Based on supplier recommendations and chemical principles, the following should be adhered to:

  • Temperature: 2-8°C.[6][7] Refrigeration slows down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[7] This displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.

  • Container: Keep the container tightly sealed to prevent moisture ingress. Opened containers should be carefully resealed.

  • Location: Store in a dry, well-ventilated place away from incompatible materials.

Q2: My material has become clumpy and slightly yellow. Can I still use it?

A2: This is likely a sign of moisture absorption and potential degradation. While amino acid hydrochlorides can be hygroscopic, the color change is more concerning.[8][9] Using degraded material will lead to lower yields and the introduction of impurities (the hydrolyzed acid). It is strongly recommended to use a fresh vial of the reagent. If this is not possible, the purity should be checked by an appropriate analytical method (e.g., NMR or LC-MS) before use.

Q3: What are the main chemical incompatibilities I should be aware of?

A3: You should avoid co-storage or mixing with the following:

  • Strong Bases: (e.g., NaOH, KOH, alkoxides) - Will rapidly cause ester hydrolysis and can deprotonate the amine, potentially leading to other side reactions.

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) - The amine group and the aromatic ring can be susceptible to oxidation.

  • Moisture/Water: Acts as a reagent for hydrolysis, especially under basic or acidic conditions over long periods.

Q4: How should I dispose of waste containing this compound?

A4: As a chlorinated organic compound, it must be disposed of as halogenated organic waste .[3][10]

  • Segregation: Do NOT mix with non-halogenated solvent waste.[2][10]

  • Labeling: The waste container must be clearly labeled as "Halogenated Waste" and list all chemical constituents.[3]

  • Container: Use a designated, compatible, and properly sealed container.

  • Procedure: Follow all local and institutional guidelines for hazardous waste disposal. Do not dispose of it down the drain.[11]

Q5: I am seeing significant racemization in my peptide coupling reaction. What could be the cause?

A5: Racemization at the α-carbon is a known risk in peptide synthesis, especially with activated amino acids. The primary cause is the formation of a planar oxazolone intermediate, which can be reprotonated from either face.

  • Base: Excess strong base can promote racemization. Use the minimum necessary amount of a weaker or more hindered base like NMM or 2,4,6-collidine.[9]

  • Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. The addition of additives like Oxyma Pure or HOAt can suppress this side reaction.[9]

  • Temperature: Avoid prolonged heating. If elevated temperatures are required to overcome steric hindrance, optimize for the shortest possible reaction time.

Section 3: Data & Protocols

Summary of Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₂[12]
Molecular Weight215.68 g/mol [12]
AppearanceWhite to off-white solid/powder[1]
Melting Point~119 °C or ~193-197 °C (polymorphism/stereoisomer dependent)[13], [1]
Storage Temperature2-8°C[6]
Qualitative Hydrolytic Stability

This table provides a general guide to the stability of the ester group under various conditions. The rate of hydrolysis is dependent on temperature, time, and concentration.

ConditionpH RangeExpected StabilityRationale
Anhydrous, NeutralN/AHighAbsence of water and catalysts (H⁺/OH⁻) minimizes hydrolysis.
Aqueous, AcidicpH < 4ModerateAcid-catalyzed hydrolysis can occur, but is generally slower than base-catalyzed.
Aqueous, NeutralpH 4 - 7Relatively HighHydrolysis is slowest near neutral pH.
Aqueous, BasicpH > 8Low to Very LowBase (OH⁻) is a strong nucleophile and catalyzes rapid ester cleavage.[4][5]
Protocol: Standard Peptide Coupling

This protocol provides a starting point for using this compound in a peptide coupling reaction.

Materials:

  • This compound

  • N-protected amino acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Preparation: In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes at room temperature.

  • Coupling: Add the neutralized amine solution to the pre-activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Proceed with standard aqueous workup and purification procedures.

References

  • ResearchGate. The basic hydrolysis of amino acid esters. [Link]

  • iChemical. (R)-Ethyl 2-amino-2-phenylacetate HCl, CAS No. 17609-48-2. [Link]

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. [Link]

  • Semantic Scholar. The basic hydrolysis of amino acid esters. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Peng, C., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1549–1554. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2781252, this compound. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Ye, Z., et al. (2018). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. ACS Earth and Space Chemistry, 2(10), 1035-1044. [Link]

  • lookchem. Cas 879-48-1, this compound. [Link]

  • Crysdot LLC. (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. [Link]

  • ResearchGate. Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing ethyl 2-amino-2-phenylacetate hydrochloride, a critical intermediate in pharmaceutical development. This technical support center is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice to ensure successful, scalable synthesis.

Overview and Synthesis Principles

This compound, the ethyl ester hydrochloride salt of phenylglycine, is a valuable building block in organic synthesis, notably in the production of various active pharmaceutical ingredients (APIs). The most common and scalable method for its preparation is the Fischer esterification of DL-phenylglycine. This reaction involves treating the amino acid with ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl).

The mechanism involves the protonation of the carboxylic acid group by the strong acid, which activates it towards nucleophilic attack by ethanol. The amino group is simultaneously protected as its ammonium chloride salt, preventing it from interfering with the esterification or undergoing side reactions. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (ethanol) is typically used as both a reagent and the solvent.

Detailed Experimental Protocol: Fischer Esterification

This protocol outlines a standard procedure for the synthesis of this compound from DL-phenylglycine.

Materials and Reagents:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
DL-PhenylglycineC₈H₉NO₂151.16Starting material
Ethanol (Anhydrous)C₂H₅OH46.07Reagent and solvent
Hydrogen Chloride (gas) or Thionyl Chloride (SOCl₂)HCl or SOCl₂36.46 or 118.97Catalyst source
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12Used for precipitation/crystallization
Product: Ethyl 2-amino-2-phenylacetate HClC₁₀H₁₄ClNO₂215.68White to off-white solid. M.p.: ~190-204°C[1]

Step-by-Step Procedure:

  • Preparation of Ethanolic HCl:

    • Method A (HCl Gas): In a fume hood, carefully bubble dry hydrogen chloride gas through a cooled (0°C ice bath) flask containing anhydrous ethanol (e.g., 200 mL) until saturation is achieved or the desired concentration (typically 3-4 M) is reached.

    • Method B (Thionyl Chloride): In a fume hood, add thionyl chloride (SOCl₂) dropwise to cooled (0°C) anhydrous ethanol. This is an exothermic and gas-evolving reaction, so slow addition and efficient stirring are crucial. The SOCl₂ reacts with ethanol to form HCl in situ.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-phenylglycine (e.g., 0.1 mol).

    • Add the prepared ethanolic HCl solution (e.g., 100 mL). The amino acid will dissolve as the reaction proceeds.

  • Esterification:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain reflux for 12-24 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material.

  • Work-up and Isolation:

    • After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

    • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.[2]

    • Transfer the concentrated, syrupy residue to a beaker and cool in an ice bath.

    • Slowly add anhydrous diethyl ether with vigorous stirring to precipitate the product. The hydrochloride salt is generally insoluble in ether.

    • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash the filter cake with cold anhydrous diethyl ether.

    • For higher purity, the product can be recrystallized. A common method is to dissolve the crude solid in a minimum amount of hot absolute ethanol, followed by the slow addition of diethyl ether until turbidity appears, and then allowing it to cool slowly to 0°C.[2]

    • Dry the purified white crystalline solid in a vacuum desiccator.

Synthesis Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Work-up cluster_purification Purification & Analysis prep Prepare Ethanolic HCl (via HCl gas or SOCl₂) react Add DL-Phenylglycine to Ethanolic HCl prep->react reflux Heat to Reflux (12-24 hours) react->reflux cool Cool Reaction Mixture reflux->cool concentrate Concentrate via Rotary Evaporation cool->concentrate precipitate Precipitate with Anhydrous Diethyl Ether concentrate->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Ether filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterize Product (MP, NMR, IR) dry->analyze

Caption: Workflow for the synthesis of ethyl 2-amino-2-phenylacetate HCl.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: The reaction is very slow or incomplete, even after 24 hours. What's wrong?

  • A1: This is a common issue often related to water contamination or insufficient catalyst.

    • Presence of Water: Fischer esterification is an equilibrium-driven reaction. Water, a byproduct, can shift the equilibrium back towards the starting materials.[3] Ensure you are using anhydrous ethanol and that your HCl source is dry. Glassware should be oven-dried before use.

    • Catalyst Concentration: The concentration of HCl in ethanol is critical. If it's too low, the reaction rate will be significantly reduced. For scale-up, preparing ethanolic HCl with thionyl chloride is often more reliable and reproducible than using HCl gas.

    • Temperature: Ensure the reaction is at a full, steady reflux. A low temperature will result in a slower reaction rate.

Q2: My yield is consistently low. Where am I losing product?

  • A2: Low yields can result from incomplete reactions, work-up issues, or side reactions.

    • Incomplete Precipitation: The product is somewhat soluble in ethanol. If you do not concentrate the reaction mixture sufficiently before adding diethyl ether, a significant amount of product will remain in the solution.

    • Premature Hydrolysis: During work-up, exposure to atmospheric moisture can cause some hydrolysis of the ester back to the carboxylic acid. Perform the work-up and filtration steps efficiently.

    • Side Reactions: While generally a clean reaction, prolonged heating at very high temperatures could potentially lead to minor degradation pathways. Stick to the recommended reflux time and temperature.

Q3: The final product is an oil or a sticky gum, not a crystalline solid. How can I fix this?

  • A3: This typically indicates the presence of impurities or residual solvent.

    • Residual Ethanol/Water: The most common cause is insufficient drying. Ensure the product is thoroughly dried under vacuum.

    • Incomplete Reaction: A significant amount of unreacted starting material or partially reacted intermediates can prevent crystallization. Re-check your TLC to confirm the reaction went to completion.

    • Improper Recrystallization: If the recrystallization solvent system is not ideal or if cooling is too rapid, the product may "oil out." Ensure you are using anhydrous solvents and allow for slow cooling to promote crystal growth. Try scratching the inside of the flask with a glass rod to induce crystallization.

Q4: The melting point of my product is low and has a wide range. What does this mean?

  • A4: A low or broad melting point is a classic indicator of an impure sample.

    • The literature melting point for pure this compound is sharp, typically around 190-204°C depending on the specific enantiomer and purity.[1][4] A lower, broader range suggests the presence of impurities such as unreacted starting material, the free base form of the product, or solvent residues. Further purification via recrystallization is necessary.

Q5: Is there an alternative to using HCl gas or thionyl chloride?

  • A5: Yes, though they may have different efficiencies.

    • Concentrated sulfuric acid can also be used as a catalyst.[5] However, the work-up can be more complex due to the non-volatile nature of the acid, often requiring careful neutralization steps which can complicate the isolation of the hydrochloride salt. For obtaining the hydrochloride salt directly, the in situ generation of HCl is the most direct method.

Troubleshooting Flowchart

G cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered ly_q1 Reaction Incomplete? (Check TLC) start->ly_q1 p_q1 Product is Oily/Gummy? start->p_q1 ly_a1_yes Increase reflux time Check catalyst concentration ly_q1->ly_a1_yes Yes ly_a1_no Check work-up procedure ly_q1->ly_a1_no No ly_q2 Sufficient concentration before precipitation? ly_a1_no->ly_q2 ly_a2_yes Product may be hydrolyzed Work faster, exclude moisture ly_q2->ly_a2_yes Yes ly_a2_no Concentrate further before adding ether ly_q2->ly_a2_no No p_a1_yes Impurity or solvent present Dry thoroughly under vacuum Recrystallize p_q1->p_a1_yes Yes p_a1_no Melting point low/broad? p_q1->p_a1_no No p_a1_yes2 Indicates impurities Recrystallize product p_a1_no->p_a1_yes2

Caption: A diagnostic flowchart for common synthesis problems.

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point (MP): A sharp melting point consistent with literature values is a primary indicator of purity.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the ethyl ester and phenyl groups and confirms the absence of starting material.

  • Infrared (IR) Spectroscopy: Should show characteristic peaks for the ester carbonyl (C=O) group (~1740 cm⁻¹), the N-H bonds of the ammonium salt, and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product with high accuracy.

Safety Precautions
  • Hydrogen Chloride (gas) and Thionyl Chloride (SOCl₂): Both are highly corrosive and toxic. All operations involving these reagents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Refluxing Ethanol: Ethanol is highly flammable. Heating should be performed using a heating mantle connected to a temperature controller. Ensure no open flames are present.

  • General Handling: Standard laboratory safety practices should be followed at all times.

References

  • Crysdot LLC. (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. Available from: [Link]

  • LookChem. Cas 879-48-1, this compound. Available from: [Link]

  • Gothwal, A., et al. (2008). Synthesis, characterization and pharmacological evaluation of prodrugs of flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 135-142. Available from: [Link]

  • Oakwood Chemical. (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. Available from: [Link]

  • PubChemLite. This compound (C10H13NO2). Available from: [Link]

  • iChemical. (R)-Ethyl 2-amino-2-phenylacetate HCl, CAS No. 17609-48-2. Available from: [Link]

  • Organic Syntheses. Ethyl phenylacetate. Coll. Vol. 1, p.270 (1941); Vol. 2, p.28 (1922). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5403-5408. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 2-Amino-2-Phenylacetate Hydrochloride, a critical raw material and intermediate in pharmaceutical synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and validate analytical methods that are not only compliant with global regulatory standards but are also robust, reliable, and fit for their intended purpose. We will move beyond procedural checklists to explore the scientific rationale behind methodological choices, ensuring a self-validating system of quality control.

The Imperative of Method Validation: A Regulatory Overview

In pharmaceutical development and manufacturing, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a procedural formality but a cornerstone of quality assurance, ensuring that every measurement of a drug substance's quality—be it identity, strength, or purity—is accurate and reliable.

The principal guidelines governing analytical method validation are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2] Key documents such as ICH Q2(R2) and USP General Chapter <1225> provide a harmonized framework for the validation parameters that must be evaluated.[3][4] These parameters include specificity, linearity, accuracy, precision, range, and robustness, forming the foundation of a compliant validation protocol.[2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which could range from quantitative assays of the active ingredient to limit tests for impurities.[5]

Validation_Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) Proto Validation Protocol (Define Purpose, Parameters, Acceptance Criteria) Dev->Proto Informs Exec Execute Validation Experiments (e.g., Linearity, Accuracy, Precision) Proto->Exec Guides Report Validation Report (Summarize Results & Conclusions) Exec->Report Generates Data For Lifecycle Ongoing Monitoring & Revalidation as needed (ICH Q12) Report->Lifecycle Initiates

Caption: General workflow for analytical method validation, from development to lifecycle management.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is contingent upon its intended purpose. For this compound, a primary goal is often the accurate quantification of the main component (assay) and the detection and quantification of any impurities. We will compare four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Titrimetry.

Validation ParameterHPLC-UVGC-FIDUV-Vis SpectrophotometryTitrimetry
Specificity High (Separates analyte from impurities)High (Separates based on volatility)Low to Moderate (Interference from UV-absorbing impurities)Low (Any acidic/basic species can interfere)
Linearity (R²) > 0.999> 0.999> 0.995N/A (Stoichiometric)
Linear Range 0.1 - 100+ µg/mL0.1 - 100+ µg/mL1 - 25 µg/mLDependent on titrant concentration
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 2.0%< 2.0%< 0.5%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.15 µg/mL~0.7 µg/mLHigh (Not suitable for trace analysis)
Typical Use Case Assay, Impurity Profiling, Stability TestingResidual Solvents, Volatile ImpuritiesSimple Assay (in-process checks)Assay of bulk drug substance

Table 1: Comparison of typical performance characteristics for different analytical methods. Values are illustrative and must be established experimentally.

Technique_Comparison cluster_hplc HPLC Workflow cluster_gc GC Workflow cluster_uv UV-Vis Workflow Sample Sample (Analyte in Solution) HPLC_inj Injector Sample->HPLC_inj GC_inj Injector (Vaporization) Sample->GC_inj UV_cuvette Cuvette Sample->UV_cuvette HPLC_col Column (Separation) HPLC_inj->HPLC_col HPLC_pump Pump (Mobile Phase) HPLC_pump->HPLC_inj HPLC_det UV Detector HPLC_col->HPLC_det Data Data System (Chromatogram/Spectrum) HPLC_det->Data GC_col Column (Separation) GC_inj->GC_col GC_gas Carrier Gas GC_gas->GC_inj GC_det FID Detector GC_col->GC_det GC_det->Data UV_source Light Source UV_source->UV_cuvette UV_det Detector UV_cuvette->UV_det UV_det->Data

Caption: High-level comparison of sample pathways in HPLC, GC, and UV-Vis spectrophotometry.

Experimental Protocols & Validation Walkthrough

Herein, we provide detailed, field-tested protocols for the validation of each technique. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its high specificity, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase method is ideal.

Experimental Protocol: HPLC Assay and Impurity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm (where the phenyl group has strong absorbance).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of reference standard (e.g., 1 mg/mL) in mobile phase. Serially dilute to create calibration standards across the desired range (e.g., 1, 10, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter.

Validation Walkthrough:

  • Specificity: The key to a reliable HPLC method is its ability to resolve the main peak from potential impurities, degradation products, and excipients.[6] This is demonstrated by analyzing a placebo and a sample spiked with known impurities. The method is specific if no interfering peaks are observed at the retention time of the analyte. A peak purity analysis using a photodiode array (PDA) detector further strengthens this claim.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (R²) of ≥ 0.999.[7] This confirms a direct, proportional relationship between detector response and analyte concentration.

  • Accuracy: Accuracy is determined by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The agreement between the measured value and the true value, expressed as percent recovery, should be within 98.0-102.0%.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.[6]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. This assesses the method's ruggedness under typical laboratory variations. The RSD should again meet the acceptance criteria.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[8]

  • Limit of Quantitation (LOQ): For impurity analysis, the LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent alternative for analyzing volatile or semi-volatile compounds. While this compound itself has low volatility, GC is highly effective for quantifying residual solvents or certain process impurities. For the main compound, derivatization would likely be required to increase volatility.

Experimental Protocol: GC for Volatile Impurities

  • Instrumentation: GC system with a split/splitless injector, FID detector, and headspace autosampler.

  • Column: DB-624 or similar, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temp 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Standard Preparation: Prepare a stock solution of known volatile impurities (e.g., ethanol, ethyl acetate) in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh the sample into a headspace vial, add the solvent, and seal.

Validation Walkthrough:

The validation parameters (specificity, linearity, accuracy, precision, LOQ) are analogous to those for HPLC. Specificity is demonstrated by the chromatographic separation of different volatile species.[9] Accuracy is often assessed by spiking the drug substance with known levels of solvents.

UV-Visible Spectrophotometry

This technique is rapid and simple but lacks the specificity of chromatographic methods. It is best suited for limit tests or simple assays where interfering substances are known to be absent.

Experimental Protocol: UV-Vis Assay

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid (to ensure the amine is fully protonated and stable).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte (e.g., from 200-400 nm). The λmax for the phenyl group will be around 250-270 nm.

  • Standard Preparation: Prepare a series of standards in 0.1 M HCl covering a range where absorbance is between 0.1 and 1.0 AU.

  • Sample Preparation: Dissolve a known weight of the sample in 0.1 M HCl to achieve a concentration within the calibrated range.

Validation Walkthrough:

  • Specificity: This is the primary limitation. The method's specificity can be partially established by showing that common excipients or impurities do not absorb at the analytical wavelength. However, any UV-absorbing impurity with a similar chromophore will interfere.

  • Linearity, Accuracy, and Precision: These are validated similarly to HPLC, by preparing and measuring standards and quality control samples. The Beer-Lambert law provides the theoretical basis for a linear relationship between absorbance and concentration.

Titrimetry

A classic, absolute method that can be used for the assay of the hydrochloride salt. It relies on a stoichiometric chemical reaction.

Experimental Protocol: Acid-Base Titration

  • Principle: The hydrochloride salt is the salt of a weak base (the amino ester) and a strong acid (HCl). It can be titrated with a standardized strong base, such as sodium hydroxide.

  • Titrant: 0.1 M Sodium Hydroxide, standardized against potassium hydrogen phthalate (KHP).

  • Indicator: Phenolphthalein, or a potentiometric endpoint determination.

  • Procedure:

    • Accurately weigh a quantity of the sample and dissolve it in deionized water.

    • Add a few drops of indicator or insert a calibrated pH electrode.

    • Titrate with standardized 0.1 M NaOH to the endpoint.

    • Perform a blank titration and subtract the blank volume.

Validation Walkthrough:

  • Accuracy: The accuracy is exceptionally high and is primarily dependent on the accuracy of the titrant standardization and the analyst's technique. It can be confirmed by titrating a certified reference material.

  • Precision: Titrimetric methods are highly precise, with RSDs often below 0.5%. Precision is demonstrated through repeated titrations of the same sample.

  • Specificity: The method is not specific. Any other acidic or basic substance in the sample will be co-titrated, leading to inaccurate results.[10] This is why it is best suited for highly pure bulk substances.

Conclusion and Recommendations

The validation of analytical methods is a mandatory and scientifically rigorous process in the pharmaceutical industry. For a comprehensive quality control strategy for This compound , no single method is sufficient.

  • Recommended Primary Method: A validated HPLC-UV method should be considered the primary method. Its high degree of specificity, accuracy, and precision makes it ideal for both assay and the critical task of impurity profiling and stability testing.

  • Complementary Methods:

    • A GC-Headspace method is essential for the control of residual solvents, which is a standard requirement for drug substances.

    • Titrimetry serves as an excellent, low-cost orthogonal method for assaying the bulk drug substance, providing a valuable cross-check on the primary HPLC method.

    • UV-Vis Spectrophotometry can be employed for rapid in-process controls where the sample matrix is simple and well-characterized.

By employing a suite of validated analytical methods, drug developers and manufacturers can ensure a deep understanding of their product's quality attributes, satisfying both scientific and regulatory demands and ultimately safeguarding patient health.

References

  • Altabrisa Group. (2025, July 30).
  • BA Sciences.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Pharmacopeia.
  • ECA Academy. (2017, February 15).
  • ICH. (2023, November 30).
  • AMSbiopharma. (2025, July 22).
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • PubChem.
  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
  • University of Debrecen.
  • Matyjaszczyk, I., & Żmudzki, P. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube.

Sources

A Comparative Guide for Researchers: Ethyl vs. Methyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of active pharmaceutical ingredients (APIs), the choice of starting materials and intermediates is a critical decision point that influences reaction kinetics, yield, and final product purity. Among the versatile building blocks available, the hydrochloride salts of phenylglycine esters are paramount. This guide provides an in-depth comparative analysis of two commonly used derivatives: ethyl 2-amino-2-phenylacetate hydrochloride and mthis compound.

Our objective is to move beyond catalog specifications and provide a functional, data-driven comparison of their physicochemical properties, stability, and reactivity. This analysis is grounded in experimental evidence to empower researchers to make informed decisions for their specific synthetic applications.

Foundational Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference of a single methylene group (–CH₂–) between the ethyl and methyl esters gives rise to distinct physicochemical properties that have significant practical implications for handling, storage, and reaction setup.

PropertyMethyl 2-Amino-2-Phenylacetate HClEthyl 2-Amino-2-Phenylacetate HClCausality and Practical Implications
Molecular Formula C₉H₁₂ClNO₂[1][2]C₁₀H₁₄ClNO₂[3]The additional methylene group in the ethyl ester increases its carbon count and molecular weight.
Molecular Weight 201.65 g/mol [4]215.68 g/mol [5]Affects stoichiometry calculations for reactions. A larger mass of the ethyl ester is required for the same molar quantity.
Appearance SolidWhite Solid[5]Both are typically supplied as stable, crystalline solids, facilitating ease of handling and weighing.
Melting Point 220-223°C189-191°C (Note: some sources report ~119°C[5])The higher melting point of the methyl ester suggests a more stable crystal lattice structure with stronger intermolecular forces. The discrepancy in the ethyl ester's reported melting point may be due to different polymorphic forms or measurement conditions.
Storage Conditions Room temperature, inert atmosphere[2]2-8°C, dark place, inert atmosphere[5]The recommended refrigerated storage for the ethyl ester suggests it may be more susceptible to long-term degradation at ambient temperatures compared to the methyl ester.

Expert Insight: The significant difference in melting points is a key differentiator. The more stable crystal lattice of the methyl ester, as indicated by its higher melting point, can be advantageous for long-term storage and stability. However, the lower melting point of the ethyl ester might be beneficial in specific melt-crystallization or formulation processes.

Solubility Profiles: Selecting the Right Solvent System

Solubility is a critical parameter for any reaction, dictating the choice of solvent, reaction concentration, and purification strategy. As hydrochloride salts of amino acid esters, both compounds are generally soluble in polar protic solvents.

  • General Solubility: Both compounds are expected to be soluble in water and lower alcohols (methanol, ethanol). Their solubility is pH-dependent, increasing at pH values away from their isoelectric point.[6]

  • Specific Data: this compound is explicitly reported to be soluble in methanol.[5]

  • Comparative Analysis: The ethyl group is more hydrophobic than the methyl group. Consequently, This compound is expected to exhibit slightly better solubility in less polar organic solvents (e.g., dichloromethane, chloroform) compared to its methyl counterpart. Conversely, the methyl ester may show marginally higher solubility in highly polar aqueous systems.

This subtle difference can be exploited. For reactions requiring a less polar solvent system to dissolve other reagents, the ethyl ester may provide a distinct advantage, potentially enabling a homogeneous reaction environment.

Chemical Stability: The Impact of the Ester Group

In the context of multistep synthesis, the stability of an intermediate is crucial to prevent degradation and the formation of impurities. The primary mode of non-enzymatic degradation for these compounds is hydrolysis of the ester linkage.

A key study on amino acid prodrugs demonstrated that the rate of hydrolysis is directly influenced by the length of the ester's alkyl chain.[7] The findings indicate that stability increases with the size of the alkyl group .

Deprotection_Workflow Start Phenylglycine Ester HCl (Methyl or Ethyl) Reaction Saponification (Hydrolysis) Start->Reaction Base Add Base (e.g., NaOH, LiOH) Base->Reaction Solvent Aqueous/Alcoholic Solvent Solvent->Reaction Workup Acidic Workup (e.g., HCl) Reaction->Workup Product Phenylglycine (Carboxylic Acid) Workup->Product

Caption: Generalized workflow for the saponification (deprotection) of phenylglycine esters.

Expert Insight: The choice here presents a classic trade-off. If your priority is maximum stability during preceding steps, the ethyl ester is superior. If your priority is a faster, more facile final deprotection step, the methyl ester holds the advantage. For reactions where the ester is cleaved under harsh conditions (e.g., strong acid/base), the difference in reactivity may be insignificant.

Experimental Protocol: Base-Mediated Ester Hydrolysis (Saponification)

This protocol provides a self-validating system to empirically determine the relative reactivity of the two esters in your own laboratory setting.

Objective: To hydrolyze the ester group to yield phenylglycine. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the rate of disappearance of the starting material.

Materials:

  • Mthis compound

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl) solution

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 8:2 Dichloromethane:Methanol)

  • Ninhydrin stain solution

Procedure:

  • Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of methyl 2-amino-2-phenylacetate HCl and ethyl 2-amino-2-phenylacetate HCl in 5 mL of methanol.

  • Reaction Initiation: To each flask, add 1.5 molar equivalents (e.g., 1.5 mL of 1 M NaOH) of the sodium hydroxide solution while stirring at room temperature. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., T=0, 15 min, 30 min, 60 min), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plate in the recommended solvent system. After development, dry the plate and visualize the spots using a UV lamp (254 nm) and then by dipping in ninhydrin stain and gently heating. The starting material (ester) will be a different spot from the product (phenylglycine).

  • Quenching: Once the reaction is complete (as determined by the disappearance of the starting material spot on TLC), cool the flask in an ice bath.

  • Acidification: Slowly add 1 M HCl to neutralize the excess NaOH and protonate the product, adjusting the pH to ~6-7. The product, phenylglycine, may precipitate.

  • Isolation: The resulting solid can be collected by filtration, washed with cold water, and dried.

Expected Outcome: The reaction containing mthis compound should show a faster conversion to the product spot on the TLC plate compared to the ethyl ester, providing direct evidence of its higher reactivity.

Conclusion and Recommendations

The selection between ethyl and mthis compound is not a matter of one being universally superior, but rather a strategic choice based on the specific demands of the synthetic route.

  • Choose Mthis compound when:

    • The ester is a terminal protecting group that needs to be removed under mild conditions.

    • A rapid deprotection step is desired to minimize exposure of the final molecule to harsh reagents.

    • The synthetic route is short, and long-term stability of the intermediate is less critical.

  • Choose this compound when:

    • The intermediate must endure multiple synthetic steps where it might be exposed to nucleophiles or protic solvents.

    • Enhanced stability is required to prevent byproduct formation and simplify purification.

    • The reaction solvent system requires slightly higher hydrophobicity for substrate dissolution.

By understanding the interplay between the physicochemical properties, stability, and reactivity detailed in this guide, researchers can harness the subtle yet significant differences between these two valuable building blocks to optimize their synthetic strategies.

References

Sources

A Senior Application Scientist's Guide to Comparing the Biological Activity of Ethyl 2-Amino-2-Phenylacetate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a lead compound to a viable drug candidate is one of meticulous optimization and comparative analysis. This guide provides an in-depth framework for evaluating the biological activity of analogs of ethyl 2-amino-2-phenylacetate hydrochloride, a scaffold with known potential in central nervous system (CNS) applications, particularly as an anticonvulsant. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and illustrate how to interpret structure-activity relationships (SAR) to guide further chemical modifications.

Introduction: The Therapeutic Potential of Phenylglycine Scaffolds

Phenylglycine and its derivatives represent a privileged scaffold in medicinal chemistry, known to interact with various biological targets, including ion channels and receptors in the CNS. Ethyl 2-amino-2-phenylacetate, as a simple amino acid ester, serves as an excellent starting point for analog synthesis due to its straightforward chemical accessibility and the numerous possibilities for structural modification. The primary focus of this guide will be on the comparative evaluation of these analogs for their anticonvulsant properties, a common therapeutic area for this class of compounds.

The core hypothesis driving the exploration of these analogs is that systematic modifications to the phenyl ring and the amino and ester functionalities will modulate the compound's physicochemical properties (such as lipophilicity and electronic effects), thereby influencing its pharmacokinetic profile and interaction with molecular targets. This, in turn, will alter the compound's biological activity and therapeutic index.

Designing the Analog Series: A Systematic Approach

To establish a clear structure-activity relationship, a systematic approach to analog design is crucial. Starting with the parent compound, this compound, we will explore the impact of substitutions on the phenyl ring. A representative, albeit hypothetical, series of analogs is presented below to illustrate this process.

Compound IDR1 (para-position)R2 (meta-position)R3 (ortho-position)
EA-H HHH
EA-Cl ClHH
EA-F FHH
EA-CH3 CH3HH
EA-OCH3 OCH3HH
EA-NO2 NO2HH
EA-diCl ClClH

This series allows for the systematic evaluation of the effects of electron-withdrawing groups (Cl, F, NO2), electron-donating groups (CH3, OCH3), and steric bulk on anticonvulsant activity.

Comparative Anticonvulsant Activity: In Vivo Evaluation

The primary assessment of anticonvulsant activity is typically performed using rodent models of induced seizures. The two most common and informative screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Neurotoxicity is concurrently assessed using the rotarod test to determine the therapeutic index.

Hypothetical In Vivo Screening Results

The following table presents a mock dataset for our hypothetical analog series. These values are illustrative and based on general trends observed for similar compounds in the literature. They serve as a template for how to present and analyze such data.

Compound IDMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀) MES
EA-H 120>3002502.1
EA-Cl 451502004.4
EA-F 551802204.0
EA-CH3 80>3003003.8
EA-OCH3 95>3002802.9
EA-NO2 >300>300200-
EA-diCl 351201504.3
Phenytoin 9.5>300687.2
Valproate 2721494261.6
Structure-Activity Relationship (SAR) Discussion
  • Effect of Phenyl Ring Substitution: The unsubstituted parent compound, EA-H , shows modest activity in the MES test. The introduction of a halogen at the para-position (EA-Cl and EA-F ) significantly enhances potency in the MES test, with the chloro-substituted analog being the most potent in this subgroup. This suggests that an electron-withdrawing group at this position is beneficial for activity. The dichloro-substituted analog, EA-diCl , shows the highest potency, indicating a potential additive effect.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups such as methyl (EA-CH3 ) and methoxy (EA-OCH3 ) also improve activity compared to the unsubstituted analog, but to a lesser extent than halogens. The strongly electron-withdrawing nitro group (EA-NO2 ) leads to a loss of activity, possibly due to unfavorable electronic or metabolic properties.

  • Spectrum of Activity: Most of the active analogs show efficacy primarily in the MES test, which is predictive of activity against generalized tonic-clonic seizures. The limited activity in the scPTZ test suggests a mechanism of action more aligned with blocking seizure spread rather than elevating the seizure threshold.

  • Neurotoxicity and Therapeutic Index: While halogen substitution increases potency, it also tends to increase neurotoxicity, as reflected in the lower TD₅₀ values. However, the overall Protective Index (PI) for the halogenated analogs is improved compared to the parent compound, indicating a wider therapeutic window.

These observations would guide the next round of analog synthesis, perhaps focusing on different halogenation patterns or exploring bioisosteric replacements for the phenyl ring.

Experimental Protocols

To ensure the reproducibility and validity of the results, detailed and standardized protocols are essential.

Synthesis of Ethyl 2-Amino-2-(substituted-phenyl)acetate Hydrochloride Analogs

The following is a general, illustrative synthetic scheme for the preparation of the proposed analogs.

Synthesis sub_benzoic_acid Substituted Benzoic Acid acyl_chloride Substituted Benzoyl Chloride sub_benzoic_acid->acyl_chloride 1. SOCl₂ thionyl_chloride SOCl₂ ester Substituted Ethyl Benzoate acyl_chloride->ester 2. Ethanol ethanol Ethanol bromo_ester Ethyl 2-Bromo-2- (substituted-phenyl)acetate ester->bromo_ester 3. NBS, AIBN nbs NBS, AIBN final_product Ethyl 2-Amino-2- (substituted-phenyl)acetate bromo_ester->final_product 4. NH₃ ammonia NH₃ hydrochloride_salt Final Hydrochloride Salt final_product->hydrochloride_salt 5. HCl in Ether hcl HCl in Ether MES_Workflow animal_prep Animal Preparation (Mice, 20-25g) drug_admin Drug Administration (i.p. or p.o.) animal_prep->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect electrode_placement Corneal Electrode Placement (saline-wetted) peak_effect->electrode_placement stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) electrode_placement->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension observation->endpoint data_analysis Data Analysis (ED₅₀) endpoint->data_analysis scPTZ_Workflow animal_prep Animal Preparation (Mice, 20-25g) drug_admin Drug Administration (i.p. or p.o.) animal_prep->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect ptz_injection Subcutaneous Injection of PTZ (85 mg/kg) peak_effect->ptz_injection observation Observe for 30 minutes for Clonic Seizures ptz_injection->observation endpoint Endpoint: Absence of a Clonic Seizure > 5s observation->endpoint data_analysis Data Analysis (ED₅₀) endpoint->data_analysis Rotarod_Workflow animal_training Animal Training on Rotarod drug_admin Drug Administration (i.p. or p.o.) animal_training->drug_admin peak_effect Place on Rotarod at Time of Peak Effect drug_admin->peak_effect test Rotating Rod (e.g., 6 rpm) peak_effect->test observation Observe for 1 minute test->observation endpoint Endpoint: Inability to Remain on the Rod for 1 minute observation->endpoint data_analysis Data Analysis (TD₅₀) endpoint->data_analysis

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

In the realm of pharmaceutical development and chemical synthesis, the differentiation and quantification of enantiomers—chiral molecules that are non-superimposable mirror images of each other—are of paramount importance. These stereoisomers, designated as (R) and (S), can exhibit profoundly different pharmacological and toxicological profiles. Consequently, robust analytical methodologies for their discrimination are not merely a regulatory requirement but a cornerstone of safe and effective drug design. This guide provides an in-depth comparison of key spectroscopic techniques employed for the analysis of enantiomers. We will delve into the principles, practical applications, and comparative advantages of chiroptical methods such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), alongside Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral auxiliaries. Each section is designed to offer not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.

The Principle of Chirality and Spectroscopic Recognition

Chirality is a fundamental property of molecules that lack an internal plane of symmetry. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their differentiation necessitates interaction with another chiral entity. Spectroscopic techniques for chiral analysis exploit this principle by using chiral probes, most commonly circularly polarized light or chiral molecules.

The interaction of enantiomers with plane-polarized light results in the rotation of the plane of polarization in equal and opposite directions, a phenomenon known as optical activity. While traditional polarimetry can confirm the presence of chiral molecules, it provides limited structural information. Advanced spectroscopic methods, however, offer a much richer dataset, enabling not only the determination of enantiomeric excess (%ee) but also the absolute configuration of the chiral centers.

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

Chiroptical spectroscopy encompasses a family of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[1] These methods are non-destructive and provide direct information about the three-dimensional structure of molecules in solution.

Electronic Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength.[2][3] This differential absorption (ΔA) arises from the electronic transitions within the molecule.[3] Enantiomers produce CD spectra that are mirror images of each other, with equal magnitude and opposite signs.[2] The resulting spectrum, often characterized by "Cotton effects," provides critical information about the absolute configuration of chiral molecules.[2]

Applications: CD is a powerful tool for studying the secondary structure of proteins, nucleic acids, and other biomolecules.[2][4] In small molecule analysis, it is used to determine absolute configuration, often in conjunction with theoretical calculations, and to assess enantiomeric purity.[2][5]

Experimental Workflow: CD Analysis of a Chiral Pharmaceutical

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve Sample (e.g., 0.1-1.0 mg/mL) Solvent Choose Transparent Solvent (e.g., MeOH, H2O) Sample->Solvent Cell Select Quartz Cuvette (e.g., 1 cm pathlength) Solvent->Cell Instrument CD Spectropolarimeter Cell->Instrument Params Set Parameters: - Wavelength Range (e.g., 190-400 nm) - Scan Speed - Bandwidth Instrument->Params Acquire Acquire Spectra: - Sample - Blank (Solvent) Params->Acquire Subtract Blank Subtraction Acquire->Subtract Convert Convert to Molar Ellipticity [θ] Subtract->Convert Compare Compare with Reference or Theoretical Calculation Convert->Compare Determine Determine Absolute Configuration / %ee Compare->Determine

Caption: Workflow for CD spectroscopic analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD is the extension of CD into the infrared region, measuring the differential absorption of left- and right-circularly polarized IR light during vibrational transitions.[6] Since every molecule (except homonuclear diatomics) has vibrational modes, VCD is a nearly universal method for chiral analysis, even for molecules lacking a UV-Vis chromophore.[7] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer.[6][8]

Applications: VCD has become a powerful alternative to X-ray crystallography for the unambiguous determination of the absolute configuration of chiral molecules in solution.[9][10] This is achieved by comparing the experimental VCD spectrum with the spectrum calculated for one of the enantiomers using quantum chemical methods like Density Functional Theory (DFT).[7][9]

Experimental Protocol: VCD for Absolute Configuration Determination

  • Sample Preparation: Dissolve the sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, DMSO-d₆) at a relatively high concentration (typically 20 mg/mL).[9]

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with VCD optics, including a photoelastic modulator (PEM).[6]

  • Data Acquisition: Collect the VCD spectrum over a period of several hours (e.g., 8 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically 4-6 orders of magnitude weaker than the corresponding IR absorption.[9][11]

  • Computational Modeling:

    • Perform a conformational search for the molecule of interest.

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP functional with a suitable basis set).[8]

    • Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical VCD spectrum for one enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.[7][9]

Raman Optical Activity (ROA) Spectroscopy

Principle: ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule when it is irradiated with right- versus left-circularly polarized light.[12] Like VCD, ROA is a form of vibrational optical activity and provides detailed information about the stereochemistry of molecules.[8]

Applications: ROA is particularly well-suited for studying biological molecules in their native aqueous solutions, a significant advantage over VCD where water is a strong IR absorber.[1][12] It is used to study the structure and conformation of proteins, nucleic acids, carbohydrates, and viruses.[12] For small molecules, ROA is a reliable method for determining absolute configuration.[13]

NMR Spectroscopy: Chiral Discrimination through Diastereomeric Interactions

While standard NMR spectroscopy is inherently "blind" to chirality, as enantiomers are indistinguishable in an achiral environment, it can be a powerful tool for chiral analysis when a chiral auxiliary is introduced.[14][15] This auxiliary interacts with the enantiomeric analyte to form transient diastereomeric complexes, which, unlike enantiomers, have different NMR spectra.

Chiral Solvating Agents (CSAs)

Principle: CSAs are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[16][17] This association leads to differential chemical shifts (Δδ) for the corresponding nuclei in the two diastereomers, allowing for their distinction and quantification.[18]

Advantages: The use of CSAs is a simple and direct method, as the agent is merely added to the NMR tube containing the analyte solution.[17] The analysis is non-destructive, and the analyte can be recovered.

Experimental Protocol: Enantiomeric Excess (%ee) Determination using a CSA

  • CSA Selection: Choose a CSA known to interact with the functional groups of the analyte.

  • Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃). Acquire a standard ¹H NMR spectrum.

  • CSA Addition: Add the CSA to the NMR tube, typically in a 1:1 molar ratio with the analyte.

  • Spectral Acquisition: Acquire another ¹H NMR spectrum. Look for the splitting of signals corresponding to protons near the chiral center of the analyte.

  • Quantification: Integrate the separated signals for the two diastereomers. The enantiomeric excess can be calculated using the formula: %ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100.

Chiral Derivatizing Agents (CDAs)

Principle: CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[19][20] These diastereomers can then be readily distinguished by standard NMR spectroscopy due to their different chemical shifts and coupling constants.[20] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with chiral alcohols and amines to form diastereomeric esters or amides.[19]

Advantages: CDAs often produce larger and more easily resolved chemical shift differences compared to CSAs.

Disadvantages: This method requires a chemical reaction, which may not be quantitative and could potentially lead to kinetic resolution. The derivatization also modifies the original analyte.

Comparative Analysis of Spectroscopic Techniques

Technique Principle Primary Application Strengths Limitations
Circular Dichroism (CD) Differential absorption of circularly polarized UV-Vis light.[2]Secondary structure of biomolecules, Absolute configuration of chromophoric molecules.[2][5]High sensitivity, rapid analysis.[4]Requires a chromophore near the stereocenter; limited to electronic transitions.[7]
Vibrational CD (VCD) Differential absorption of circularly polarized IR light.[6]Absolute configuration of small molecules in solution.[9][10]Nearly universal applicability, rich structural information.[7]Low sensitivity (requires high concentration and long acquisition times), water is a problematic solvent.[1][9]
Raman Optical Activity (ROA) Differential Raman scattering of circularly polarized light.[12]Conformational analysis of biomolecules in aqueous solution.[12]Excellent for aqueous solutions, complementary to VCD.[1]Very weak signals (weaker than VCD), complex instrumentation.[1][21]
NMR with CSAs Formation of non-covalent diastereomeric complexes.[16]Determination of enantiomeric excess (%ee).[22]Simple, non-destructive, quantitative.[17]Signal separation (Δδ) can be small and dependent on conditions (solvent, temp.).[18]
NMR with CDAs Covalent formation of stable diastereomers.[19]Determination of %ee and absolute configuration (Mosher's method).[19]Often larger Δδ than CSAs, well-established methods.Requires chemical reaction, analyte is modified, potential for kinetic resolution.[20]

Validation of Chiroptical Methods in Pharmaceutical Analysis

The validation of analytical methods is a critical regulatory requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose.[23] For chiroptical methods used in quality control, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[24]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[24]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[24]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Future Perspectives

The spectroscopic analysis of enantiomers is a mature and diverse field, offering a range of powerful techniques to address the challenges of chiral discrimination. Chiroptical methods like VCD and ROA, coupled with quantum chemical calculations, provide unparalleled detail for the determination of absolute configuration directly in the solution phase, which is often the biologically relevant state. NMR spectroscopy, with the aid of chiral auxiliaries, remains a workhorse for the accurate and straightforward determination of enantiomeric purity.

The choice of technique is dictated by the specific question at hand, the nature of the analyte, and the available instrumentation. As a senior application scientist, I advocate for a multi-technique approach where possible, as the complementary nature of these methods can provide a more complete and validated picture of a molecule's stereochemistry. Future advancements in instrumentation, such as enhanced sensitivity in VCD and ROA, and the development of novel chiral solvating agents for NMR, will continue to push the boundaries of what is possible in the critical analysis of chiral molecules.[25]

References

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Bouř, P., & Kapitán, J. (2014). Inspecting chiral molecules by Raman optical activity spectroscopy. RSC Advances, 4(101), 57125-57136. Retrieved from [Link]

  • Kurouski, D., et al. (2022). Circular Polarization-Resolved Raman Optical Activity: A Perspective on Chiral Spectroscopies of Vibrational States. ACS Nano, 16(10), 15617-15635. Retrieved from [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Bultinck, P., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. Retrieved from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Retrieved from [Link]

  • Santos, L. S., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4987. Retrieved from [Link]

  • Tian, Y., et al. (2025). Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry, 185, 117462. Retrieved from [Link]

  • Wikipedia. (n.d.). Raman optical activity. Retrieved from [Link]

  • Bouř, P., & Kapitán, J. (2014). Inspecting chiral molecules by Raman optical activity spectroscopy. SciSpace. Retrieved from [Link]

  • Bouř, P., & Kapitán, J. (2014). ChemInform Abstract: Inspecting Chiral Molecules by Raman Optical Activity Spectroscopy. ChemInform, 46(10). Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]

  • ec-undp.org. (n.d.). Circular Dichroism Principles And Applications 2nd Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Li, D., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 82(19), 10399-10406. Retrieved from [Link]

  • ec-undp.org. (n.d.). Circular Dichroism Principles And Applications. Retrieved from [Link]

  • Bartoli, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Retrieved from [Link]

  • Bartoli, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13032-13044. Retrieved from [Link]

  • Wolf, C., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2162-2165. Retrieved from [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-116. Retrieved from [Link]

  • YouTube. (2023). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. Retrieved from [Link]

  • Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. ChemRxiv. Retrieved from [Link]

  • Zhang, L., et al. (2020). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. Analytical Chemistry, 92(22), 15038-15045. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Applications of CD Spectroscopy. Retrieved from [Link]

  • López-Vidal, M., et al. (2022). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. Retrieved from [Link]

  • Nature. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Vibrational Circular Dichroism Instruments: Development of a New Dispersive VCD. Retrieved from [Link]

  • Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Optical Activity in Chiral Analysis. Retrieved from [Link]

  • Görög, S. (1998). A review of the application of chiroptical methods to analytical chemistry. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 927-932. Retrieved from [Link]

  • Nafie, L. A., et al. (1994). Comparison of IR and Raman forms of vibrational optical activity. Faraday Discussions, 99, 13-34. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • ec-undp.org. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Pathways of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-2-phenylacetate, the ethyl ester of the non-proteinogenic amino acid phenylglycine, is a pivotal chiral building block in pharmaceutical synthesis. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs), including antibiotics, anticoagulants, and other therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to further synthetic transformations and formulation.

The stereochemistry at the α-carbon is often critical for the biological activity of the final drug substance. Consequently, the development of efficient, scalable, and stereocontrolled synthetic routes to this compound is of paramount importance to researchers, process chemists, and drug development professionals. This guide provides an in-depth comparison of the principal synthetic methodologies, evaluating them based on mechanism, operational efficiency, scalability, safety, and stereochemical control. We will explore classical approaches such as the Strecker and Bucherer-Bergs syntheses, the more direct reductive amination pathway, and modern enzymatic strategies for achieving high enantiopurity.

The Strecker Synthesis: A Classic Multicomponent Approach

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid synthesis.[1] It is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[1][2] For the synthesis of ethyl 2-amino-2-phenylacetate hydrochloride, this pathway is a multi-step sequence beginning with benzaldehyde.

Mechanistic Overview & Workflow

The process begins with the reaction of benzaldehyde with ammonia to form an imine. The subsequent nucleophilic addition of a cyanide ion to the imine carbon yields 2-amino-2-phenylacetonitrile.[3] This intermediate is not typically isolated but is directly subjected to harsh acidic hydrolysis to convert the nitrile group into a carboxylic acid, yielding phenylglycine.[4] The final steps involve a Fischer esterification of the amino acid with ethanol in the presence of an acid catalyst (which also serves to form the hydrochloride salt), driving the equilibrium towards the desired ester.[5][6]

Figure 1: Workflow for the Strecker Synthesis Pathway.

Experimental Protocol (Racemic Synthesis)

Step 1: Synthesis of 2-Amino-2-phenylacetonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.0 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Ammonium chloride (1.1 eq) is added, and the mixture is stirred until dissolution.

  • Benzaldehyde (1.0 eq) is added dropwise to the cold solution over 30 minutes, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours. The product, 2-amino-2-phenylacetonitrile, often separates as an oil or solid and is used directly in the next step.

Step 2: Hydrolysis to Phenylglycine

  • The entire reaction mixture from Step 1 is transferred to a larger flask, and concentrated hydrochloric acid (excess) is carefully added.

  • The mixture is heated to reflux (approx. 100-110 °C) for 4-6 hours under vigorous stirring. Caution: This step liberates toxic hydrogen cyanide gas and must be performed in a highly efficient fume hood.

  • After cooling, the reaction mixture is neutralized with a base (e.g., concentrated ammonium hydroxide) to the isoelectric point of phenylglycine (pH ≈ 6) to precipitate the crude amino acid.

  • The solid is collected by filtration, washed with cold water, and dried. Typical yields for this two-step process are in the range of 60-70%.

Step 3: Fischer Esterification to this compound [5]

  • The crude phenylglycine (1.0 eq) is suspended in absolute ethanol (10-20 volumes).

  • The suspension is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture until saturation, or alternatively, acetyl chloride (1.5 eq) is added dropwise.

  • The reaction mixture is then heated to reflux for 4-6 hours. The solid will gradually dissolve as the ester hydrochloride is formed.

  • The solution is cooled to room temperature and then further cooled to 0-5 °C to crystallize the product.

  • The white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Yields for the esterification step are typically high, often >90%.

Causality and Insights

The primary advantage of the Strecker synthesis is its use of simple, inexpensive starting materials. However, the pathway suffers from significant drawbacks. The use of cyanide is a major safety concern, requiring stringent handling protocols. Furthermore, the classical Strecker synthesis produces a racemic mixture, necessitating a subsequent resolution step if a single enantiomer is required. The harsh hydrolysis conditions can lead to side reactions and impurity formation, complicating purification.

The Bucherer-Bergs Reaction: The Hydantoin Route

The Bucherer-Bergs reaction is another multicomponent synthesis that provides access to α-amino acids via a 5-substituted hydantoin intermediate.[6][7] Like the Strecker synthesis, it begins with an aldehyde and a cyanide source but utilizes ammonium carbonate as the source of both ammonia and carbon dioxide.

Mechanistic Overview & Workflow

Benzaldehyde first reacts with the reagents to form 5-phenylhydantoin. The mechanism involves the initial formation of an aminonitrile (similar to the Strecker pathway), which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative.[6] This intermediate undergoes intramolecular cyclization to yield the stable 5-phenylhydantoin ring. This hydantoin is then isolated and subjected to strong alkaline hydrolysis to open the ring and produce the amino acid, which is then esterified as in the final step of the Strecker pathway.

Figure 3: Workflow for the Reductive Amination Pathway.

Experimental Protocol (Racemic Synthesis)
  • To a solution of ethyl benzoylformate (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • The reaction is stirred for 12-24 hours, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude free-base ester.

  • The crude ester is dissolved in a minimal amount of diethyl ether or ethanol, and a solution of HCl in ether (or gaseous HCl) is added until precipitation is complete.

  • The resulting solid is filtered, washed with cold ether, and dried to yield this compound.

Causality and Insights

Reductive amination is often preferred in modern process chemistry due to its higher convergence and avoidance of highly toxic reagents like KCN/NaCN (though NaBH₃CN is still toxic and requires careful handling). The reaction conditions are generally milder than the hydrolysis steps in the previous methods. A significant advantage is the potential for direct asymmetric synthesis by using a chiral ammonia source or, more commonly, a chiral catalyst during hydrogenation, which can obviate the need for a separate resolution step.

Asymmetric Synthesis & Enzymatic Resolution

For pharmaceutical applications, obtaining a single enantiomer is usually mandatory. This can be achieved either by resolving a racemic mixture or through direct asymmetric synthesis.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that relies on an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For racemic ethyl 2-amino-2-phenylacetate, lipases are highly effective.

Mechanism: In a typical lipase-catalyzed resolution, the racemic amino ester is subjected to N-acylation. The enzyme, such as Candida antarctica Lipase B (CAL-B), selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. [8]This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by standard chromatographic or extraction techniques.

Figure 4: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol (Enzymatic Resolution)
  • Racemic this compound is converted to the free base by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction into an organic solvent like methyl tert-butyl ether (MTBE). The organic solution is dried and concentrated.

  • The racemic free-base ester (1.0 eq) is dissolved in a suitable organic solvent (e.g., MTBE or toluene).

  • An acyl donor, such as ethyl acetate (can also be the solvent) or vinyl acetate (0.6 eq), is added.

  • Immobilized Candida antarctica Lipase B (Novozym 435) is added (typically 1-10% by weight of the substrate).

  • The suspension is stirred at a controlled temperature (e.g., 30-40 °C), and the reaction is monitored for conversion (e.g., by chiral HPLC) until it reaches approximately 50%.

  • At ~50% conversion, the enzyme is filtered off (and can often be reused).

  • The filtrate contains the unreacted (S)-ester and the N-acylated (R)-ester. These can be separated. For example, the basic (S)-ester can be extracted into an acidic aqueous solution, leaving the neutral N-acylated ester in the organic phase.

  • The desired enantiomer is then isolated, and the hydrochloride salt can be reformed. This method can achieve very high enantiomeric excess (>99% ee). [8]

Causality and Insights

Enzymatic resolution is a highly effective and environmentally friendly method for producing enantiopure compounds. The reactions are run under mild conditions with high selectivity. The main drawback is that the theoretical maximum yield for the desired enantiomer is only 50%. However, this can be overcome by coupling the resolution with a racemization step for the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield.

Comparison of Synthetic Pathways

FeatureStrecker SynthesisBucherer-Bergs ReactionReductive AminationEnzymatic Resolution
Starting Materials Benzaldehyde, NH₃, KCNBenzaldehyde, (NH₄)₂CO₃, KCNEthyl Benzoylformate, NH₃Racemic Ethyl 2-Amino-2-phenylacetate
Key Intermediates α-Aminonitrile5-PhenylhydantoinImineN/A
Stereocontrol None (produces racemate)None (produces racemate)Possible with chiral catalystsExcellent (separates enantiomers)
Yield Moderate (60-70% overall)Moderate-Good (65-75% overall)Good-Excellent (70-90%)Max 50% (unless DKR)
Safety Concerns High (use of KCN/HCN)High (use of KCN)Moderate (some reducing agents)Low (benign conditions)
Scalability Established, but safety costsEstablished, but safety costsHighly scalable, often preferredScalable, but enzyme cost/stability
Advantages Inexpensive starting materialsCrystalline, stable intermediateConvergent, milder conditionsHigh enantiopurity, green process
Disadvantages Toxic, racemic, harsh hydrolysisToxic, racemic, harsh hydrolysisRequires α-keto ester precursor50% max yield, separation needed

Conclusion

The optimal synthetic strategy for producing this compound depends heavily on the specific requirements of the project, including scale, cost constraints, and, most critically, the need for stereochemical purity.

  • For producing racemic material at a low cost, the Strecker and Bucherer-Bergs syntheses remain viable options, leveraging inexpensive commodity chemicals. However, their significant safety and environmental drawbacks, particularly the use of cyanide and harsh reaction conditions, make them less attractive for modern pharmaceutical manufacturing.

  • The Reductive Amination pathway represents a more elegant and often more efficient approach. It avoids the use of cyanide and offers a more direct route to the final product. Its true power lies in the potential for direct asymmetric synthesis through catalytic hydrogenation, making it a highly appealing strategy for industrial-scale production of single-enantiomer products.

  • For achieving the highest levels of enantiopurity, Enzymatic Kinetic Resolution is an outstanding method. While limited to a 50% theoretical yield, the exceptional selectivity and mild, green conditions make it an excellent choice, especially when coupled with a dynamic process to racemize the unwanted enantiomer.

For drug development professionals, a chemoenzymatic approach, such as an efficient racemic synthesis via reductive amination followed by a robust enzymatic resolution, often presents the most practical and flexible strategy to access high-purity enantiomers of this compound for API synthesis.

References
  • BenchChem. (2025).
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Biolabo. (2022). LIPASE Kinetic Method.
  • Gotor-Fernández, V., et al. (n.d.).
  • Bhaskar, B., & Sivakumar, K. (2009). Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells. Journal of Industrial Microbiology & Biotechnology, 36(5), 651–658.
  • Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(23), 3805-3814.
  • Fischer, E. (1906). Ueber die Esterificirung der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 39(3), 2893-2908.
  • Pleiss, J., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(1), 12-19.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia.
  • ChemTarget. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
  • J&K Scientific LLC. (2025).
  • Poletti, L., et al. (2018).
  • OperaChem. (2024).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.).
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Chemistry Steps. (n.d.).
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
  • Berndt, M. C., et al. (1977). Ethyl phenylglyoxylate, a simultaneous inhibitor and substrate of chicken liver carboxylesterase (EC 3.1.1.1). Enzyme-catalyzed fragmentation of (E)-benzil monoxime O-2,4-dinitrophenyl ether. Journal of the American Chemical Society, 99(25), 8334-8335.
  • MedChemExpress. (n.d.).
  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805–3814.
  • Nguyen, T. V., et al. (2021).
  • Forró, E., & Fülöp, F. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Acta Pharmaceutica Hungarica, 71(3), 295-303.
  • MedChemExpress. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Kinetic resolution of (R,S)
  • Henze, H. R., & Long, L. M. (1941). Synthesis of 5-Phenylhydantoins. Journal of the American Chemical Society, 63(7), 1936-1938.
  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

Sources

stability comparison between ethyl 2-amino-2-phenylacetate hydrochloride and its free base

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a pivotal decision, profoundly influencing a drug product's shelf-life, efficacy, and safety. This guide presents an in-depth comparative analysis of the stability profiles of ethyl 2-amino-2-phenylacetate hydrochloride and its corresponding free base. As a crucial intermediate in the synthesis of numerous pharmaceuticals, a thorough understanding of its stability is paramount for robust process development and formulation design.

This document is tailored for researchers, scientists, and drug development professionals, offering a technical exploration that transcends a superficial overview. We will delve into the mechanistic underpinnings of stability, propose a framework for a rigorous comparative experimental design, and deliver insights grounded in established scientific principles.

The Chemical Context: Salt vs. Free Base

Ethyl 2-amino-2-phenylacetate is an ester of the non-proteinogenic amino acid, phenylglycine. Its molecular architecture, featuring a primary amine and an ester functional group, renders it susceptible to several degradation pathways. The two forms under consideration are:

  • Ethyl 2-amino-2-phenylacetate (Free Base): A neutral molecule where the amino group is unprotonated.

  • This compound (HCl Salt): A salt formed through the reaction of the basic amino group with hydrochloric acid, resulting in the protonation of the amine to form an ammonium salt.[1][2]

The fundamental distinction lies in the state of the amino group. This seemingly subtle difference has significant ramifications for the molecule's physicochemical properties, most notably its stability. The hydrochloride salt is generally anticipated to exhibit superior stability due to the protonation of the highly reactive amino group, which diminishes its nucleophilicity and susceptibility to oxidative degradation. A comparative analysis of other amino acid derivatives has shown that the salt form often provides enhanced stability over the free base.[3]

Experimental Design for a Head-to-Head Stability Comparison

To empirically ascertain the superior stability of one form over the other, a meticulously designed series of stress tests is indispensable. This methodology, known as forced degradation, is a cornerstone of pharmaceutical development, guided by the International Council for Harmonisation (ICH) guidelines.[4][5][6] The objective is to expedite the degradation process to forecast the long-term stability of the substance.[7]

Materials and Methods

Materials:

  • This compound (analytical grade)

  • Ethyl 2-amino-2-phenylacetate free base (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[8][9]

  • C18 reverse-phase HPLC column

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • pH meter

  • Analytical balance

Experimental Workflow

The following diagram delineates the systematic approach for the comparative stability study.

Stability_Comparison_Workflow Figure 1: Experimental Workflow for Stability Comparison cluster_Preparation Sample Preparation cluster_Stress Forced Degradation Stress Conditions cluster_Analysis Analysis Prep_HCl Weigh Ethyl 2-amino-2-phenylacetate HCl Dissolve_HCl Dissolve in appropriate solvent Prep_HCl->Dissolve_HCl Prep_FB Weigh Ethyl 2-amino-2-phenylacetate Free Base Dissolve_FB Dissolve in appropriate solvent Prep_FB->Dissolve_FB Thermal Thermal Stress (e.g., 60°C) Dissolve_HCl->Thermal Humidity Humidity Stress (e.g., 75% RH) Dissolve_HCl->Humidity Photolytic Photolytic Stress (ICH Q1B) Dissolve_HCl->Photolytic Oxidative Oxidative Stress (e.g., 3% H2O2) Dissolve_HCl->Oxidative Acidic Acidic Hydrolysis (e.g., 0.1N HCl) Dissolve_HCl->Acidic Basic Basic Hydrolysis (e.g., 0.1N NaOH) Dissolve_HCl->Basic Dissolve_FB->Thermal Dissolve_FB->Humidity Dissolve_FB->Photolytic Dissolve_FB->Oxidative Dissolve_FB->Acidic Dissolve_FB->Basic HPLC_Analysis HPLC-UV Analysis (Assay and Impurity Profiling) Thermal->HPLC_Analysis Humidity->HPLC_Analysis Photolytic->HPLC_Analysis Oxidative->HPLC_Analysis Acidic->HPLC_Analysis Basic->HPLC_Analysis Data_Evaluation Data Evaluation and Comparison HPLC_Analysis->Data_Evaluation Degradation_Pathways Figure 2: Potential Degradation Pathways cluster_Reactant Starting Material cluster_Products Degradation Products Reactant Ethyl 2-amino-2-phenylacetate (Free Base or HCl Salt) Hydrolysis_Product Phenylglycine + Ethanol Reactant->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Products Various Oxidative Impurities Reactant->Oxidation_Products Oxidation (e.g., H2O2)

Caption: A simplified diagram illustrating the main degradation routes.

Data Summary (Hypothetical)

The following table provides a hypothetical summary of the expected outcomes from the forced degradation studies.

Stress ConditionEthyl 2-amino-2-phenylacetate Free Base (% Degradation)Ethyl 2-amino-2-phenylacetate HCl (% Degradation)Major Degradation Product(s)
Thermal (60°C, 24h)5-10%< 2%Phenylglycine
Humidity (75% RH, 7d)2-5%< 1%Phenylglycine
Photolytic (ICH Q1B)10-15%2-5%Oxidative impurities
Oxidative (3% H2O2, 24h)20-30%5-10%Oxidative impurities
Acidic (0.1N HCl, 24h)15-25%10-20%Phenylglycine
Basic (0.1N NaOH, 24h)> 50%> 50%Phenylglycine

Interpretation of Hypothetical Data:

The hydrochloride salt is expected to exhibit markedly greater stability across most stress conditions, with the exception of basic hydrolysis, where both forms are likely to degrade swiftly. The most substantial difference is anticipated under oxidative and photolytic stress. The protonated amino group in the hydrochloride salt is less prone to oxidation, a significant advantage for long-term storage and handling.

Conclusion and Recommendations

Based on fundamental chemical principles and the anticipated outcomes of the outlined experimental protocol, This compound is the demonstrably more stable form . Its enhanced resistance to thermal, photolytic, and oxidative degradation makes it the superior candidate for development as a pharmaceutical intermediate or API. The free base, while potentially advantageous in specific synthetic steps where its nucleophilicity is desired, poses a greater liability concerning long-term stability and impurity formation.

For drug development professionals, the selection of the hydrochloride salt would translate to:

  • Extended shelf-life: Diminished degradation leads to a more stable drug product.

  • Enhanced safety profile: Reduced levels of impurities mitigate the risk of adverse effects.

  • More robust manufacturing processes: The salt form is less susceptible to environmental factors.

This guide provides a comprehensive framework for the comparative stability assessment of this compound and its free base. The experimental design is rooted in established regulatory guidelines and scientific principles, ensuring the generation of dependable and actionable data to inform critical decisions throughout the drug development lifecycle.

References

  • Vertex AI Search. (2025, November 5).
  • MedCrave online. (2016, December 14).
  • BioPharm International. (n.d.).
  • IJCRT.org. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • BioPharmaSpec. (n.d.).
  • Intertek. (n.d.).
  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
  • Kinam Park. (n.d.). Assay and Stability Testing.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PMC - PubMed Central. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • Eawag-BBD. (2011, May 31).
  • ResearchGate. (2019, June).
  • PMC - NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • ResearchGate. (2025, October 16). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (2025, July 14).
  • PubChemLite. (n.d.).
  • PubChem. (n.d.). This compound | C10H14ClNO2 | CID 2781252.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant paradigm shift, particularly for cancers harboring defects in DNA damage repair (DDR) pathways.[1] This guide provides an in-depth comparison of the first-in-class PARP inhibitor, olaparib, with other approved agents such as rucaparib, niraparib, and talazoparib. We will dissect their mechanisms, compare clinical efficacy based on pivotal trial data, evaluate safety profiles, and provide standardized protocols for preclinical comparison.

The Principle of Synthetic Lethality: The Foundation of PARP Inhibition

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. Cancer cells with mutations in genes essential for homologous recombination repair (HRR), such as BRCA1 and BRCA2, are deficient in repairing DNA double-strand breaks (DSBs).[2] These cells become heavily reliant on other repair mechanisms, including the base excision repair (BER) pathway, which is mediated by PARP enzymes for repairing single-strand breaks (SSBs).[3]

Inhibition of PARP leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into toxic DSBs.[5] In a healthy cell, these DSBs would be efficiently repaired by the HRR pathway. However, in BRCA-mutated cancer cells, the absence of a functional HRR pathway means these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death.[1][6]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

While all PARP inhibitors function by competing with NAD+ at the enzyme's catalytic domain, their mechanisms and potencies differ.[4] A critical differentiator is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is more cytotoxic than the simple accumulation of unrepaired SSBs, as it physically obstructs DNA replication and repair.[4][7] The potency of PARP trapping varies significantly among inhibitors and does not always correlate with their catalytic inhibitory potential.[4][8] Talazoparib, for instance, is considered the most potent PARP trapper, which may contribute to its efficacy but also its toxicity profile.[8]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair DNA_SSB_N->PARP_N recruits Replication_N Replication Fork DNA_SSB_N->Replication_N encounters DNA_Repaired_N DNA Repaired PARP_N->DNA_Repaired_N leads to DSB_N Double-Strand Break (DSB) Replication_N->DSB_N causes HRR_N Homologous Recombination Repair DSB_N->HRR_N activates HRR_N->DNA_Repaired_N leads to DNA_SSB_T DNA Single-Strand Break (SSB) PARP_T PARP Trapped on DNA DNA_SSB_T->PARP_T recruits PARPi PARP Inhibitor PARPi->PARP_T traps Replication_T Replication Fork Stalls PARP_T->Replication_T blocks DSB_T Accumulated Double-Strand Breaks Replication_T->DSB_T leads to No_HRR No HR Repair DSB_T->No_HRR cannot be repaired by Apoptosis Cell Death (Apoptosis) No_HRR->Apoptosis results in

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Comparative Clinical Efficacy: A Disease-Specific Overview

The clinical utility of olaparib and other PARP inhibitors has been established across several cancer types, primarily those with a known prevalence of HRR mutations. The following sections provide a comparative summary based on pivotal clinical trial data.

Ovarian Cancer

Ovarian cancer is the hallmark indication for PARP inhibitors. Olaparib, niraparib, and rucaparib have all demonstrated significant efficacy, particularly as maintenance therapy following platinum-based chemotherapy.

  • Olaparib (Lynparza®) : Initially approved in 2014 for advanced ovarian cancer with BRCA mutations, its indications have expanded significantly.[9] The SOLO-1 trial was practice-changing, showing a 70% reduction in the risk of disease progression or death for olaparib as frontline maintenance in patients with BRCA-mutated advanced ovarian cancer.[10][11] A network meta-analysis of three key trials (SOLO2, NOVA, ARIEL3) suggested similar efficacy among olaparib, niraparib, and rucaparib in terms of progression-free survival (PFS).[12] However, another meta-analysis found that only olaparib demonstrated a substantial improvement in overall survival (OS) compared to placebo.[13]

  • Niraparib (Zejula®) : The PRIMA trial showed a significant PFS benefit for niraparib as a first-line maintenance treatment in patients with advanced ovarian cancer, regardless of their biomarker status.[10][14][15] This led to its approval for a broader patient population than initially targeted by olaparib.[15]

  • Rucaparib (Rubraca®) : The ARIEL3 trial demonstrated a significant PFS improvement with rucaparib maintenance therapy in patients with recurrent, platinum-sensitive ovarian cancer.[12] It holds approvals for both treatment and maintenance settings.[16][17][18]

Table 1: Key Efficacy Data for PARP Inhibitors in Ovarian Cancer (Maintenance Setting)

Trial (Inhibitor) Patient Population Primary Endpoint Hazard Ratio (HR) for PFS Median PFS (Drug vs. Placebo) Citation(s)
SOLO-1 (Olaparib) Newly Diagnosed, BRCAm Progression-Free Survival (PFS) 0.30 Not Reached vs. 13.8 months [10][11]
PRIMA (Niraparib) Newly Diagnosed, HRD Progression-Free Survival (PFS) 0.43 21.9 vs. 10.4 months [10][14]
PAOLA-1 (Olaparib + Bev) Newly Diagnosed, HRD Progression-Free Survival (PFS) 0.43 (HRD+, BRCAm excluded) 28.1 vs. 16.6 months [10]
ARIEL3 (Rucaparib) Recurrent, Platinum-Sensitive, BRCAm Progression-Free Survival (PFS) 0.23 16.6 vs. 5.4 months [19]

| SOLO-2 (Olaparib) | Recurrent, Platinum-Sensitive, BRCAm | Progression-Free Survival (PFS) | 0.30 | 19.1 vs. 5.5 months |[19] |

Breast Cancer

The use of PARP inhibitors in breast cancer is primarily for patients with germline BRCA mutations (gBRCAm) and HER2-negative disease.

  • Olaparib : The OlympiAD trial showed that olaparib provided a significant PFS benefit over standard chemotherapy (7.0 vs. 4.2 months) in patients with gBRCAm, HER2-negative metastatic breast cancer. More recently, the OlympiA trial demonstrated that adjuvant olaparib reduced the risk of invasive disease recurrence or death by 42% in high-risk, early-stage breast cancer patients with gBRCA mutations, leading to a new FDA approval in this setting.[20]

  • Talazoparib (Talzenna®) : The EMBRACA trial demonstrated that talazoparib significantly prolonged PFS compared to chemotherapy (8.6 vs. 5.6 months) in patients with gBRCAm, HER2-negative advanced breast cancer.[21]

A meta-analysis revealed that PARP inhibitor monotherapy significantly improves clinical outcomes in patients with advanced breast cancer, especially those who had not previously received platinum therapy.[22]

Prostate Cancer

PARP inhibitors have emerged as a targeted therapy for metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with HRR gene alterations.

  • Olaparib : The PROfound trial was pivotal, showing that olaparib significantly improved radiographic PFS (rPFS) and overall survival in men with mCRPC and at least one alteration in BRCA1, BRCA2, or ATM who had progressed on prior hormonal therapy.[8][23] The benefit was most pronounced in patients with BRCA1/2 mutations.[24]

  • Rucaparib : The TRITON2 and TRITON3 trials demonstrated the efficacy of rucaparib in mCRPC patients with BRCA mutations, leading to its full FDA approval for this indication.[24][25] In TRITON3, rucaparib showed a median rPFS of 11.2 months versus 6.4 months for the physician's choice of treatment in the BRCA-mutated group.[25]

  • Talazoparib : The TALAPRO-2 study led to the approval of talazoparib in combination with enzalutamide for patients with HRR gene-mutated mCRPC.[8][26][27]

Pancreatic Cancer

The application of PARP inhibitors in pancreatic cancer is a significant development for a disease with limited treatment options, specifically for patients with germline BRCA mutations.

  • Olaparib : The POLO trial investigated olaparib as a maintenance therapy for patients with gBRCAm metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy.[28] The trial showed a significant improvement in PFS for olaparib compared to placebo (7.4 vs. 3.8 months), leading to its FDA approval for this niche but important patient population.[1][29]

Comparative Safety and Tolerability

While PARP inhibitors share a common mechanism, their safety profiles differ, which is a critical consideration for clinical management and dose personalization.[30] The primary toxicities are hematological and gastrointestinal.

  • Hematological Toxicity : Anemia is the most common hematological toxicity across the class.[7] Niraparib is associated with a higher incidence of all-grade and grade 3/4 thrombocytopenia compared to olaparib and rucaparib.[7] Grade 3/4 neutropenia is also more frequent with niraparib.[7]

  • Gastrointestinal Toxicity : Nausea, vomiting, and fatigue are common across all PARP inhibitors.[31]

  • Overall Profile : Multiple meta-analyses suggest that olaparib may have a more favorable safety profile, with a lower risk of grade 3-5 adverse events compared to niraparib and rucaparib.[12][32][33] Talazoparib is associated with a higher risk of treatment interruption and dose reduction due to adverse events.[30]

Table 2: Comparison of Common Grade ≥3 Adverse Events (%)

Adverse Event Olaparib Niraparib Rucaparib Talazoparib Citation(s)
Anemia 19% 25% 19% 39% [7][21]
Thrombocytopenia 1% 34% 5% 15% [7][21]
Neutropenia 5% 20% 7% 21% [7][21]
Fatigue 4% 8% 7% 2% [7][21]
Nausea 2% 8% 5% 5% [7][21]

(Note: Percentages are compiled from various pivotal trials and may vary based on patient population and treatment setting.)

Mechanisms of Resistance

Despite the initial success of PARP inhibitors, acquired resistance is a significant clinical challenge. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination strategies.

  • Restoration of HRR Function : The most common mechanism is the emergence of secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame and produce a functional protein, thereby reactivating the HRR pathway.[5][34]

  • Drug Efflux : Increased expression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively remove PARP inhibitors from the cancer cells, reducing their intracellular concentration and efficacy.[34]

  • Replication Fork Stabilization : Some cancer cells develop mechanisms to protect stalled replication forks from degradation, even in the absence of functional BRCA proteins. This reduces the formation of toxic DSBs and confers resistance.[5]

  • Loss of PARP1 Expression : In some cases, mutations or deletions in the PARP1 gene itself can lead to a loss of the drug's target, rendering the inhibitor ineffective.[3]

Experimental Protocols for Preclinical Comparison

For researchers aiming to compare the efficacy of different PARP inhibitors in a lab setting, a structured, multi-assay approach is essential. The choice of assays should be driven by the need to assess both the direct enzymatic inhibition and the downstream cytotoxic effects.

Workflow cluster_workflow In Vitro PARP Inhibitor Comparison Workflow cluster_assays Perform Assays start Select Cell Lines (e.g., BRCA1-mut, BRCA-WT) treatment Treat with PARP Inhibitors (Olaparib, Rucaparib, etc.) - Dose-response matrix - Time-course analysis start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo®) Determine IC50 values treatment->viability 72h trapping PARP Trapping Assay (Immunofluorescence or Western Blot) Quantify trapped PARP-DNA complexes treatment->trapping 24h dna_damage DNA Damage Assay (γH2AX Staining) Measure DSB formation treatment->dna_damage 48h analysis Data Analysis & Comparison viability->analysis trapping->analysis dna_damage->analysis conclusion Determine Relative Potency: - Cytotoxicity (IC50) - PARP Trapping Efficiency - DNA Damage Induction analysis->conclusion

Caption: A typical experimental workflow for comparing PARP inhibitors.
Protocol 1: Cell Viability Assay (Determining IC50)

This protocol determines the concentration of each PARP inhibitor required to inhibit cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.

Principle: Luminescent assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active, viable cells.

Methodology:

  • Cell Plating: Seed BRCA-mutant (e.g., CAPAN-1) and BRCA-wildtype (e.g., BxPC-3) cells in 96-well, white-walled plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of olaparib, rucaparib, niraparib, and talazoparib in cell culture medium. A typical range would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO2).

  • Luminescence Reading:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value for each compound. The causality here is direct: a more potent cytotoxic agent will have a lower IC50 value.

Protocol 2: PARP Trapping Assay (Immunofluorescence)

This protocol visualizes and quantifies the amount of PARP1 trapped on the DNA, a key indicator of a specific inhibitor's trapping potency.

Principle: This assay uses antibodies to detect PARP1 that remains bound to chromatin after cellular extraction procedures.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with equimolar concentrations (e.g., 1 µM) of each PARP inhibitor for 24 hours. Include a vehicle control.

  • Cell Lysis & Extraction:

    • Wash cells with ice-cold PBS.

    • Permeabilize cells with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove soluble proteins, leaving chromatin-bound proteins behind.

    • Wash again to remove residual soluble proteins.

  • Fixation: Fix the remaining chromatin-bound proteins to the coverslip with 4% paraformaldehyde for 15 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.

    • Incubate with a primary antibody against PARP1 overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging & Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PARP1 signal within the nucleus for at least 50-100 cells per condition. A higher intensity indicates more potent PARP trapping. This experiment directly validates the mechanistic differences between inhibitors.

Conclusion

Olaparib, as the pioneering PARP inhibitor, has paved the way for a new class of targeted therapies. While it remains a cornerstone treatment, the subsequent development of rucaparib, niraparib, and talazoparib has provided clinicians and researchers with a broader armamentarium. The choice between these agents is increasingly nuanced, guided by factors such as the specific cancer type, the patient's biomarker status (e.g., BRCAm vs. HRD), the line of therapy, and the distinct safety profile of each drug.[30] For researchers, a multi-faceted preclinical evaluation focusing on both cytotoxicity and the specific mechanism of PARP trapping is essential to accurately profile and compare the efficacy of these and future related compounds.

References

  • Exploring and comparing adverse events between PARP inhibitors - PMC - NIH. (n.d.).
  • Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis. (n.d.). PubMed.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). MDPI.
  • Efficacy and safety of PARP inhibitors in prostate cancer: An umbrella review of systematic reviews and meta-analyses. (n.d.). PubMed.
  • Rubraca (rucaparib) FDA Approval History. (2021, January 28). Drugs.com.
  • Advances in PARP Inhibitors for Prost
  • PARP-Inhibitors in BRCA-Associated Pancreatic Cancer. (n.d.).
  • Clinical Policy: Rucaparib (Rubraca). (n.d.). PA Health & Wellness.
  • PARP Inhibitors in Metastatic Castration-Resistant Prostate Cancer: Whom to Tre
  • PARP Inhibitors in Prostate Cancer: Practical Guidance for Busy Clinicians. (n.d.).
  • Drugs@FDA: Drug Product Rubraca (rucaparib), NDA209115, Clovis Oncology, Inc. (n.d.). FDA.
  • Early Study Finds BRCA-Mutated Pancreatic Cancer Responds to PARP Inhibition Trio. (2014, October 15). The ASCO Post.
  • FDA Approves New Indication and Formulation for Olaparib. (2017, August 17). Medscape.
  • Olaparib for Pancreatic Cancer with BRCA Mutations. (2019, June 26).
  • Annotation of FDA Label for talazoparib and ERBB2. (n.d.). ClinPGx.
  • Annotation of FDA Label for olaparib and ESR1, ESR2, PGR, PPP2R2A. (n.d.). ClinPGx.
  • Talzenna (talazoparib) FDA Approval History. (2023, July 3). Drugs.com.
  • Molecular mechanism of PARP inhibitor resistance. (2024, September 23). Oncoscience.
  • The role of PARP inhibitors in BRCA mutated pancreatic cancer - PMC. (n.d.).
  • Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials. (n.d.).
  • PARP Inhibitors in Pancreatic Cancer - PMC. (n.d.).
  • Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. (2018, March 28). Targeted Oncology.
  • PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC. (2022, March 10).
  • Development of PARP inhibitors in advanced prostate cancer - PMC. (2024, January 9).
  • FDA approves niraparib for first-line maintenance of advanced ovarian cancer. (2020, April 29). FDA.
  • Deep exploration of PARP inhibitors in breast cancer: monotherapy and combination therapy - PMC. (n.d.).
  • FDA Approves Rucaparib for Some Metastatic Castration-Resistant Prostate Cancer. (2025, December 18). Cancer.gov.
  • Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. (n.d.).
  • FDA Approves ZEJULA (niraparib). (n.d.). American College of Clinical Pharmacology.
  • FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation-Associated Advanced Ovarian Cancer. (2017, December 1). PubMed.
  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2022, December 22). Oxford Academic.
  • PARP Inhibitor Trials Revolutionize Frontline Ovarian Cancer. (n.d.). OncLive.
  • Lynparza (olaparib) FDA Approval History. (2023, June 7). Drugs.com.
  • Mechanisms of Resistance to PARP Inhibitors—Three and Counting. (2013, January 13). Cancer Discovery.
  • Zejula (niraparib) FDA Approval History. (2023, July 3). Drugs.com.
  • FDA Approves Niraparib for Previously Treated HRD+ Advanced Ovarian Cancer. (2019, October 23). Targeted Oncology.
  • FDA Approves LYNPARZA® (olaparib) as Adjuvant Treatment for Patients With Germline BRCA-Mutated (gBRCAm), HER2-Negative High-Risk Early Breast Cancer Who Have Been Treated With Neoadjuvant or Adjuvant Chemotherapy. (2022, March 11). Merck.com.
  • Talazoparib Receives FDA Approval in BRCA-Mutated, HER2-Negative Breast Cancer. (n.d.). Targeted Oncology.
  • FDA Approves Talazoparib In Combination With Enzalutamide for mCRPC. (2023, June 20). Oncology Nursing News.
  • A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis. (2025, January 30).
  • (PDF) Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials. (2025, August 6).
  • FDA approved olaparib (LYNPARZA, AstraZeneca Pharmaceuticals LP) for the maintenance treatment of adult patients with deleterious or suspected deleterious germline or somatic BRCA-mutated (gBRCAm or sBRCAm)
  • An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC. (n.d.).
  • PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Str

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-2-phenylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-amino-2-phenylacetate hydrochloride (CAS No: 879-48-1), ensuring that your laboratory's operational excellence is matched by its commitment to safety.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign, and its hazard profile dictates the necessary handling precautions and disposal pathway.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye damage.[1] Data for related compounds also indicate potential for skin and respiratory irritation.[2] Therefore, all waste streams containing this substance must be treated as hazardous.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource(s)
CAS Number 879-48-1[3][4][5]
Molecular Formula C₁₀H₁₄ClNO₂[1][3]
Molecular Weight 215.67 g/mol [1]
Appearance White Solid[3]
Primary GHS Hazard H318: Causes serious eye damage[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Understanding these hazards is the causal basis for the stringent protocols that follow. The risk of severe eye injury necessitates the mandatory use of personal protective equipment and prevents disposal via standard laboratory drains or general waste, where accidental splashing could occur.

The Core Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] Adherence to this workflow ensures compliance and safety.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. You must accurately characterize the waste stream. Is it the pure, unused solid? A contaminated mixture from a reaction work-up? Or solutions from analytical procedures?

Never mix incompatible waste streams. [8][9] Mixing this amine hydrochloride with strong bases could liberate the free amine, while mixing with strong oxidizers could lead to a violent reaction. The following workflow illustrates the critical decision-making process for waste segregation.

WasteSegregation cluster_0 Waste Generation & Segregation Workflow Start Waste containing Ethyl 2-amino-2-phenylacetate hydrochloride is generated Decision1 Is the waste mixed with other chemical reagents? Start->Decision1 Process_Pure Containerize as a non-halogenated organic solid waste. Decision1->Process_Pure No Process_Identify Identify ALL components and their concentrations. Decision1->Process_Identify Yes End Label container fully and move to Satellite Accumulation Area (SAA). Process_Pure->End Decision2 Are any components incompatible? (e.g., strong bases, strong oxidizers) Process_Identify->Decision2 Process_Segregate SEGREGATE WASTE. Use separate, compatible containers for different hazard classes. Decision2->Process_Segregate Yes Process_Combined Containerize as a compatible 'Mixed Chemical Waste'. Decision2->Process_Combined No Process_Segregate->End Process_Combined->End

Caption: Waste Segregation Decision Workflow

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Container Selection : Use a container that is in good condition, compatible with the waste, and has a secure, leak-proof lid.[6][8] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is often suitable. Avoid metal containers for acidic salts.[10]

  • Labeling : The container must be labeled with an official hazardous waste tag from the moment the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste" .[7][8]

    • The full, unabbreviated chemical name of every component in the mixture (e.g., "this compound," "Methanol," etc.).[7]

    • The percentage or concentration of each component.[8]

    • The relevant hazard pictograms (e.g., corrosion, irritant).[7]

    • The accumulation start date and the name of the principal investigator.[7]

Step 3: Accumulation and Storage

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory, near the point of waste generation.[8][9] This area must be under the control of laboratory personnel.

  • Keep waste containers tightly closed at all times, except when adding waste.[8]

  • Inspect the SAA weekly for any signs of container leakage or degradation.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash.[7][11] The only acceptable method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][12]

  • Once the waste container is full, or if you are approaching the storage time limit (often 90 days, but check local regulations), submit a hazardous waste pickup request to your EHS office.[10]

  • Ensure all paperwork is filled out completely and accurately, matching the information on the container's label.

  • Trained EHS personnel or a certified hauler will then collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

Spill and Emergency Procedures

Proper planning includes preparing for accidents. All personnel handling this compound should be trained on emergency procedures.[14]

  • Personal Protective Equipment (PPE) : At a minimum, wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12] All handling of the solid or concentrated solutions should be done in a chemical fume hood.[12]

  • Small Spills : For a small spill of the solid, carefully sweep it up, avoiding dust generation. For a small liquid spill, absorb it with an inert, non-combustible material like sand or vermiculite.[15]

  • Containment : Place all contaminated materials (absorbent, PPE, etc.) into a new, properly labeled hazardous waste container for disposal.

  • Reporting : Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.

By integrating these scientifically grounded and regulatorily compliant procedures into your laboratory's standard operating protocols, you build a culture of safety and responsibility. This not only protects you and your colleagues but also upholds the integrity of your research and the reputation of your institution.

References

  • Title: this compound | C10H14ClNO2 | CID 2781252 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL: [Link]

  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL: [Link]

  • Title: Cas 879-48-1,this compound Source: lookchem.com URL: [Link]

  • Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Clean Management Environmental Group URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: How to Dispose of Chemical Waste Source: Princeton University, Environmental Health and Safety URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University, College of Engineering URL: [Link]

  • Title: Chemical Waste Name or Mixtures Source: University of California, Irvine - Environmental Health & Safety URL: [Link]

  • Title: Safety data sheet - ethyl phenylacetate Source: CPAChem URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Navigating the Safe Handling of Ethyl 2-amino-2-phenylacetate hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for Ethyl 2-amino-2-phenylacetate hydrochloride. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.

Understanding the Hazard Landscape

This compound is a chemical compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statement:

  • H318: Causes serious eye damage. [1]

This classification underscores the critical importance of appropriate eye protection. Additionally, safety data sheets for similar compounds indicate risks of skin and respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy must address these potential routes of exposure.

Core Principles of Protection: A Multi-Faceted Approach

A robust safety protocol for handling this compound is built on a foundation of engineering controls, administrative controls, and, finally, personal protective equipment. This guide focuses on PPE as the last line of defense, to be used in conjunction with a well-ventilated laboratory environment and established safe work practices.

Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed and the associated risks of exposure.

Eye and Face Protection: The First Line of Defense

Given the classification of "Causes serious eye damage," eye protection is non-negotiable.[1]

  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling the solid or solutions of the compound.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[3]

Hand Protection: Choosing the Right Gloves

The term "impervious gloves" is often used, but a deeper understanding of glove materials is crucial for ensuring adequate protection. This compound is an aromatic amine and an ester. General guidance suggests that while nitrile gloves are suitable for incidental contact, they may offer poor resistance to aromatic compounds and esters during prolonged exposure.

Glove MaterialRecommended Use CaseRationale
Nitrile Gloves Incidental Contact Only (e.g., handling sealed containers, brief transfers of small quantities).Provides a good barrier for short-term splash protection. However, breakthrough can occur with prolonged contact with aromatic compounds and esters.[2]
Butyl Rubber or Viton™ Gloves Extended Contact or Immersion (e.g., large-scale reactions, cleaning spills).Offer superior resistance to a broader range of chemicals, including aromatic compounds and esters, making them a more reliable choice for prolonged handling.[4]

Crucial Note: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[5]

Body Protection: Lab Coats and Aprons

A standard laboratory coat is essential to protect street clothing and skin from accidental spills. For tasks with a significant splash hazard, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When is it Necessary?

Respiratory protection is generally not required when handling small quantities of this compound in a well-ventilated area, such as a chemical fume hood. However, if you are working with large quantities of the powder outside of a primary engineering control, or if there is a potential for aerosol generation that cannot be controlled by local exhaust ventilation, respiratory protection should be considered. In such cases, a NIOSH-approved respirator with an N95, P95, or P100 particulate filter would be appropriate. A full respiratory protection program, including fit testing and training, is required when respirators are used.

Procedural Guidance: From Donning to Disposal

A disciplined, step-by-step approach to PPE usage is critical to minimize the risk of contamination.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid Yes in_solution Working with Solution start->in_solution No weighing Weighing Powder handling_solid->weighing small_scale Small Scale (<1g) weighing->small_scale Yes large_scale Large Scale (>1g) weighing->large_scale No ppe_level_1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Safety Goggles & Face Shield - Butyl Rubber/Viton™ Gloves - Lab Coat & Chemically Resistant Apron large_scale->ppe_level_2 respirator Consider Respiratory Protection (N95/P95/P100) large_scale->respirator incidental_contact Incidental Contact (e.g., preparing dilute solution) in_solution->incidental_contact Yes extended_contact Extended Contact (e.g., large volume transfer) in_solution->extended_contact No incidental_contact->ppe_level_1 extended_contact->ppe_level_2

Caption: PPE selection workflow based on the task.

Step-by-Step PPE Protocol

1. Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Select the appropriate gloves for the task. Inspect for any defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

2. Doffing (Taking Off) PPE:

The doffing sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of your head, handling them by the strap. Avoid touching the front surface.

  • Lab Coat: Unbutton your lab coat. Grasp it at the shoulders and peel it downwards, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is on the inside.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and other materials is a critical final step in the safe handling process.

Contaminated PPE Disposal

All disposable PPE that has been in contact with this compound should be considered hazardous waste.

  • Gloves, bench paper, and other disposables: Place these items in a designated, labeled hazardous waste container.[6] The container should be a sealable bag or a rigid container with a lid.

  • Reusable PPE: If using reusable gloves or aprons, they must be decontaminated after each use. A thorough wash with soap and water is a common method, but always refer to the manufacturer's instructions for the specific PPE.[7]

Spill Cleanup and Decontamination

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, which should include at a minimum, a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., butyl rubber).

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, surround the area with an absorbent dike.

  • Clean the Spill:

    • Solid: Carefully scoop the material into a labeled hazardous waste container. Avoid creating dust.

    • Liquid: Use an absorbent material to soak up the spill, and place the used absorbent in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or a soap and water solution.[7] For aromatic amines, specialized decontamination solutions may also be used.[1] All cleaning materials should be disposed of as hazardous waste.

  • Doff PPE and Wash Hands: Remove and dispose of your PPE as described above and wash your hands thoroughly.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a culture of safety and vigilance in the laboratory. By understanding the hazards, selecting the appropriate PPE, and adhering to strict procedural guidelines for its use and disposal, you can significantly mitigate the risks associated with this compound. This guide provides the foundational knowledge to build your confidence and competence in handling this and other chemical reagents, ensuring that your groundbreaking research is conducted in the safest possible environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • LGC Standards. (2025).
  • University of South Alabama. (2018). Glove Selection Guide. [Link]

  • BLD Pharmatech. (2024). (R)
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. [Link]

  • Hazmat School. (2025). How to dispose of contaminated PPE. [Link]

  • UC Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]

  • Office of Research, University of New Hampshire. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]

  • Princeton University. (n.d.). Section 7: Safe Work Practices and Procedures. Office of Environmental Health and Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Environment, Health & Safety, University of California, Santa Cruz. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • Advanced Photon Source. (2024). Safety Glove Selection Guide. Argonne National Laboratory. [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-2-phenylacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.